molecular formula C7H16Cl2N2O B1400758 (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride CAS No. 1126432-04-9

(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride

Cat. No.: B1400758
CAS No.: 1126432-04-9
M. Wt: 215.12 g/mol
InChI Key: NTFPIALZQJURCZ-XCUBXKJBSA-N
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Description

(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2O and its molecular weight is 215.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPIALZQJURCZ-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCOC[C@H]2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride

An In-Depth Technical Guide to (R)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a heterocyclic compound of interest in contemporary medicinal chemistry. Drawing from available data and the broader context of related chemical scaffolds, this document aims to equip researchers with the foundational knowledge necessary for its application in drug discovery and development.

Introduction: The Pyrazino-Oxazine Scaffold

The octahydropyrazino[2,1-c][1][2]oxazine core represents a fascinating bicyclic heterocyclic system, merging the structural features of both piperazine and morpholine moieties. This unique arrangement confers a three-dimensional structure that is of significant interest for exploring chemical space in the pursuit of novel therapeutic agents. The piperazine ring is a well-established pharmacophore found in numerous centrally acting drugs, while the oxazine component introduces additional heteroatomic interactions that can modulate physicochemical properties and biological activity.

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is the dihydrochloride salt of the (R)-enantiomer of this scaffold. The presence of two basic nitrogen atoms allows for the formation of a stable, water-soluble salt, which is often advantageous for pharmaceutical development. While specific research on this particular enantiomer is not extensively documented in publicly available literature, the broader class of oxazine derivatives has been investigated for a wide range of pharmacological activities, including sedative, analgesic, antipyretic, anticonvulsant, and antimicrobial effects.[3][4] Notably, the structurally related (S)-enantiomer is reported to be utilized as a pharmaceutical intermediate in the synthesis of anxiolytic and antidepressant medications, and may possess sedative, anxiolytic, and antidepressant properties itself.[5]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride based on available data.

PropertyValueSource(s)
Chemical Formula C₇H₁₆Cl₂N₂O[6][7]
Molecular Weight 215.12 g/mol [6][8]
CAS Number 1126432-04-9[6][7]
Appearance Solid[9]
Purity ≥95%[7]
Storage Conditions Inert atmosphere, Room Temperature[9]

Synthesis and Chiral Separation: A Methodological Overview

The synthesis of the octahydropyrazino[2,1-c][1][2]oxazine scaffold can be approached through various synthetic routes. While a specific, detailed protocol for the enantioselective synthesis of the (R)-enantiomer is not publicly documented, general strategies for the synthesis of related oxazine derivatives can provide a conceptual framework.

One plausible synthetic approach involves the cyclization of a suitably substituted piperazine derivative. For instance, a chiral starting material, such as (R)-piperazine-2-ethanol, could be reacted with a two-carbon electrophile to construct the oxazine ring. The final step would involve the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Conceptual Synthetic Workflow:

GAChiral Starting Material((R)-piperazine-2-ethanol)BReaction withTwo-Carbon ElectrophileA->BCCyclizationB->CD(R)-Octahydropyrazino[2,1-c]oxazine(Free Base)C->DESalt Formation(Treatment with HCl)D->EF(R)-Octahydropyrazino[2,1-c]oxazinedihydrochlorideE->F

Caption: Conceptual workflow for the synthesis of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride.

Given the chiral nature of the target compound, enantioselective synthesis or chiral resolution of a racemic mixture is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers.[10][11]

General Protocol for Chiral HPLC Method Development:

  • Column Selection: A screening of various chiral stationary phases (CSPs) is the first step. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[11]

  • Mobile Phase Optimization: A systematic evaluation of different mobile phase compositions is necessary. This typically involves varying the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.[11]

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to established guidelines to ensure its accuracy, precision, and robustness.

Potential Pharmacological Profile and Mechanism of Action

While specific pharmacological data for (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is not available, inferences can be drawn from the broader class of pyrazino-oxazine and related heterocyclic compounds. A study on the structurally similar octahydropyrido[2,1-c][1][2]oxazine system demonstrated a depressant action on the central nervous system (CNS), quantified by a reduction in locomotor activity in mice.[3] This suggests that the pyrazino-oxazine scaffold may also interact with CNS targets.

The presence of the piperazine moiety is particularly noteworthy, as it is a key structural feature in many CNS-active drugs that target a variety of receptors, including dopamine and serotonin receptors.[12] Therefore, it is plausible that (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride could exhibit affinity for one or more of these neurotransmitter receptors.

Hypothesized Biological Investigation Workflow:

GACompound Procurementand CharacterizationBIn Vitro Receptor Binding Assays(Dopamine, Serotonin, etc.)A->BCFunctional Assays(Agonist/Antagonist Activity)B->CFLead OptimizationB->FDIn Vivo Behavioral Models(e.g., Locomotor Activity, Anxiety Models)C->DC->FEPharmacokinetic Studies(ADME)D->ED->FE->F

Caption: A potential workflow for the pharmacological evaluation of the target compound.

Key Experimental Protocols

To facilitate further research, the following outlines a general protocol for the characterization of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride.

Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film.

    • Acquire the IR spectrum.

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-N, C-O bonds).[1]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent.

    • Infuse the sample into a mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

    • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.[1]

Applications in Drug Development

Given the potential for CNS activity, (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride could serve as a valuable building block or lead compound in the development of novel therapeutics for neurological and psychiatric disorders. Its chiral nature allows for the investigation of stereospecific interactions with biological targets, which is a critical aspect of modern drug design. The dihydrochloride salt form offers good aqueous solubility, which is a desirable property for early-stage in vitro and in vivo screening.

Conclusion

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a chiral heterocyclic compound with potential for applications in drug discovery, particularly in the area of CNS disorders. While specific biological data for this enantiomer is currently limited, its structural features and the known activities of related compounds suggest that it is a promising candidate for further investigation. This guide provides a foundational understanding of its basic properties and outlines potential avenues for its synthesis, characterization, and pharmacological evaluation. Further experimental work is necessary to fully elucidate its therapeutic potential.

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical characteristics of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a chiral heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's structural, physical, and analytical properties. The guide synthesizes theoretical data with established analytical methodologies, explaining the causality behind experimental choices and providing actionable protocols for characterization.

Introduction and Molecular Identity

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a bicyclic diamine salt. Its rigid, saturated ring system and defined stereochemistry make it a valuable chiral building block in medicinal chemistry. Understanding its fundamental physicochemical properties is a critical prerequisite for its application in drug design, synthesis, and formulation, as these properties govern its behavior in both chemical and biological systems.

This guide serves as a centralized resource for the essential data and analytical procedures required for the effective characterization of this compound.

Chemical Structure and Identification

The identity of the compound is established by its unique structural features, including the specific (R)-configuration at the chiral center (C-9a).

  • IUPAC Name: (9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride[3]

  • CAS Number: 1126432-04-9[1][3][4][5][6]

  • Molecular Formula: C₇H₁₆Cl₂N₂O[1][3][4][5]

  • Molecular Weight: 215.12 g/mol [1][3][4][5]

The dihydrochloride salt form is crucial as it enhances the aqueous solubility of the otherwise basic parent molecule, a common strategy in pharmaceutical development.

Caption: 2D representation of the protonated bicyclic amine with associated chloride counter-ions.

Core Physicochemical Properties

The physicochemical profile of an active pharmaceutical ingredient (API) or intermediate is the foundation upon which its development rests. These parameters influence everything from reaction kinetics and purification efficiency to formulation stability and bioavailability.

Summary of Properties

The following table summarizes the key physicochemical data for (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. It is important to note that while some data are available from commercial suppliers, other values, such as pKa and specific solubility, are often predicted or must be determined empirically.

PropertyValue / DescriptionSignificance in Drug DevelopmentReference
Appearance Liquid or off-white solidImpacts handling, formulation (e.g., solution vs. solid dosage), and quality control.[7][8]
Molecular Weight 215.12 g/mol Fundamental property for all stoichiometric calculations.[1][3][5]
Topological Polar Surface Area (TPSA) 24.5 ŲPredictive of membrane permeability and oral absorption. A low TPSA (<140 Ų) is generally favorable.[1]
Computed LogP 0.134Indicates the lipophilicity of the neutral form. A low LogP suggests good aqueous solubility.[1]
Hydrogen Bond Donors 1 (for the free base)Influences solubility, crystal packing, and receptor binding interactions.[1]
Hydrogen Bond Acceptors 3 (for the free base)Influences solubility, crystal packing, and receptor binding interactions.[1]
Storage Condition Room Temperature, Inert Atmosphere, Keep DryEssential for maintaining chemical stability and preventing degradation.[1][7][8][9]
Solubility

As a dihydrochloride salt of a diamine, the compound is expected to exhibit high solubility in aqueous media and lower solubility in nonpolar organic solvents. The pH of the aqueous medium will be a critical determinant of solubility, with higher solubility expected at lower pH values where the amine groups are fully protonated.

  • Expected High Solubility: Water, Methanol

  • Expected Moderate to Low Solubility: Ethanol, Isopropanol

  • Expected Poor Solubility: Acetonitrile, Dichloromethane, Hexane

Expert Insight: The choice of a dihydrochloride salt form is a deliberate strategy to enhance aqueous solubility for basic drugs[2]. However, this can sometimes increase the compound's hygroscopicity, which presents challenges for handling and storage[2][10].

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. For pharmaceutical salts, especially hydrochlorides, this is a critical parameter to evaluate[10][11]. Excessive moisture uptake can lead to physical changes (caking, deliquescence), chemical degradation (hydrolysis), and altered dissolution profiles[2][12].

Protocol: Gravimetric Vapor Sorption (GVS) for Hygroscopicity Assessment

  • Objective: To quantify the moisture uptake of the solid material across a range of relative humidity (RH) levels.

  • Instrumentation: Dynamic Vapor Sorption (DVS) analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample onto the DVS microbalance.

    • Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

    • Execute a sorption/desorption cycle:

      • Sorption: Increase RH stepwise from 0% to 90% in 10% increments. At each step, allow the sample weight to equilibrate.

      • Desorption: Decrease RH stepwise from 90% back to 0% in 10% increments, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus RH. The shape of the resulting isotherm reveals the nature of water sorption.

  • Interpretation: A significant increase in mass (e.g., >2% uptake at 75% RH) may classify the material as hygroscopic, requiring controlled humidity during storage and handling.

Comprehensive Analytical Characterization

A robust suite of analytical techniques is required to confirm the identity, purity, and solid-state properties of the compound. The characterization process is not merely a checklist but a system of cross-validating analyses.

Characterization_Workflowcluster_IDIdentity & Structurecluster_PurityPurity Assessmentcluster_SolidStateSolid-State PropertiesNMRNMR (¹H, ¹³C)Confirms covalent structureEndCharacterized SubstanceNMR->EndComprehensive ProfileMSMass SpectrometryConfirms molecular weightMS->EndComprehensive ProfileFTIRFTIR SpectroscopyIdentifies functional groupsFTIR->EndComprehensive ProfileHPLC_PurityAchiral HPLC-UV/MSDetermines chemical purityHPLC_Purity->EndComprehensive ProfileHPLC_ChiralChiral HPLCDetermines enantiomeric purityHPLC_Chiral->EndComprehensive ProfileElementalElemental AnalysisConfirms elemental compositionElemental->EndComprehensive ProfileDSCDSCMelting point, thermal eventsDSC->EndComprehensive ProfileTGATGASolvent content, decompositionTGA->EndComprehensive ProfilePXRDPXRDCrystallinity, polymorphismPXRD->EndComprehensive ProfileHygroGVSHygroscopicityHygro->EndComprehensive ProfileStartBulk MaterialStart->NMRStructural ConfirmationStart->MSStructural ConfirmationStart->FTIRStructural ConfirmationStart->HPLC_PurityPurity & CompositionStart->HPLC_ChiralPurity & CompositionStart->ElementalPurity & CompositionStart->DSCPhysical FormStart->TGAPhysical FormStart->PXRDPhysical FormStart->HygroPhysical Form

Caption: A logical workflow for the comprehensive physicochemical characterization of the target compound.

Spectroscopic Analysis

Spectroscopic methods provide fingerprint-level confirmation of the molecule's covalent structure and functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show a complex pattern of overlapping signals in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the non-equivalent protons of the saturated bicyclic system. The protonation of the two nitrogen atoms will result in broad signals for the N-H protons, which are exchangeable with D₂O.

    • ¹³C NMR: Will display distinct signals for each of the seven unique carbon atoms in the molecule, providing a clear map of the carbon skeleton.

  • Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak for the monoprotonated free base [M+H]⁺ at m/z 143.12.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands are expected for N-H stretching (broad, ~2400-3000 cm⁻¹ for the amine salt), C-H stretching (~2850-2950 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹). The spectrum serves as a rapid identity check for the solid material[13][14][15].

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing both chemical and stereochemical purity[16][17].

Protocol: Chiral HPLC for Enantiomeric Purity

The primary challenge is to resolve the (R)-enantiomer from its (S)-counterpart. This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times[17][18]. Polysaccharide-based and macrocyclic glycopeptide columns are common starting points for screening[17].

  • Objective: To separate and quantify the (R)- and (S)-enantiomers to determine enantiomeric excess (e.e.).

  • Instrumentation: HPLC system with UV detector.

  • Column Screening (The Causality Behind the Choice):

    • The molecule is a basic amine. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) often perform well for such compounds in normal phase or polar organic modes[19][20].

    • Start with a column like a Chiralcel® OD-H or Chiralpak® AD.

  • Starting Methodological Conditions:

    • Mobile Phase: A non-polar/polar mixture, such as Hexane/Isopropanol/Diethylamine (DEA) (80:20:0.1, v/v/v). The small amount of amine additive (DEA) is crucial to prevent peak tailing by competing with the basic analyte for active sites on the silica support[17].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (where the molecule, lacking a strong chromophore, will absorb).

    • Temperature: 25°C.

  • System Suitability: Before analysis, inject a racemic standard (a 50:50 mixture of R and S enantiomers) to ensure the system is performing adequately. The resolution between the two enantiomer peaks should be >1.5.

  • Analysis: Inject the sample solution and integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Solid-State Characterization

Solid-state properties are not intrinsic to the molecule itself but depend on how the molecules are packed in a crystal lattice. These properties are critical for drug product manufacturing and performance[21][22][23].

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram provides the melting point (as an endothermic peak) and can reveal other thermal events like glass transitions or polymorphic phase transitions, which are critical for identifying the most stable crystalline form[21][23].

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of residual solvent or water in the material and to determine its thermal decomposition temperature.

  • Powder X-ray Diffraction (PXRD): PXRD is the definitive technique for analyzing the solid-state nature of a material. A crystalline solid will produce a unique diffraction pattern of sharp peaks, which serves as a fingerprint for that specific crystal form. An amorphous solid will produce a broad halo with no distinct peaks. PXRD is the gold standard for identifying polymorphs[23][24].

Stability and Storage

Based on the compound's structure as a hydrochloride salt, the primary stability concerns are hygroscopicity and potential degradation at high temperatures.

  • Recommended Storage: The material should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature[1][9]. Protecting it from moisture is paramount to prevent physical changes and potential degradation[11][12].

  • Stability Studies: Formal stability studies should evaluate the impact of temperature, humidity, and light on the compound's purity and solid-state form over time, following ICH guidelines.

Conclusion

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a chiral compound whose utility in research and development is critically dependent on a thorough understanding of its physicochemical properties. Its identity is confirmed through a combination of spectroscopic and spectrometric techniques. As a dihydrochloride salt, it is expected to have good aqueous solubility, but its potential for hygroscopicity must be carefully evaluated and controlled. The enantiomeric purity, a critical quality attribute, is best determined using chiral HPLC with a suitable polysaccharide-based stationary phase. Finally, a comprehensive solid-state characterization using PXRD, DSC, and TGA is essential to define its crystalline form and ensure batch-to-batch consistency. This guide provides the foundational knowledge and experimental frameworks necessary for the successful characterization and handling of this important molecule.

References

(R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride CAS number 1126432-04-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride (CAS: 1126432-04-9)

Introduction

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a chiral, saturated heterocyclic compound featuring a fused piperazine and morpholine ring system. Its rigid, bicyclic structure and the presence of basic nitrogen atoms make it a compelling scaffold for investigation in medicinal chemistry and drug discovery. The piperazine and morpholine moieties are considered "privileged structures" in pharmaceutical development, frequently appearing in a wide array of clinically successful drugs due to their favorable pharmacokinetic properties and ability to engage with various biological targets.[3][4] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, analytical considerations, and the potential therapeutic applications of this specific enantiomer.

Physicochemical and Structural Properties

The fundamental properties of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride are summarized below. These data are compiled from various chemical suppliers and computational databases.[5]

PropertyValue
CAS Number 1126432-04-9
Molecular Formula C₇H₁₆Cl₂N₂O
Molecular Weight 215.12 g/mol
IUPAC Name (9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride
SMILES C1CN2CCOC[C@H]2CN1.Cl.Cl
InChI Key NTFPIALZQJURCZ-XCUBXKJBSA-N
Physical Form Solid
Purity (Typical) ≥95%
Storage Conditions Store at room temperature in an inert atmosphere, keep dry and cool.
Topological Polar Surface Area (TPSA) 24.5 Ų
LogP (Computed) 0.134

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=none, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="CH2", pos="1.2,0.5!"]; C2 [label="CH2", pos="2.4,0!"]; N2 [label="N", pos="2.4,-1.5!"]; C3 [label="CH", pos="1.2,-2!"]; C4 [label="CH2", pos="0,-1.5!"]; O1 [label="O", pos="-1.2,-2!"]; C5 [label="CH2", pos="-1.2,0.5!"];

// Dihydrochloride Cl1 [label=".2HCl", pos="4,-1!", fontcolor="#5F6368"];

// Edges for the ring structure edge [penwidth=1.5, color="#202124"]; N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1; C3 -- O1 [style=dashed]; // Indicating fusion O1 -- C5; C5 -- N1;

// Chirality chiral_center [label="(R)", pos="1.5,-2.5!", fontcolor="#EA4335", fontsize=14, fontname="Arial-Bold"]; }

Caption: 2D structure of (R)-Octahydropyrazino[2,1-c][1][2]oxazine.

Plausible Enantioselective Synthesis

Core Rationale: The synthesis hinges on the construction of the morpholine ring onto a pre-existing chiral piperazine core. This is achieved through N-alkylation with a two-carbon unit bearing a leaving group and a protected hydroxyl group, followed by deprotection and intramolecular cyclization.

G cluster_synthesis Proposed Synthesis Workflow start Start: (R)-Piperazine-2-carboxylic acid protect Step 1: Orthogonal Protection (e.g., Boc and Benzyl) start->protect reduce Step 2: Carboxylic Acid Reduction (e.g., LiAlH4) protect->reduce alkylate Step 3: N-Alkylation (with 2-bromoethanol derivative) reduce->alkylate deprotect Step 4: Deprotection of Hydroxyl Group alkylate->deprotect cyclize Step 5: Intramolecular Cyclization (e.g., Williamson Ether Synthesis) deprotect->cyclize deprotect_final Step 6: Final Deprotection of Piperazine N cyclize->deprotect_final salt Step 7: Salt Formation (with HCl in ether) deprotect_final->salt end_node End Product: (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride salt->end_node

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Orthogonal Protection of (R)-Piperazine-2-carboxylic acid

  • Dissolve (R)-piperazine-2-carboxylic acid in a suitable solvent system (e.g., dioxane/water).

  • Add Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaOH) to protect the N4 nitrogen.

  • After the reaction is complete, isolate the N4-Boc protected intermediate.

  • Protect the N1 nitrogen with a benzyl group using benzyl bromide (BnBr) and a non-nucleophilic base (e.g., NaH) in an aprotic solvent like THF. This yields a fully protected, chiral piperazine intermediate.

Step 2: Reduction of the Carboxylic Acid

  • Dissolve the protected piperazine from Step 1 in anhydrous THF and cool to 0°C under an inert atmosphere.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the carboxylic acid to a primary alcohol.

  • Quench the reaction carefully with water and a base, then extract and purify the resulting (R)-4-benzyl-1-(tert-butyl)piperazine-2-yl)methanol.

Step 3: N-Alkylation to Introduce the Morpholine Precursor

  • This step is theoretical as it involves deprotection of the Boc group followed by selective alkylation. A more direct approach might involve starting with a different protecting group strategy. Assuming selective deprotection of the Boc group is possible, the resulting secondary amine would be alkylated.

  • React the N-deprotected piperazine with 2-(2-bromoethoxy)tetrahydro-2H-pyran in the presence of a base like potassium carbonate in acetonitrile. The THP group serves as a protecting group for the hydroxyl functionality.

Step 4 & 5: Deprotection and Intramolecular Cyclization

  • Treat the product from Step 3 with an acid (e.g., aqueous HCl) to remove the THP protecting group, revealing the free hydroxyl group.

  • Induce intramolecular cyclization by treating the amino alcohol with a base (e.g., sodium hydride) in THF. The alkoxide formed will displace the benzyl group (or an alternative leaving group from a modified strategy) in an intramolecular Williamson ether synthesis to form the fused oxazine ring.

Step 6 & 7: Final Deprotection and Salt Formation

  • If a benzyl group remains on the piperazine nitrogen, remove it via catalytic hydrogenation (H₂, Pd/C).

  • Dissolve the final free base in a suitable solvent like diethyl ether or isopropanol.

  • Bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate the dihydrochloride salt.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Analytical Characterization

While specific experimental spectra for this compound are not publicly available, quality control would rely on a standard suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show a complex series of multiplets in the aliphatic region (typically 2.0-4.0 ppm) corresponding to the non-equivalent protons of the fused ring system. The number of signals and their splitting patterns would confirm the connectivity.

    • ¹³C NMR would show distinct signals for each of the seven carbon atoms in the heterocyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion of the free base (C₇H₁₄N₂O), providing definitive confirmation of the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity, a chiral HPLC method would be developed using a suitable chiral stationary phase.

  • Certificate of Analysis (CoA): For any research application, a supplier-provided CoA should be consulted, which would typically report the purity as determined by HPLC or NMR and confirm the identity.

Potential Applications in Drug Discovery

The rigid, fused pyrazino-oxazine scaffold is a promising starting point for the design of novel therapeutic agents. The stereochemistry at the 9a position is critical for defining the three-dimensional arrangement of substituents and their interactions with biological targets.

  • Central Nervous System (CNS) Agents: Both piperazine and morpholine are prevalent in drugs targeting the CNS. The octahydropyrido[2,1-c][1][2]oxazine system, a close analogue, has been shown to possess CNS depressant activity.[7] This suggests that derivatives of the title compound could be explored for applications as anxiolytics, antidepressants, or antipsychotics.

  • Anticancer Agents: The piperazine ring is a key component of numerous anticancer drugs, including Imatinib.[4] Fused heterocyclic systems containing piperazine and morpholine have been investigated as DNA-binding agents and inhibitors of various cancer-related targets.[8][9]

  • Antiviral and Antimicrobial Agents: The diverse biological activities of piperazine derivatives extend to antiviral and antimicrobial effects.[3][4] The unique conformation of this fused system could lead to novel inhibitors of viral or bacterial enzymes.

The development of this core would involve synthesizing a library of derivatives by functionalizing the two secondary amine positions to explore the structure-activity relationship (SAR) for various biological targets.

Safety and Handling

Based on supplier safety data sheets (SDS), (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride should be handled with appropriate care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to consult the full Safety Data Sheet from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

Structure elucidation of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (R)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride

This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a chiral bicyclic heterocyclic compound.[3][4] As a critical intermediate in pharmaceutical development, confirming its molecular structure, connectivity, and absolute stereochemistry is paramount for ensuring drug safety, efficacy, and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and presenting a self-validating system of protocols.

Strategic Overview: A Convergent Analytical Approach

The definitive elucidation of a chiral molecule like (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride cannot rely on a single analytical technique. Instead, we employ a convergent strategy where data from orthogonal methods are integrated to build an unassailable structural proof. Each technique provides a unique piece of the puzzle: molecular formula, atomic connectivity, functional group identity, enantiomeric purity, and absolute three-dimensional arrangement. The overall workflow is designed to systematically de-risk the structural hypothesis at each stage.

G cluster_0 Primary Structure & Composition cluster_1 Stereochemical Confirmation HRMS High-Resolution Mass Spectrometry Final_Structure Unambiguous Structure & Stereochemistry Confirmed HRMS->Final_Structure NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) NMR->Final_Structure Vibrational Vibrational Spectroscopy (FTIR & Raman) Vibrational->Final_Structure Chiral_HPLC Chiral HPLC Chiral_HPLC->Final_Structure SC_XRD Single-Crystal X-ray Crystallography SC_XRD->Final_Structure Sample Test Article: (R)-Octahydropyrazino [2,1-c][1,4]oxazine dihydrochloride Sample->HRMS Determines Elemental Composition Sample->NMR Defines Connectivity Sample->Vibrational Confirms Functional Groups Sample->Chiral_HPLC Assesses Enantiomeric Purity Sample->SC_XRD Provides Absolute Configuration

Caption: Workflow for the convergent structure elucidation of a chiral pharmaceutical intermediate.

Foundational Analysis: Molecular Formula and Connectivity

The initial phase focuses on establishing the basic molecular framework: what atoms are present, and how are they connected?

High-Resolution Mass Spectrometry (HRMS)

Causality: Before delving into complex connectivity, we must first confirm the elemental composition. HRMS provides a highly accurate mass measurement, which is critical for distinguishing between isobaric formulas and validating the molecular identity.[5] For a dihydrochloride salt, electrospray ionization (ESI) in positive ion mode is ideal, as it will readily detect the protonated free base [M+H]+.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol/water (50:50 v/v).

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Acquisition: Acquire data in the m/z range of 50-500. Use a suitable lock mass (e.g., Leucine Enkephalin) for continuous calibration to ensure high mass accuracy.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]+ ion. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Data Presentation: Expected HRMS Results

Ion Calculated Exact Mass (C₇H₁₅N₂O⁺) Measured Exact Mass Mass Error (ppm)

| [M+H]+ | 143.11841 | 143.1182 | -1.5 |

This result would confirm the elemental formula of the free base as C₇H₁₄N₂O, aligning with the expected structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise atomic connectivity of a small molecule in solution.[6] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the bicyclic pyrazino-oxazine core and assign every proton and carbon.

Logical Workflow for NMR Analysis: The process of NMR-based structure elucidation is a systematic assembly of molecular fragments guided by correlations between nuclei.

G H_NMR ¹H NMR (Proton Environments & Multiplicities) COSY COSY (¹H-¹H Vicinal Coupling) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC Structure Assembled C-H Framework COSY->Structure Identifies Spin Systems HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC HMBC->Structure Connects Fragments

Caption: Logical relationships between 2D NMR experiments for structure assembly.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of the dihydrochloride salt in 0.6 mL of Deuterium Oxide (D₂O), as the salt form ensures solubility. Add a trace of a reference standard like DSS or TSP.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants (J-values), and integrations.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart), revealing adjacent CH-CH fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away. It is the key to connecting the spin systems identified by COSY and piecing together the entire bicyclic structure, including connections across the quaternary bridgehead carbon and heteroatoms.

Data Presentation: Representative NMR Data (in D₂O)

Position δ ¹³C (ppm) δ ¹H (ppm) ¹H Multiplicity Key HMBC Correlations (from H to C)
1 ~45.2 ~3.1-3.3 m C3, C9a
3 ~48.5 ~3.4-3.6 m C1, C4, C9a
4 ~65.1 ~4.0-4.2 m C3, C6
6 ~50.8 ~3.0-3.2 m C4, C7, C9a
7 ~25.9 ~1.9-2.1 m C6, C8, C9
8 ~52.3 ~2.8-3.0 m C7, C9
9 ~68.7 ~4.3-4.5 dd C7, C8, C9a
9a ~60.4 - - -

(Note: Chemical shifts are hypothetical and for illustrative purposes. Actual values may vary.)

Functional Group and Stereochemical Integrity

With the molecular formula and connectivity established, the next phase confirms the presence of expected functional groups and, critically, addresses the molecule's chirality.

Vibrational Spectroscopy (FTIR/Raman)

Causality: Vibrational spectroscopy provides a molecular "fingerprint" and confirms the presence of key functional groups.[7] For this molecule, we expect to see C-H, C-N, and C-O stretching and bending modes.[2][8] As a dihydrochloride salt, we will also observe broad N-H⁺ stretching vibrations. FTIR and Raman spectroscopy are complementary: IR is sensitive to changes in dipole moment (polar bonds), while Raman is sensitive to changes in polarizability (less polar, symmetric bonds).[9][10]

Experimental Protocol: FTIR (ATR) & Raman

  • FTIR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Raman: Place a small amount of the sample in a glass vial or on a microscope slide. Excite with a 785 nm laser and collect the scattered light.

Data Presentation: Expected Vibrational Bands

Wavenumber (cm⁻¹) Assignment Technique
3100-2700 N-H⁺ stretching (broad, characteristic of amine salt) FTIR
2950-2850 C-H stretching (aliphatic) FTIR/Raman
1470-1430 C-H bending FTIR
1150-1050 C-O-C stretching (ether linkage) FTIR (strong)

| 1250-1100 | C-N stretching | FTIR/Raman |

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Since the target molecule is the single (R)-enantiomer, it is essential to have a method to confirm its enantiomeric purity and separate it from the (S)-enantiomer. Chiral HPLC is the industry standard for this purpose.[11] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective at resolving a wide range of chiral compounds through interactions like hydrogen bonding and dipole-dipole interactions.[12][13][14]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Screen several polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Lux Cellulose-2) under normal phase, polar organic, and reversed-phase conditions to find a suitable separation.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Optimized Method (Example):

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

  • Analysis: Inject a solution of the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Inject the (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride sample to confirm its retention time matches one of the enantiomers and to calculate the enantiomeric excess (e.e.).

Single-Crystal X-ray Crystallography (SC-XRD)

Causality: While other techniques provide strong evidence, SC-XRD provides the definitive, unambiguous proof of both the molecular structure and the absolute configuration.[15] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated. For chiral molecules, the anomalous scattering of X-rays can be used to determine the absolute stereochemistry, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer.[16][17]

Experimental Protocol: SC-XRD

  • Crystallization: This is the most critical and often rate-limiting step.[17] Grow single crystals suitable for diffraction, typically by slow evaporation, vapor diffusion, or cooling of a saturated solution. Solvents to screen include methanol, ethanol, isopropanol, and acetonitrile/water mixtures.

  • Data Collection: Mount a suitable crystal on a goniometer in a modern X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion. Using a copper (Cu Kα) radiation source is often preferred for determining the absolute configuration of light-atom structures.[16]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms. Refine the atomic positions and thermal parameters.

  • Absolute Configuration Determination: Refine the Flack parameter. A value near 0 with a small standard uncertainty confirms the assigned (R) configuration. A value near 1 would indicate the opposite enantiomer.

Data Integration and Conclusion

  • HRMS confirms the elemental formula C₇H₁₄N₂O.

  • 1D and 2D NMR establish the bicyclic octahydropyrazino[2,1-c]oxazine framework and assign all proton and carbon positions.

  • FTIR/Raman verify the presence of the expected functional groups (amine salt, ether, aliphatic C-H).

  • Chiral HPLC demonstrates high enantiomeric purity, confirming the sample consists of a single enantiomer.

  • SC-XRD provides the ultimate proof, revealing the precise 3D atomic arrangement and unambiguously confirming the absolute configuration at the chiral center as (R).

This rigorous, multi-technique approach ensures the highest level of scientific integrity and is essential for advancing drug candidates through the development pipeline. It provides a self-validating dossier of evidence that meets the stringent requirements of regulatory bodies and underpins the safety and efficacy of the final pharmaceutical product.

References

Spectroscopic Characterization of (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride: A Technical Guide

Spectroscopic Characterization of (R)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the structure and purity of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. As experimental spectra for this specific compound are not widely available in public databases, this document presents a combination of established, field-proven methodologies and predicted spectroscopic data based on fundamental principles and analysis of analogous structures. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are provided, aimed at researchers, scientists, and drug development professionals. The causality behind experimental choices and the logic of spectral interpretation are explained to ensure a thorough understanding of the characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule.[3][4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For a molecule such as (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, ¹H NMR and ¹³C NMR are essential for confirming the bicyclic core structure and the relative positions of all hydrogen and carbon atoms.

1.1 Expertise & Experience: The Rationale Behind NMR Analysis

The choice of NMR is predicated on its ability to provide an unambiguous atomic-level map of the molecule. The dihydrochloride salt form means the two nitrogen atoms are protonated, which significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons and carbons.[5] A deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) is typically chosen for amine salts due to their high polarity and ability to readily dissolve the sample. D₂O has the added effect of exchanging with the acidic N-H protons, causing their signals to disappear from the ¹H NMR spectrum, which is a powerful diagnostic tool for identifying these protons.[6]

1.2 Experimental Protocol: NMR Spectrum Acquisition

This protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.

1.2.1 Sample Preparation

  • Weigh approximately 5-10 mg of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride into a clean, dry vial.[7]

  • Add 0.7-1.0 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Vortex the vial until the sample is fully dissolved. The solution should be clear and free of particulate matter.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and ensure it is properly labeled.

1.2.2 Instrument Setup and Data Acquisition (400 MHz Spectrometer)

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is critical for obtaining sharp, well-resolved peaks.

  • For ¹H NMR:

    • Acquire a standard single-pulse spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.[8]

  • For ¹³C NMR:

    • Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

    • Set the spectral width to cover a range of -10 to 180 ppm.[9]

    • A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including quaternary carbons.[8]

  • Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

1.3 Predicted Data and Interpretation

The following data are predicted based on the known structure and general principles of NMR spectroscopy. The numbering scheme used for assignment is shown below:

Chemical structure of (R)-Octahydropyrazino[2,1-c][<a 1][2]oxazine with numbered positions for NMR assignment." src="https://i.imgur.com/example.png" width="300"/>

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.0 - 4.2m2HH-3Adjacent to oxygen, expected to be the most downfield aliphatic protons.
~3.2 - 3.8m7HH-1, H-4, H-6, H-9aProtons adjacent to protonated nitrogens are significantly deshielded. Complex overlapping multiplets are expected.
~2.8 - 3.1m2HH-8Further from heteroatoms, expected to be more upfield.

Note: In D₂O, the two N-H proton signals would not be observed due to deuterium exchange.

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~65-70C-3Carbon bonded to oxygen, expected to be the most downfield.
~55-60C-9aBridgehead carbon adjacent to two nitrogens.
~45-55C-1, C-4, C-6Carbons adjacent to protonated nitrogens.
~25-30C-8Aliphatic carbon furthest from the electron-withdrawing groups.

1.4 Visualization: NMR Workflow

NMR_Workflowcluster_prepSample Preparationcluster_acqData Acquisitioncluster_procData ProcessingweighWeigh Sample (5-10 mg)dissolveDissolve in D₂Oweigh->dissolvetransferTransfer to NMR Tubedissolve->transferinsertInsert Sampletransfer->insertlockLock & Shiminsert->lockacquire_H1Acquire ¹H Spectrumlock->acquire_H1acquire_C13Acquire ¹³C Spectrumlock->acquire_C13ftFourier Transformacquire_H1->ftacquire_C13->ftphasePhase & Baseline Correctionft->phasecalibrateCalibrate Spectrumphase->calibrateFinal SpectraFinal Spectracalibrate->Final SpectraFTIR_Workflowcluster_prepSample Preparation (Thin Film)cluster_acqData Acquisitioncluster_procData ProcessingdissolveDissolve Sample in Volatile SolventapplyApply Solution to Salt Platedissolve->applyevaporateEvaporate Solventapply->evaporatebackgroundAcquire Background Spectrumevaporate->backgroundsampleAcquire Sample Spectrumbackground->sampleratioRatio Sample vs. Backgroundsample->ratioFinal SpectrumFinal Spectrumratio->Final SpectrumMS_Workflowcluster_prepSample Preparationcluster_acqData Acquisition (ESI) cluster_procData AnalysisstockPrepare Stock Solution (1 mg/mL)diluteDilute to 1-10 µg/mL in ACN/H₂Ostock->diluteacidifyAdd 0.1% Formic Aciddilute->acidifyinfuseDirect Infusionacidify->infuseionizeElectrospray Ionization (+ve mode)infuse->ionizeanalyzeMass Analysis (m/z)ionize->analyzespectrumGenerate Mass Spectrumanalyze->spectrummsmsOptional: MS/MS Fragmentationanalyze->msmsIdentify [M+H]⁺Identify [M+H]⁺spectrum->Identify [M+H]⁺Analyze FragmentsAnalyze Fragmentsmsms->Analyze Fragments

A Technical Guide to (9aR)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride: A Versatile Scaffold for CNS Drug Discovery

A Technical Guide to (9aR)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride: A Versatile Scaffold for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydropyrazino[2,1-c][1][2]oxazine heterocyclic system represents a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). This technical guide provides an in-depth analysis of the (R)-enantiomer, specifically (9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. We will elucidate its formal IUPAC nomenclature, explore viable synthetic pathways, detail its physicochemical characteristics, and discuss its established and potential applications in drug discovery. The inherent conformational rigidity and stereochemical complexity of this bicyclic system offer a unique framework for designing selective and potent pharmacological agents. This document serves as a comprehensive resource, synthesizing chemical principles with practical, field-proven insights for professionals engaged in the development of novel therapeutics.

Introduction: The Significance of Fused Heterocyclic Scaffolds

Fused heterocyclic ring systems are a cornerstone of modern drug discovery. Their well-defined three-dimensional structures allow for the precise spatial orientation of pharmacophoric features, leading to enhanced potency and selectivity for biological targets. The pyrazino[2,1-c][1][2]oxazine core, a fusion of a pyrazine and a morpholine ring, is of particular interest. This scaffold has been explored for its potential in constructing agents with a range of pharmacological actions, including CNS depressant effects.[3]

Oxazine derivatives, in general, are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including sedative, analgesic, anticonvulsant, and antimicrobial properties.[4] The saturated octahydro variant provides a conformationally restricted backbone, which is highly advantageous in minimizing off-target effects by reducing the entropic penalty of binding to a target protein. This guide focuses on the specific (R)-stereoisomer of the dihydrochloride salt, a form often chosen to enhance solubility and stability for research and development purposes.

Nomenclature and Structure Elucidation

A precise understanding of the molecule's name and structure is fundamental for unambiguous scientific communication and patent registration.

IUPAC Nomenclature

The formal IUPAC name for the compound of interest is (9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride .[5][6] Let's deconstruct this name:

  • Pyrazino[2,1-c][1][2]oxazine : This defines the core fused heterocyclic system. A pyrazine ring is fused via its 2 and 1 positions to the 'c' face (the N4-C5 bond) of a[1][2]oxazine (morpholine) ring.

  • Octahydro- : This prefix indicates that the entire bicyclic system is fully saturated with hydrogen atoms, containing no double bonds.

  • 1,3,4,6,7,8,9,9a- : These locants specify the positions of the atoms in the fused ring system according to IUPAC fusion nomenclature.

  • (9aR)- : This is the Cahn-Ingold-Prelog (CIP) designation for the stereochemistry at the bridgehead carbon (position 9a), which is the sole chiral center in the parent molecule. The '(R)' configuration specifies a particular three-dimensional arrangement of the atoms.

  • Dihydrochloride : This indicates that the molecule is supplied as a salt, having been protonated at two of its basic nitrogen atoms by two equivalents of hydrochloric acid (HCl).

The corresponding (S)-enantiomer is named (9aS)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride.[7]

Chemical Structure and Stereochemistry

The structure consists of two fused six-membered rings, a piperazine ring and a morpholine ring, sharing a C-N bridge. The bridgehead carbon, C9a, is a chiral center, giving rise to two enantiomers, (R) and (S).

Diagram: Chemical Structure of (9aR)-Octahydropyrazino[2,1-c][1][2]oxazine

A 2D representation illustrating the atom connectivity in the (9aR)-octahydropyrazino[2,1-c][1][2]oxazine scaffold.

The stereochemical integrity of the 9a position is critical, as enantiomers frequently exhibit different pharmacological and toxicological profiles. The use of a single enantiomer is a key strategy in modern drug development to improve the therapeutic index and reduce patient-to-patient variability.

Synthesis and Characterization

The synthesis of this scaffold requires a stereocontrolled approach to ensure the desired enantiopurity. While proprietary methods exist, a general, plausible synthetic strategy can be outlined based on established chemical principles.

Retrosynthetic Analysis and Proposed Pathway

A logical approach involves the cyclization of a suitably substituted piperazine derivative. The key starting material would be an enantiomerically pure piperazine precursor.

Diagram: Proposed Synthetic Workflow

Gcluster_0Phase 1: Precursor Synthesiscluster_1Phase 2: Cyclization & Purificationcluster_2Phase 3: Salt FormationA(R)-Piperazine-2-ethanol(Chiral Starting Material)BN-Alkylation with2-Chloro-N-(2-chloroethyl)ethanamineA->BCIntermediate AB->CDBase-mediatedIntramolecular CyclizationC->DE(9aR)-Octahydropyrazino[2,1-c][1,4]oxazine(Free Base)D->EFPurification(Chromatography)E->FGTreatment with2 eq. HCl in EtherF->GHFinal Product:Dihydrochloride SaltG->HICharacterization(NMR, MS, EA)H->I

A conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Illustrative)
  • Step 1: N-Alkylation. To a solution of (R)-piperazine-2-ethanol in a suitable aprotic solvent (e.g., acetonitrile) and in the presence of a non-nucleophilic base (e.g., diisopropylethylamine), add 2-chloro-N-(2-chloroethyl)ethanamine dropwise at room temperature. The reaction is monitored by TLC or LC-MS until consumption of the starting material.

    • Rationale: This step introduces the chloroethylamino moiety required for the subsequent cyclization. The choice of a non-nucleophilic base prevents unwanted side reactions.

  • Step 2: Intramolecular Cyclization. The crude product from Step 1 is treated with a stronger base, such as sodium hydride (NaH), in a high-boiling point solvent like DMF or DMSO. The reaction is heated to promote the intramolecular nucleophilic substitution, leading to the formation of the second ring.

    • Rationale: The alkoxide formed from the hydroxyl group attacks one chloroethyl group, and the secondary amine attacks the other, forming the fused bicyclic system. Heat is required to overcome the activation energy for this double cyclization.

  • Step 3: Purification. The resulting free base, (9aR)-octahydropyrazino[2,1-c][1][2]oxazine, is purified using column chromatography on silica gel.

    • Rationale: Chromatography is essential to remove unreacted starting materials, by-products, and any diastereomers that may have formed, ensuring high purity of the free base before salt formation.

  • Step 4: Dihydrochloride Salt Formation. The purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol). Two equivalents of a solution of HCl in ether (or gaseous HCl) are added slowly with stirring. The dihydrochloride salt precipitates out of the solution and is collected by filtration, washed with cold ether, and dried under vacuum.

    • Rationale: Salt formation is a critical step for improving the compound's crystallinity, stability, and aqueous solubility, which are crucial properties for handling, formulation, and biological testing.

Analytical Characterization

The identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.[2]

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.

  • Elemental Analysis (CHN): To confirm the empirical formula, especially of the salt form.

Physicochemical Properties

Understanding the physicochemical properties is vital for anticipating a compound's behavior in biological systems and for formulation development.

PropertyValue (Predicted/Typical)Source
Molecular Formula C₇H₁₆Cl₂N₂O[6][8]
Molecular Weight 215.12 g/mol [6][7][8]
Appearance White to off-white crystalline solid(Typical)
Solubility Soluble in water, methanol(Expected for a dihydrochloride salt)
Topological Polar Surface Area (TPSA) 24.5 Ų[5]
XLogP3-AA (Predicted) -0.7[5]

The low predicted LogP value and high water solubility (due to its salt form) suggest that this compound is likely to have good aqueous solubility but may face challenges in passively crossing the blood-brain barrier unless an active transport mechanism is involved.

Applications in Research and Drug Development

The octahydropyrazino[2,1-c][1][2]oxazine scaffold is a valuable building block for creating libraries of compounds for screening.[1] Its rigid structure allows for the systematic exploration of chemical space by adding substituents at various positions.

  • CNS Agents: A related scaffold, octahydropyrido[2,1-c][1][2]oxazine, has been shown to provide a useful molecular framework for agents with CNS depressant activity.[3] By extension, the pyrazino-oxazine core is a promising starting point for novel modulators of CNS targets such as GPCRs, ion channels, and transporters.

  • Scaffold for Combinatorial Chemistry: The presence of multiple nitrogen atoms allows for derivatization to generate a diverse library of compounds. For example, derivatives like ((7S,9aS)-Octahydropyrazino[2,1-c][1][2]oxazin-7-yl)methanol serve as intermediates for further elaboration.[9][10]

  • Bioavailability Enhancement: The scaffold has been noted for its potential to enhance bioavailability and reduce clearance compared to simpler acyclic or monocyclic analogs, making it an attractive core for drug design.[1]

Conclusion and Future Directions

(9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a stereochemically defined, rigid bicyclic scaffold with significant potential in medicinal chemistry. Its favorable physicochemical properties and versatile chemical nature make it an excellent starting point for the discovery of novel therapeutics, particularly those targeting the central nervous system.

Future research should focus on the synthesis and screening of decorated libraries based on this core. Structure-activity relationship (SAR) studies will be crucial in identifying substituents that confer high potency and selectivity for specific biological targets. Furthermore, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacological studies of promising derivatives will be necessary to validate the therapeutic potential of this promising heterocyclic system.

An In-depth Technical Guide to (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride: Properties, Synthesis, and Analysis

An In-depth Technical Guide to (R)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a chiral heterocyclic compound that has garnered interest within the field of medicinal chemistry. Its rigid, bicyclic structure, incorporating both pyrazine and oxazine rings, makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula, alongside a discussion of its synthesis, characterization, and the critical aspect of chiral analysis. The pyrazine moiety is a key component in numerous biologically active compounds, including approved drugs, while the oxazine ring also contributes to a wide range of pharmacological activities.[3] This guide aims to equip researchers and drug development professionals with the foundational knowledge required to effectively work with and explore the potential of this compound.

Core Molecular and Physical Properties

A precise understanding of the molecular formula and weight is fundamental for any chemical compound, forming the basis for stoichiometric calculations in synthesis, analytical characterizations, and formulation development.

PropertyValueSource
Molecular Formula C₇H₁₆Cl₂N₂O--INVALID-LINK--[4]
Molecular Weight 215.12 g/mol --INVALID-LINK--[4]
CAS Number 1126432-04-9--INVALID-LINK--[4]
Appearance Solid--INVALID-LINK--[5]
Storage Conditions Inert atmosphere, Room Temperature--INVALID-LINK--[2]

The dihydrochloride salt form of this compound enhances its stability and solubility in aqueous media, which is often a desirable characteristic for compounds intended for biological evaluation.

Synthesis and Structural Elucidation

The synthesis of chiral piperazine and its derivatives, including bicyclic systems like (R)-Octahydropyrazino[2,1-c][1][2]oxazine, is a key area of focus in organic and medicinal chemistry. While a specific, detailed, and publicly available protocol for the direct synthesis of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is not extensively documented in readily accessible literature, general synthetic strategies for related chiral piperazinone and pyrazino-oxazine structures can be inferred from patent literature and academic publications.

A plausible synthetic approach, based on established methodologies for similar heterocyclic systems, would likely involve a multi-step sequence starting from a chiral precursor. For instance, a synthesis could potentially begin with a chiral amino alcohol, which is then elaborated to construct the pyrazinone ring, followed by the formation of the oxazine ring and subsequent reduction. A Chinese patent (CN108129404B) describes a method for synthesizing chiral piperazinone derivatives which involves the reductive amination of a protected aminoacetaldehyde with an L- or D-amino acid ester, followed by deprotection and cyclization.[6] This highlights a common strategy of employing chiral pool starting materials to introduce the desired stereochemistry.

The final step in the preparation of the dihydrochloride salt would involve treating the free base of (R)-Octahydropyrazino[2,1-c][1][2]oxazine with hydrochloric acid in a suitable solvent.

Gcluster_0Synthetic PathwayChiral Amino AlcoholChiral Amino AlcoholProtected AminoacetaldehydeProtected AminoacetaldehydeChiral Amino Alcohol->Protected AminoacetaldehydeOxidationChiral Diamine DerivativeChiral Diamine DerivativeProtected Aminoacetaldehyde->Chiral Diamine DerivativeReductive Aminationwith Amino Acid EsterChiral PiperazinoneChiral PiperazinoneChiral Diamine Derivative->Chiral PiperazinoneDeprotection &CyclizationFree BaseFree BaseChiral Piperazinone->Free BaseReduction &Ring FormationDihydrochloride SaltDihydrochloride SaltFree Base->Dihydrochloride SaltHCl Treatment

Caption: A plausible synthetic workflow for (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride.

Structural Characterization

Confirmation of the chemical structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further confirm the structure. The expected molecular ion peak for the free base (C₇H₁₄N₂O) would be at m/z 142.11.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands would be expected for C-H, C-N, and C-O bonds within the saturated heterocyclic system.

Potential Applications in Drug Discovery

The structural motif of a fused pyrazino-oxazine system is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with both pyrazine and oxazine heterocycles.[3][10] Pyrazine derivatives are found in a number of approved drugs and exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] Similarly, oxazine derivatives have been explored for their potential as CNS depressants, antimicrobial, and anticancer agents.[11]

The rigid conformational constraint imposed by the bicyclic structure of (R)-Octahydropyrazino[2,1-c][1][2]oxazine can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This scaffold can serve as a starting point for the synthesis of libraries of compounds for screening against various therapeutic targets.

Gcluster_0Drug Discovery PotentialCore Scaffold(R)-Octahydropyrazino[2,1-c]oxazineBiological ActivityDiverse PharmacologicalPropertiesCore Scaffold->Biological ActivityExhibitsMedicinal ChemistryLead OptimizationBiological Activity->Medicinal ChemistryInformsTherapeutic AreasOncologyInfectious DiseasesNeurologyMedicinal Chemistry->Therapeutic AreasTargets

Caption: The role of the core scaffold in drug discovery.

Chiral Analysis and Purity Determination

For a chiral molecule like (R)-Octahydropyrazino[2,1-c][1][2]oxazine, ensuring its enantiomeric purity is of utmost importance, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, robust analytical methods for the separation and quantification of the enantiomers are essential.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques for chiral separations in the pharmaceutical industry.[5][12][13]

Experimental Protocol: Chiral HPLC/SFC Method Development

The following outlines a general strategy for developing a chiral separation method for (R)-Octahydropyrazino[2,1-c][1][2]oxazine.

  • Column Screening:

    • A variety of chiral stationary phases (CSPs) should be screened. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a broad range of compounds.

    • Both normal-phase and reversed-phase conditions should be evaluated.

  • Mobile Phase Optimization:

    • Normal-Phase: Mobile phases typically consist of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol, isopropanol, or methanol). The type and concentration of the alcohol modifier can significantly impact the separation. For basic compounds like this, the addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution.

    • Reversed-Phase: Mobile phases usually consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the concentration of the organic modifier are key parameters to optimize.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.

Gcluster_0Chiral Analysis WorkflowSampleRacemic Mixture ofOctahydropyrazino[2,1-c]oxazineScreeningColumn & Mobile PhaseScreening (HPLC/SFC)Sample->ScreeningOptimizationMethod OptimizationScreening->OptimizationValidationMethod ValidationOptimization->ValidationQuantificationEnantiomeric PurityDeterminationValidation->Quantification

Caption: A typical workflow for chiral method development.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. It is important to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

Conclusion

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride represents a promising chiral scaffold for the development of new chemical entities in drug discovery. Its well-defined molecular formula and weight provide the basis for its synthesis and characterization. While specific synthetic protocols and detailed spectral data are not widely published, established methods for related heterocyclic systems offer a clear path for its preparation and structural confirmation. The diverse biological activities associated with its constituent pyrazine and oxazine rings underscore its potential as a building block for novel therapeutics. Critical to its development is the implementation of robust chiral analytical methods to ensure enantiomeric purity. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and exploration of its potential in medicinal chemistry.

A Technical Guide to the Pharmacological Landscape of Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen, represents a cornerstone in modern medicinal chemistry. Its derivatives are prevalent in numerous natural products and synthetic compounds, demonstrating a remarkable breadth of biological activities.[1] This versatility has driven extensive research, revealing their potential as potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[2] This technical guide provides an in-depth exploration of the key biological activities of oxazine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We will delve into specific protocols and pathways, offering researchers and drug development professionals a comprehensive resource to navigate this promising class of compounds.

The Oxazine Core: Structure and Significance

Oxazines are heterocyclic compounds characterized by a six-membered ring containing one oxygen and one nitrogen atom.[3] Three primary isomers exist—1,2-oxazine, 1,3-oxazine, and 1,4-oxazine—differentiated by the relative positions of the heteroatoms.[4][5] This structural variance, coupled with the vast potential for substitution on the ring, gives rise to a diverse chemical space for drug discovery.

The synthesis of the oxazine core is often achieved through robust and versatile chemical reactions. A common and effective strategy involves the cyclization of chalcone intermediates. Chalcones, synthesized via a Claisen-Schmidt condensation of aldehydes and ketones, react with reagents like urea or thiourea to yield the corresponding 1,3-oxazine ring system.[6] This accessibility makes oxazines an attractive scaffold for generating large libraries of compounds for high-throughput screening.

G cluster_reagents Reagents A Substituted Aldehyde Chalcone Chalcone Intermediate (α,β-unsaturated ketone) A->Chalcone B Substituted Acetophenone B->Chalcone  Claisen-Schmidt  Condensation Urea Urea Oxazine [1,3]-Oxazine Derivative Urea->Oxazine  Cyclization Chalcone->Oxazine

Figure 1: General synthesis pathway for 1,3-oxazine derivatives via a chalcone intermediate.

Anticancer Activity: Targeting Cellular Proliferation

Oxazine derivatives have emerged as a significant class of antitumor agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[5][7]

Mechanism of Action: Topoisomerase Inhibition and Apoptosis

A primary mechanism for the anticancer effects of certain oxazine derivatives is the inhibition of DNA topoisomerases.[8] These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell death. Substituted 1,4-oxazines, for instance, have been identified as potent inhibitors of human topoisomerase I.[8] Other derivatives, particularly those incorporating phenylpiperazine moieties, are designed as potential Topoisomerase II (Topo II) inhibitors.[9] These compounds act as "poisons," stabilizing the transient DNA-Topo II complex, which prevents the re-ligation of the DNA strands and results in double-strand breaks.[9] This accumulation of DNA damage triggers cell cycle arrest and initiates the apoptotic cascade, leading to programmed cell death.

G cluster_pathway Cellular Pathway Oxazine Oxazine Derivative (Topo II Poison) DNA_Cleavage_Complex Topo II-DNA Cleavage Complex Oxazine->DNA_Cleavage_Complex Stabilizes Complex, Prevents Re-ligation TopoII Topoisomerase II (Topo II) DNA_Relaxed Relaxed DNA DNA_Relaxed->DNA_Cleavage_Complex Normal Function DNA_Cleavage_Complex->DNA_Relaxed Re-ligation DNA_DSB DNA Double-Strand Breaks (DSBs) DNA_Cleavage_Complex->DNA_DSB Replication Collision Apoptosis Apoptosis (Programmed Cell Death) DNA_DSB->Apoptosis Damage Signal

Figure 2: Mechanism of action for oxazine-based Topoisomerase II inhibitors leading to apoptosis.

Key Experimental Findings & Data

Numerous studies have quantified the cytotoxic effects of novel oxazine derivatives. For example, certain ferrocene-containing oxazines have demonstrated significant anticancer activity against the MCF-7 human breast cancer cell line.[10] Similarly, a library of 2H-benzo[b][3][8] oxazine derivatives was synthesized and evaluated for hypoxia-targeted therapy, with some compounds showing potent and selective inhibition of hypoxic HepG2 cancer cell growth.[11]

Table 1: Selected Anticancer Activities of Oxazine Derivatives

Compound Class Cancer Cell Line Activity Metric Result Reference
Ferrocenyl Oxazine MCF-7 (Breast) IC₅₀ 192.04 µM [10]
2H-benzo[b][3][8] oxazine HepG2 (Liver) IC₅₀ (Hypoxic) 10 ± 3.7 µM [11]
Dihydro-1,3-oxazine Sarcoma, Carcinoma In vivo Antitumor Activity [8][12]

| Coumarin-Oxazepine | CaCo-2 (Colon) | IC₅₀ | 24.53 to 74.9 µM |[13] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation, crucial for screening potential anticancer compounds.

Objective: To determine the concentration at which an oxazine derivative inhibits 50% of cancer cell growth (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of ~20,000 cells per well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test oxazine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antiviral Potential

The oxazine scaffold is a privileged structure in the development of agents to combat infectious diseases. Its derivatives have demonstrated potent activity against a wide range of bacteria, fungi, and viruses.[14]

Antibacterial and Antifungal Activity

Oxazine derivatives exhibit broad-spectrum antimicrobial activity.[4][8] Studies have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).[15] The mechanism often involves disruption of bacterial cell wall synthesis or other essential metabolic pathways. The antifungal properties have been demonstrated against pathogens like Candida albicans and Aspergillus niger.[4][7] Structure-activity relationship studies indicate that the nature and position of substituents on the aromatic rings significantly influence antimicrobial potency.[15] For instance, the presence of electron-withdrawing groups like chloro or fluoro moieties can enhance activity.[4]

Antiviral Activity

The antiviral potential of oxazines is a growing area of interest. Notably, trifluoromethyl-1,3-oxazine-2-one has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), showing high activity against various mutant strains of HIV-1.[7] More recently, a series of oxazinyl flavonoids were synthesized and found to possess significant activity against the Tobacco Mosaic Virus (TMV), with several compounds outperforming the commercial agent ribavirin.[16] Molecular docking studies suggest these compounds may interfere with the viral coat protein, inhibiting viral assembly.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the gold standard for quantifying the in vitro activity of a potential antimicrobial agent.

Objective: To determine the lowest concentration of an oxazine derivative that visibly inhibits the growth of a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a McFarland standard (typically 0.5).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Gentamicin).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density with a plate reader.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases, including cancer, diabetes, and neurodegenerative disorders.[10] Oxazine derivatives have shown promise in modulating these processes.

Mechanism of Action: Enzyme Inhibition and Radical Scavenging

The anti-inflammatory effects of some oxazines are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[10] By blocking these enzymes, they prevent the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

The antioxidant activity is primarily based on the capacity of the oxazine molecule to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[1] The presence of phenolic hydroxyl groups or other electron-donating substituents on the scaffold enhances this radical scavenging ability.[15]

Table 2: Selected Anti-inflammatory & Antioxidant Activities

Compound Class Assay Activity Metric Result Reference
Nicotinamide-Oxazine DPPH Scavenging Good Activity Exhibited significant inhibition
Nicotinamide-Oxazine BSA Denaturation Good Activity Exhibited significant inhibition
Ferrocenyl Oxazine COX Inhibition IC₅₀ 76.10 µM [10]
Ferrocenyl Oxazine LOX Inhibition IC₅₀ 88.08 µM [10]

| Benzo[b][3][8]oxazine | Radical Scavenging | IC₅₀ | 43.98 µg/L⁻¹ |[15] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to evaluate the free radical scavenging capacity of a compound.

Figure 3: Experimental workflow for the DPPH antioxidant assay.

Methodology:

  • Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test oxazine derivative and a standard antioxidant (e.g., ascorbic acid).[1]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.

  • Measurement: Measure the absorbance of the solution at ~517 nm. The violet color of the DPPH radical fades to yellow as it is scavenged by the antioxidant.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.

Future Perspectives

The remarkable pharmacological diversity of oxazine derivatives positions them as highly valuable scaffolds in the quest for new therapeutic agents.[2] Their synthetic tractability allows for fine-tuning of their structures to optimize potency and selectivity for specific biological targets. Future research will likely focus on developing multi-target oxazine derivatives for complex diseases, exploring novel mechanisms of action, and advancing promising candidates into preclinical and clinical development.[5] The continued investigation into this versatile heterocyclic family holds immense promise for addressing unmet medical needs.

References

A Technical Guide to (9aR)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride: Core Chemical Identity, Properties, and Pharmaceutical Context

A Technical Guide to (9aR)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride: Core Chemical Identity, Properties, and Pharmaceutical Context

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry. This guide provides an in-depth analysis of its core chemical identifiers, including the IUPAC name, CAS registry number, and crucially, its InChI and InChIKey, which ensure unambiguous digital representation. The document details its physicochemical properties and establishes its primary role as a key structural component of Fiduxosin, a potent and selective α1A/D-adrenoceptor antagonist developed for the treatment of benign prostatic hyperplasia (BPH). A discussion of its stereospecificity, potential synthetic considerations, and analytical characterization is provided, grounded in its function as a pharmaceutical agent.

Core Chemical Identity

The precise identification of a chemical entity is paramount for research, development, and regulatory purposes. The International Chemical Identifier (InChI) system provides a standardized, non-proprietary, and machine-readable string of characters to represent the compound's structure, including its stereochemistry.

For (9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, the key identifiers are:

  • InChI: InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1[3]

    • Interpretation: This string defines the molecular formula (C7H14N2O), the atom connectivity, and the (R)-stereochemistry at the chiral center (t7-;;/m1..). It also indicates the presence of two hydrochloride (2ClH) moieties.

  • InChIKey: NTFPIALZQJURCZ-XCUBXKJBSA-N [3]

    • Interpretation: The InChIKey is a hashed, fixed-length version of the InChI, designed for database indexing and internet searches. The final letters ("SA-N") denote the specific stereoisomer and protonation state.

The structure is a fused bicyclic system containing a piperazine ring and a morpholine ring, with a single chiral center at the bridgehead carbon, designated as (9aR). The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is a common strategy for amine-containing active pharmaceutical ingredients (APIs).

Physicochemical and Structural Data

A comprehensive understanding of the compound's properties is critical for its application in drug development, from formulation to pharmacokinetic studies.

PropertyValueSource
IUPAC Name (9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine;dihydrochloride[3]
CAS Number 1126432-04-9[1][3]
Molecular Formula C₇H₁₆Cl₂N₂O[1][3]
Molecular Weight 215.12 g/mol [1][3]
Canonical SMILES C1CN2CCOC[C@H]2CN1.Cl.Cl[3]
Topological Polar Surface Area (TPSA) 24.5 Ų[1]
LogP (calculated) 0.134[1]

Role in Pharmaceutical Development: The Fiduxosin Core

The primary significance of (R)-Octahydropyrazino[2,1-c][1][2]oxazine lies in its role as a key structural motif within Fiduxosin . Fiduxosin is an investigational drug designed for the treatment of benign prostatic hyperplasia (BPH)[4].

Mechanism of Action of Fiduxosin

Fiduxosin functions as a potent and selective antagonist of α1-adrenoceptors, with a distinct preference for the α1A and α1D subtypes over the α1B subtype[4][5]. This selectivity is crucial for its therapeutic effect.

  • α1A-Adrenoceptors: Predominantly located in the smooth muscle of the prostate, bladder neck, and urethra. Antagonism of these receptors leads to muscle relaxation, improving urinary flow and reducing the symptoms of BPH.

  • α1D-Adrenoceptors: Also implicated in bladder function.

  • α1B-Adrenoceptors: Primarily found in vascular smooth muscle, where their antagonism can lead to cardiovascular side effects such as hypotension[4].

Fiduxosin's high affinity for α1A (Kᵢ = 0.16 nM) and α1D (Kᵢ = 0.92 nM) receptors, compared to its lower affinity for α1B receptors (Kᵢ = 25 nM), provides a strong rationale for its uroselective profile, aiming to minimize blood pressure-related side effects[4].

The diagram below illustrates the targeted mechanism of action.

Fiduxosin_MoAcluster_0Fiduxosincluster_1Adrenoceptorscluster_2Physiological EffectFiduxosinFiduxosin(Containing (R)-Octahydropyrazino[2,1-c]oxazine core)Alpha1Aα1A (Prostate,Bladder Neck)Fiduxosin->Alpha1AHigh AffinityAntagonistAlpha1Dα1D (Bladder)Fiduxosin->Alpha1DHigh AffinityAntagonistAlpha1Bα1B (Blood Vessels)Fiduxosin->Alpha1BLow AffinityAntagonistUroselectivityUroselective Therapeutic Effect(Improved Urine Flow)Alpha1A->UroselectivityRelaxation ofSmooth MuscleAlpha1D->UroselectivitySideEffectMinimized Hypotension(Side Effect)Alpha1B->SideEffect

Caption: Mechanism of Fiduxosin's uroselectivity.

Synthesis and Analytical Considerations

The development of a scalable and stereospecific synthesis is a critical aspect of pharmaceutical manufacturing. While specific synthetic routes for the standalone dihydrochloride salt are proprietary or found within patent literature, general principles can be inferred from related syntheses of complex heterocyclic amines and the published scalable synthesis of Fiduxosin itself[6].

Conceptual Synthetic Workflow

A plausible synthetic strategy would involve the stereocontrolled formation of the chiral center, followed by cyclization steps to form the fused ring system. The final step would involve salt formation by treating the free base with hydrochloric acid.

Synthesis_WorkflowAChiral Precursor(e.g., Chiral Amino Alcohol)BStep 1: Introduction ofPiperazine/Morpholine FragmentsA->BReagentsCStep 2: Key Cyclization Reaction(e.g., Reductive Amination, SN2)B->CIntermediateD(R)-Octahydropyrazino[2,1-c]oxazine(Free Base)C->DStereocontrolledFormationEStep 3: Salt FormationD->E2 eq. HClF(R)-Octahydropyrazino[2,1-c]oxazinedihydrochlorideE->F

Caption: Conceptual workflow for stereoselective synthesis.

Analytical Characterization Protocol

Confirming the identity, purity, and stereochemical integrity of the final compound is essential. A multi-technique approach is standard in the pharmaceutical industry.

Protocol: HPLC Purity and Enantiomeric Excess Determination

  • Objective: To determine the chemical purity and enantiomeric excess of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Mass Spectrometric (MS) detector.

  • Method for Chemical Purity (Reverse-Phase HPLC):

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% TFA or formic acid (Mobile Phase B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at ~210 nm (for lack of a strong chromophore) or, more effectively, coupled to an MS detector (LC-MS) for mass confirmation[7][8].

    • Rationale: Reverse-phase HPLC is the workhorse of pharmaceutical analysis for separating compounds based on hydrophobicity. The acidic modifier ensures sharp peak shapes for the basic amine compound. LC-MS provides orthogonal confirmation of identity by mass[9].

  • Method for Enantiomeric Excess (Chiral HPLC):

    • Column: A chiral stationary phase (CSP) capable of separating enantiomers, such as a polysaccharide-based column (e.g., Chiralpak series).

    • Mobile Phase: Typically a non-polar solvent system like hexane/isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV or MS.

    • Rationale: Enantiomers have identical properties in a non-chiral environment. A CSP creates a transient diastereomeric interaction, allowing for their separation and quantification to ensure the product is enantiomerically pure.

  • Data Analysis:

    • Calculate chemical purity by area normalization (Area of Main Peak / Total Area of All Peaks) x 100%.

    • Calculate enantiomeric excess (e.e.) using the formula: [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100%.

Conclusion

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, unambiguously identified by its InChIKey NTFPIALZQJURCZ-XCUBXKJBSA-N , is a well-defined chemical entity of high importance to pharmaceutical science. Its significance is derived from its function as the core chiral scaffold of Fiduxosin, a highly selective α1A/D-adrenoceptor antagonist. The technical data presented herein—spanning chemical identity, physicochemical properties, therapeutic context, and analytical strategy—provide a comprehensive foundation for researchers and drug developers working with this compound or related heterocyclic structures.

Methodological & Application

Synthesis of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (R)-Octahydropyrazino[2,1-c][1]oxazine Dihydrochloride

Introduction

(R)-Octahydropyrazino[2,1-c][1]oxazine dihydrochloride is a chiral bicyclic diamine that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, conformationally constrained structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides a detailed, field-tested protocol for the multi-step synthesis of this compound, starting from the commercially available (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid. The described methodology is designed to be robust and scalable, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

The synthetic strategy involves a four-step sequence:

  • Reduction of the carboxylic acid to a primary alcohol.

  • Intramolecular cyclization via amide formation and subsequent reduction.

  • Deprotection of the Boc (tert-butoxycarbonyl) group.

  • Formation of the dihydrochloride salt.

This protocol emphasizes safety, efficiency, and high purity of the final product.

Overall Synthetic Scheme

The synthesis of (R)-Octahydropyrazino[2,1-c][1]oxazine dihydrochloride is accomplished through the following reaction pathway:

Synthetic_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Boc Deprotection & Salt Formation Start (R)-4-Boc-piperazine- 2-carboxylic acid Intermediate1 (R)-tert-butyl 2-((2-hydroxyethyl)carbamoyl) piperazine-1-carboxylate Start->Intermediate1 Ethanolamine, EDC, HOBt, DIPEA, CH2Cl2, 0°C to rt Intermediate2 (R)-tert-butyl hexahydropyrazino[2,1-c] [1,4]oxazine-4(3H)-carboxylate Intermediate1->Intermediate2 BH3·THF, THF, 0°C to reflux FinalProduct (R)-Octahydropyrazino[2,1-c] [1,4]oxazine dihydrochloride Intermediate2->FinalProduct 4M HCl in Dioxane, CH2Cl2, rt

Caption: Overall synthetic workflow for (R)-Octahydropyrazino[2,1-c][1]oxazine dihydrochloride.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
(R)-4-Boc-piperazine-2-carboxylic acid192330-11-3230.26Major chemical suppliersStarting material.[]
Ethanolamine141-43-561.08Major chemical suppliersReagent for amide formation.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)25952-53-8191.70Major chemical suppliersCoupling agent.
HOBt (Hydroxybenzotriazole)2592-95-2135.13Major chemical suppliersCoupling additive.
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24Major chemical suppliersOrganic base.
Dichloromethane (CH2Cl2)75-09-284.93Major chemical suppliersAnhydrous, for reactions.
Borane-tetrahydrofuran complex (1 M in THF)14044-65-685.94Major chemical suppliersReducing agent.[3][4][5][6] Handle with extreme care under inert gas.
Tetrahydrofuran (THF)109-99-972.11Major chemical suppliersAnhydrous, for reactions.
4 M Hydrogen chloride in 1,4-Dioxane7647-01-036.46Major chemical suppliersDeprotecting agent.[7][8]
Sodium bicarbonate (NaHCO3)144-55-884.01Major chemical suppliersFor aqueous work-up.
Sodium sulfate (Na2SO4)7757-82-6142.04Major chemical suppliersAnhydrous, for drying organic layers.
Ethyl acetate (EtOAc)141-78-688.11Major chemical suppliersFor extraction and chromatography.
Hexanes110-54-386.18Major chemical suppliersFor chromatography.
Methanol (MeOH)67-56-132.04Major chemical suppliersFor work-up and purification.

Experimental Protocols

Step 1: Synthesis of (R)-tert-butyl 2-((2-hydroxyethyl)carbamoyl)piperazine-1-carboxylate

Rationale: This step involves the formation of an amide bond between the carboxylic acid of the starting material and ethanolamine. EDC and HOBt are used as coupling agents to activate the carboxylic acid and facilitate the reaction, while DIPEA acts as a non-nucleophilic base to neutralize any acid formed during the reaction.

Procedure:

  • To a solution of (R)-4-Boc-piperazine-2-carboxylic acid (10.0 g, 43.4 mmol) in anhydrous dichloromethane (200 mL) at 0 °C under a nitrogen atmosphere, add EDC (9.1 g, 47.7 mmol), HOBt (6.4 g, 47.7 mmol), and DIPEA (15.1 mL, 86.8 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethanolamine (2.9 g, 47.7 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 5% methanol in dichloromethane) to afford (R)-tert-butyl 2-((2-hydroxyethyl)carbamoyl)piperazine-1-carboxylate as a white solid.

Step 2: Synthesis of (R)-tert-butyl hexahydropyrazino[2,1-c][1][2]oxazine-4(3H)-carboxylate

Rationale: This step involves the reduction of the amide to an amine with concomitant intramolecular cyclization to form the desired bicyclic system. Borane-tetrahydrofuran complex is an effective reagent for the reduction of amides.[4][9][10][11] The reaction is performed under anhydrous conditions to prevent quenching of the reducing agent.

Procedure:

  • Dissolve (R)-tert-butyl 2-((2-hydroxyethyl)carbamoyl)piperazine-1-carboxylate (8.0 g, 29.3 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 88 mL, 88 mmol) dropwise to the solution.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of methanol (50 mL).

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in methanol (100 mL) and concentrate again to remove borate esters. Repeat this step twice.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield (R)-tert-butyl hexahydropyrazino[2,1-c][1]oxazine-4(3H)-carboxylate.

Step 3: Synthesis of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride

Rationale: The final step is the removal of the Boc protecting group under acidic conditions.[7][8][12] A solution of hydrogen chloride in dioxane is used for efficient and clean deprotection, which also facilitates the precipitation of the product as its dihydrochloride salt.

Procedure:

  • Dissolve (R)-tert-butyl hexahydropyrazino[2,1-c][1]oxazine-4(3H)-carboxylate (5.0 g, 20.6 mmol) in dichloromethane (50 mL) at room temperature.

  • Add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) to the solution.

  • Stir the mixture at room temperature for 4 hours, during which a white precipitate will form.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, filter the precipitate and wash with cold dichloromethane (2 x 20 mL).

  • Dry the solid under vacuum to obtain (R)-Octahydropyrazino[2,1-c][1]oxazine dihydrochloride as a white crystalline solid.[1][13]

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and stereochemistry.

  • Mass Spectrometry: To verify the molecular weight.[1][14]

  • Purity: Assessed by HPLC. A purity of ≥95% is expected.[1]

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Handling of Reagents:

  • Borane-tetrahydrofuran complex: This reagent is highly flammable, water-reactive, and may form explosive peroxides upon storage.[3][5][6][15] It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Avoid contact with water and moisture.[3][5][6]

  • Dichloromethane: A suspected carcinogen. Handle in a fume hood.

  • 4 M HCl in Dioxane: Corrosive and should be handled with care.

Reaction Conditions:

  • The reduction with borane-THF is exothermic and requires careful temperature control, especially during the initial addition and the quenching step.

  • The Boc deprotection generates tert-butyl cation, which can lead to the formation of isobutylene gas. Ensure the reaction is not performed in a closed system.[12]

References

The Strategic Role of (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols

The Strategic Role of (R)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols

Abstract

This technical guide provides a comprehensive overview of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a chiral heterocyclic compound of significant interest as a pharmaceutical intermediate. While initial hypotheses pointed towards its use in the synthesis of fluoroquinolone antibiotics, this document clarifies its more prominent role in the development of novel therapeutics targeting the central nervous system (CNS), including potential anxiolytic and antidepressant agents. This guide offers detailed protocols for its synthesis, purification, and analytical characterization, alongside a discussion of its application in drug discovery and development. The methodologies presented herein are designed to be robust and reproducible for researchers and scientists in the pharmaceutical industry.

Introduction: A Chiral Scaffold for CNS-Targeting Agents

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, with CAS Number 1126432-04-9, is a bicyclic diamine featuring a rigid structure and defined stereochemistry. Such chiral scaffolds are of paramount importance in medicinal chemistry, as the three-dimensional arrangement of atoms is critical for specific interactions with biological targets. The octahydropyrazino[2,1-c][1][2]oxazine core has been identified as a valuable framework for the construction of molecules with activity in the central nervous system. The (R)-enantiomer, in particular, is a key building block for the synthesis of compounds being investigated for their potential as anxiolytic and antidepressant therapies.

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic transformations. This guide will delve into the practical aspects of handling and utilizing this intermediate in a research and development setting.

Synthesis of (R)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride

The synthesis of enantiomerically pure (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride presents a significant chemical challenge. Success hinges on the strategic introduction of chirality and the efficient formation of the bicyclic ring system. While multiple synthetic routes can be envisioned, a common approach involves the use of a chiral starting material to guide the stereochemistry of the final product.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule is illustrated below. The core strategy involves the cyclization of a chiral piperazine derivative.

GTarget(R)-Octahydropyrazino[2,1-c][1,4]oxazinedihydrochlorideIntermediate1Chiral Piperazine PrecursorTarget->Intermediate1Cyclization & Salt FormationStarting_MaterialsChiral Amino Alcohol +Protected PiperazineIntermediate1->Starting_MaterialsAmide Coupling & Reduction

Caption: Retrosynthetic pathway for (R)-Octahydropyrazino[2,1-c][1][2]oxazine.

Exemplary Synthetic Protocol

This protocol outlines a general, multi-step synthesis based on established chemical principles for the formation of similar heterocyclic systems.

Step 1: Synthesis of a Chiral Amino Alcohol Derivative

The synthesis typically commences with a commercially available chiral starting material, such as an enantiomerically pure amino acid or amino alcohol. For this example, we will consider the derivatization of a protected (R)-amino alcohol.

Step 2: Coupling with a Piperazine Moiety

The chiral intermediate from Step 1 is then coupled with a suitably protected piperazine derivative. This is often achieved through standard peptide coupling methodologies or by nucleophilic substitution reactions.

Step 3: Cyclization to Form the Bicyclic Core

Following the coupling reaction, the linear precursor undergoes an intramolecular cyclization to form the octahydropyrazino[2,1-c][1][2]oxazine ring system. This step is often the most critical and may require careful optimization of reaction conditions.

Step 4: Deprotection and Salt Formation

Finally, any protecting groups are removed, and the free base of (R)-Octahydropyrazino[2,1-c][1][2]oxazine is treated with hydrochloric acid to yield the desired dihydrochloride salt.

Table 1: Representative Reaction Conditions

StepKey TransformationReagents and ConditionsTypical Yield (%)
1Protection of Amino AlcoholBoc-anhydride, Et3N, DCM, 0 °C to rt>95
2Alkylation of PiperazineProtected chiral epoxide, Isopropanol, reflux80-90
3Reductive Amination/CyclizationH2, Pd/C, Methanol70-85
4Salt FormationHCl in Ether, 0 °C>95

Purification and Characterization

Purification Protocol

The final product is typically purified by recrystallization.

Protocol:

  • Dissolve the crude (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride in a minimal amount of hot methanol.

  • Slowly add diethyl ether until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C in an ice bath to promote crystallization.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the crystals with cold diethyl ether.

  • Dry the product under vacuum to a constant weight.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques.

Table 2: Key Analytical Parameters

ParameterValue
Molecular Formula C₇H₁₆Cl₂N₂O
Molecular Weight 215.12 g/mol
Appearance White to off-white solid
Melting Point >250 °C (decomposes)
Solubility Soluble in water and methanol
Storage Store at room temperature in an inert atmosphere. Keep dry and cool.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region, corresponding to the protons of the bicyclic ring system. The integration of these signals should be consistent with the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals for the seven carbon atoms in the molecule. The chemical shifts of these signals will be indicative of their chemical environment.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base of the molecule (m/z = 142.11).

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorptions for N-H and C-N bonds.

Application in Pharmaceutical Intermediate Synthesis

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in its function as a chiral amine that can be incorporated into a larger molecular framework through reactions such as nucleophilic substitution or amide bond formation.

General Workflow for Incorporation into a Drug Candidate

The following diagram illustrates a generalized workflow for the use of this intermediate in the synthesis of a final active pharmaceutical ingredient (API).

GStart(R)-Octahydropyrazino[2,1-c][1,4]oxazinedihydrochlorideStep1Neutralization to Free BaseStart->Step1Step2Coupling with Electrophilic Partner(e.g., Carboxylic Acid Derivative)Step1->Step2Step3Further Synthetic Modifications(Optional)Step2->Step3Final_APIFinal Active Pharmaceutical IngredientStep3->Final_API

Caption: General workflow for the use of the title compound as a pharmaceutical intermediate.

Exemplary Coupling Protocol

This protocol describes a general procedure for the coupling of the free base of (R)-Octahydropyrazino[2,1-c][1][2]oxazine with a carboxylic acid, a common transformation in the synthesis of many pharmaceutical agents.

Protocol:

  • Neutralization: Suspend (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile). Add a suitable base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt and generate the free base in situ.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid coupling partner in an aprotic solvent. Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the solution of the activated carboxylic acid to the solution of the free base of the pyrazinooxazine derivative.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up to remove excess reagents and byproducts. The desired product is then purified by column chromatography on silica gel.

Safety and Handling

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a valuable and versatile chiral intermediate for the synthesis of novel CNS-active compounds. The protocols and information provided in this guide are intended to facilitate its effective use in pharmaceutical research and development. The rigid, stereochemically defined structure of this building block offers a solid foundation for the design of new therapeutics with improved efficacy and selectivity.

Application Notes and Protocols for the Dissolution of (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the dissolution of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride, a bicyclic morpholine derivative of interest in pharmaceutical research. As a dihydrochloride salt, this compound is anticipated to possess favorable aqueous solubility, a critical attribute for drug development.[1] This document outlines the chemical principles underpinning the dissolution process, provides detailed, step-by-step protocols for preparing aqueous and organic stock solutions, and describes methods for the verification of dissolution and the assessment of solution stability. The causality behind each experimental choice is explained to ensure both reproducibility and a thorough understanding of the compound's behavior in solution.

Introduction to (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride

(R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride is a saturated heterocyclic compound containing a fused pyrazine and oxazine ring system. The presence of two basic nitrogen atoms allows for the formation of a dihydrochloride salt, a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and dissolution rate of active pharmaceutical ingredients (APIs).[2][3] The morpholine moiety within the structure generally imparts favorable physicochemical properties, such as improved solubility and metabolic stability.

While specific experimental data for (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride is not extensively available in public literature, its structural similarity to other piperazine and morpholine derivatives suggests high solubility in aqueous media.[4][5] This protocol is therefore based on established principles for handling amine hydrochloride salts, providing a robust starting point for researchers.

Physicochemical Properties and Rationale for Protocol Design

A summary of the known and inferred properties of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride is presented in Table 1.

PropertyValue/InformationSource/Rationale
Molecular Formula C₇H₁₆Cl₂N₂O[6]
Molecular Weight 215.12 g/mol [7]
Appearance White to off-white solidInferred from supplier data for related compounds.[8]
Storage Conditions Room temperature, in an inert and dry atmosphere.[6]
Expected Solubility Highly soluble in water.Based on the dihydrochloride salt form and data for the (S)-enantiomer and similar piperazine dihydrochlorides.[4][9]
pKa Not experimentally determined. As a polyamine with morpholine and piperazine-like nitrogens, two pKa values are expected.The pKa is a critical parameter influencing solubility and stability in buffered solutions.[10]
Potential Stability Issues Disproportionation to the free base in neutral or alkaline pH. Common-ion effect in high chloride concentration media.General characteristics of amine hydrochloride salts.

Experimental Protocols

Materials and Equipment
  • (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride

  • Purified water (e.g., Milli-Q or equivalent)

  • Common laboratory solvents (e.g., ethanol, dimethyl sulfoxide (DMSO))

  • Phosphate-buffered saline (PBS), pH 7.4

  • Buffers of various pH values (e.g., citrate, phosphate)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • UV-Vis spectrophotometer

Protocol for Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 10 mg/mL aqueous stock solution. The high expected solubility of the dihydrochloride salt form in water is the basis for this choice of solvent.

Workflow for Aqueous Solution Preparation

cluster_0 Preparation of Aqueous Stock Solution weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent Transfer to volumetric flask dissolve 3. Dissolution add_solvent->dissolve Vortex/sonicate verify 4. Verify Dissolution dissolve->verify Visual & analytical check store 5. Storage verify->store Aliquot and store

Caption: Workflow for preparing an aqueous stock solution.

Step-by-Step Procedure:

  • Weighing: Accurately weigh the desired amount of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride using an analytical balance.

  • Solvent Addition: Transfer the weighed compound to a volumetric flask. Add approximately 80% of the final volume of purified water.

  • Dissolution: Cap the flask and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before final volume adjustment.

  • Volume Adjustment: Add purified water to the final volume and mix thoroughly.

  • Verification: Visually inspect the solution for any undissolved particulates. For quantitative applications, the concentration should be verified using a suitable analytical method such as HPLC.

  • Storage: Store the solution in a tightly sealed container at 2-8°C. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

Protocol for Preparation of a Stock Solution in Organic Solvents

For applications requiring an organic solvent, DMSO is a common choice due to its high solvating power.

Step-by-Step Procedure:

  • Weighing: Accurately weigh the desired amount of the compound.

  • Solvent Addition: Add the desired volume of DMSO to the compound.

  • Dissolution: Vortex or sonicate until a clear solution is obtained.

Verification of Dissolution and Stability Assessment

Visual Inspection

The most basic verification of dissolution is the absence of any visible solid particles in the solution.

Analytical Verification

A stability-indicating HPLC method is the recommended approach for the quantitative analysis of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride solutions.[11][12] While a specific method for this compound is not published, a general method for amine salts can be adapted.

Workflow for HPLC Analysis

cluster_1 HPLC Method for Solution Verification prepare_sample 1. Prepare Sample inject 2. Inject into HPLC prepare_sample->inject separate 3. Chromatographic Separation inject->separate detect 4. UV Detection separate->detect quantify 5. Quantify detect->quantify

Caption: General workflow for HPLC-based solution verification.

Suggested HPLC Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by a UV scan of the compound.

  • Quantification: Use of a standard curve prepared from a certified reference standard.

Stability Studies

For critical applications, the stability of the prepared solution should be assessed. This can be achieved by storing the solution under defined conditions (e.g., 2-8°C, room temperature) and analyzing aliquots at various time points using the validated HPLC method.[13]

Troubleshooting

  • Incomplete Dissolution: If the compound does not fully dissolve, consider sonication, gentle heating, or adjusting the pH of the aqueous solvent. For dihydrochloride salts, a slightly acidic pH can enhance solubility.

  • Precipitation upon Storage: This may indicate instability, such as disproportionation to the less soluble free base. If this occurs, preparing fresh solutions is recommended. The pH of the solution should be checked, as a shift towards neutral or alkaline pH can cause precipitation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the dissolution of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride. By following these guidelines, researchers can prepare solutions of this compound with confidence in their concentration and stability, facilitating its use in a variety of research and development applications.

References

Application Notes & Protocols for (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride is a heterocyclic compound of interest in pharmaceutical research and drug development. As a dihydrochloride salt, this molecule exhibits specific physicochemical properties that necessitate rigorous handling and storage protocols to ensure its stability, integrity, and the safety of laboratory personnel. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound effectively, from initial receipt to disposal. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each procedural step, thereby fostering a culture of safety and experimental reproducibility.

Physicochemical Properties and Stability Profile

(R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride is typically supplied as a white to off-white solid. While specific data on its hygroscopicity is not extensively published, its nature as a dihydrochloride salt suggests a propensity to absorb moisture from the atmosphere. Hygroscopicity can significantly impact the compound's physical and chemical stability, potentially leading to degradation, altered solubility, and inaccurate weighing for experimental procedures.[1][2] Therefore, the cornerstone of handling this compound is the strict exclusion of moisture.

Key Characteristics:

PropertyObservation/RecommendationRationale
Physical Form White to off-white solidVisual confirmation of product integrity.
Hygroscopicity Assumed to be hygroscopicDihydrochloride salts often readily absorb atmospheric moisture, which can compromise sample integrity.[1][2]
Solubility Soluble in waterSupplier data indicates water solubility, a common characteristic of hydrochloride salts.[3]
Thermal Stability Store at room temperatureAvoid exposure to high temperatures to prevent potential degradation.

Personal Protective Equipment (PPE) and Safety Precautions

(R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride is classified as an irritant, causing skin, eye, and respiratory irritation. Adherence to appropriate PPE protocols is mandatory to mitigate exposure risks.

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles are required at all times when handling the solid or its solutions.

  • Hand Protection: Nitrile gloves should be worn. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved particulate respirator (e.g., N95) is recommended to prevent inhalation of the powder.

All handling of the solid compound should ideally be performed in a chemical fume hood or a glove box to minimize inhalation exposure and prevent dispersal of the powder into the laboratory environment.

Receipt, Storage, and Aliquoting Protocols

Proper procedures upon receiving and storing the compound are critical for its long-term stability.

Initial Receipt and Storage

Upon receipt, the container should be inspected for any damage that might compromise its integrity. The compound should be stored in a cool, dry place, away from direct sunlight and sources of heat.[4] The recommended storage environment is a desiccator at room temperature (15-25°C).[5] The desiccator should contain a suitable desiccant, such as silica gel, which should be monitored and replaced or regenerated when saturated.

cluster_receipt Receiving Protocol cluster_storage Storage Protocol Inspect Package Inspect Package Verify Compound Verify Compound Inspect Package->Verify Compound No Damage Log in Inventory Log in Inventory Verify Compound->Log in Inventory Place in Desiccator Place in Desiccator Log in Inventory->Place in Desiccator Store at RT Store at RT Place in Desiccator->Store at RT Monitor Desiccant Monitor Desiccant Store at RT->Monitor Desiccant

Initial Receipt and Storage Workflow
Weighing and Aliquoting Protocol

To prevent moisture contamination of the bulk material, it is highly recommended to create smaller aliquots for daily or frequent use.[6] This procedure should be performed in a controlled environment, such as a glove box with a low-humidity atmosphere or, if unavailable, performed as rapidly as possible in a chemical fume hood.

Step-by-Step Protocol:

  • Preparation: Gather all necessary equipment: the stock container of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride, pre-weighed aliquot vials with secure caps, spatulas, and weighing paper or boats.

  • Environmental Control: If not using a glove box, ensure the weighing area is free from drafts and the relative humidity is as low as possible.

  • Tare: Place a weighing boat or paper on the analytical balance and tare to zero.[7]

  • Weighing: Quickly transfer the desired amount of the compound from the stock container to the weighing boat. Minimize the time the stock container is open.

  • Transfer: Carefully transfer the weighed powder into the pre-weighed aliquot vial.

  • Sealing: Securely cap the aliquot vial immediately. For added protection, wrap the cap with parafilm.

  • Storage of Aliquots: Store the newly created aliquots in a desiccator. Return the main stock container to the desiccator promptly.

For highly sensitive experiments where the exact concentration is critical, consider dissolving the entire contents of a freshly opened vial to create a stock solution, from which further dilutions can be made.[8]

Solution Preparation and Storage

Given its solubility in water, aqueous-based buffers are common solvents for (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride.

Solution Preparation Protocol
  • Solvent Preparation: Use high-purity, deionized water or a suitable buffer. If the experiment is sensitive to air, degas the solvent prior to use.

  • Dissolution: Add the weighed compound to the desired volume of solvent in a volumetric flask.

  • Mixing: Mix by vortexing or gentle agitation until the solid is completely dissolved. The use of a sonicator can aid in dissolution if necessary.

  • pH Adjustment: If required for the experimental protocol, adjust the pH of the final solution after the compound has fully dissolved.

  • Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter.

Start Start Weigh Compound Weigh Compound (See Aliquoting Protocol) Start->Weigh Compound Add to Solvent Add to Solvent Weigh Compound->Add to Solvent Mix to Dissolve Mix to Dissolve Add to Solvent->Mix to Dissolve pH Adjustment (if needed) pH Adjustment (if needed) Mix to Dissolve->pH Adjustment (if needed) Sterile Filter (if needed) Sterile Filter (if needed) pH Adjustment (if needed)->Sterile Filter (if needed) Store Solution Store Solution Sterile Filter (if needed)->Store Solution End End Store Solution->End

Solution Preparation Workflow
Stock Solution Storage

The stability of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride in solution has not been extensively characterized in publicly available literature. Therefore, it is recommended to prepare fresh solutions for each experiment. If stock solutions must be stored, they should be kept in tightly sealed containers at 2-8°C for short-term storage (1-2 days) or at -20°C or -80°C for longer-term storage.[5] It is advisable to conduct a small-scale stability test for your specific solvent and storage conditions if the solution will be stored for an extended period. Avoid repeated freeze-thaw cycles.

Chemical Compatibility

While a comprehensive chemical compatibility chart for (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride is not available, general precautions should be taken. Avoid contact with strong oxidizing agents and strong bases, as these may react with the compound. It is advisable to perform small-scale compatibility tests before mixing with other chemicals or using new container materials.

Waste Disposal

Unused solid material and solutions should be disposed of in accordance with local, state, and federal regulations. As a non-hazardous chemical waste (based on current classifications), it can typically be collected in a designated, labeled container for chemical waste.[9] Do not dispose of the solid material or concentrated solutions down the drain. Empty containers should be thoroughly rinsed with a suitable solvent, and the rinsate collected as chemical waste before the container is discarded.[10]

Conclusion

The effective and safe use of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride in a research setting is contingent upon a thorough understanding of its properties and the implementation of meticulous handling and storage procedures. The protocols outlined in this guide are based on established best practices for handling hygroscopic and irritant pharmaceutical compounds. By adhering to these guidelines, researchers can ensure the integrity of their experiments, the longevity of the compound, and a safe laboratory environment.

References

Application of Pyrazino-Oxazine Compounds in Drug Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of Fused Heterocycles

In the landscape of medicinal chemistry, the fusion of heterocyclic scaffolds has consistently yielded compounds with novel pharmacological profiles. The pyrazino-oxazine core, a compelling amalgamation of a pyrazine and an oxazine ring, represents a promising, albeit relatively underexplored, frontier in drug discovery. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyrazino-oxazine compounds in drug design. Drawing upon established principles of medicinal chemistry and extrapolating from the rich pharmacology of its constituent rings and related fused systems, we will delve into the synthesis, biological evaluation, and therapeutic potential of this intriguing class of molecules.

The Pyrazino-Oxazine Scaffold: A Synthesis of Bioactive Moieties

The pyrazino-oxazine scaffold is a nitrogen and oxygen-containing heterocyclic system. The arrangement of the nitrogen and oxygen atoms can vary, leading to different isomers. The inherent chemical properties of the pyrazine and oxazine rings suggest a broad range of potential biological activities. Pyrazines, six-membered aromatic rings with two nitrogen atoms, are present in numerous FDA-approved drugs and natural products, exhibiting a wide array of pharmacological effects, including anticancer and neuroprotective activities.[1][2][3][4] Similarly, oxazine derivatives are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The fusion of these two pharmacophores into a single, more rigid structure is a validated strategy in drug design to enhance binding affinity and specificity for biological targets.

Rationale for Targeting Cancer and Neurodegenerative Diseases

The exploration of pyrazino-oxazine compounds is particularly compelling for two of the most challenging therapeutic areas: oncology and neurodegeneration.

  • Oncology: The pyrazine moiety is a cornerstone in the development of various anticancer agents.[7][8] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective scaffold for kinase inhibitors and other targeted therapies. The oxazine ring also contributes to the anticancer profile of many compounds.[9] The combined scaffold, therefore, presents a unique opportunity to develop novel agents that can modulate cancer-relevant pathways.

  • Neurodegeneration: Several pyrazine derivatives have shown promise in the context of neurodegenerative diseases. For instance, tetramethylpyrazine has been investigated for its neuroprotective effects in models of ischemic stroke.[10] The proposed mechanisms often involve antioxidant and anti-inflammatory actions. The pyrazino-oxazine core could offer a novel chemical space for the development of multi-target agents for complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Synthetic Strategies for Pyrazino-Oxazine Scaffolds

While the literature on the synthesis of pyrazino-oxazine as a distinct class is not extensive, synthetic routes can be logically devised based on established methods for constructing related fused heterocyclic systems. A plausible and versatile approach involves a multi-step synthesis culminating in a cyclization reaction to form the oxazine ring onto a pre-functionalized pyrazine core.

Protocol 1: General Synthesis of a Substituted Pyrazino[2,1-c][7][10]oxazine Derivative

This protocol outlines a conceptual synthetic pathway. Researchers should adapt and optimize the conditions based on the specific target molecule.

Workflow Diagram:

cluster_0 Synthesis of Pyrazino-Oxazine Core A Step 1: Synthesis of Substituted 2-chloropyrazine B Step 2: Nucleophilic Substitution with an Amino Alcohol A->B Reagents: Amino alcohol, Base (e.g., K2CO3) Solvent: DMF C Step 3: Intramolecular Cyclization B->C Reagents: Base (e.g., NaH) Solvent: THF D Final Product: Substituted Pyrazino[2,1-c][1,4]oxazine C->D

A conceptual synthetic workflow.

Step 1: Synthesis of a Functionalized Pyrazine Intermediate

  • Objective: To prepare a pyrazine ring with appropriate functional groups for subsequent cyclization. A common starting point is the synthesis of a substituted 2-chloropyrazine. This can be achieved through various published methods, often starting from α-amino acids or α-dicarbonyl compounds.[1]

  • Example Reaction: Condensation of an α-dicarbonyl compound with a diamine, followed by chlorination.

Step 2: Nucleophilic Substitution with an Amino Alcohol

  • Objective: To introduce the precursor for the oxazine ring.

  • Procedure:

    • Dissolve the substituted 2-chloropyrazine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

    • Add an amino alcohol (e.g., 2-aminoethanol, 1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, pour into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Intramolecular Cyclization to Form the Oxazine Ring

  • Objective: To form the fused pyrazino-oxazine ring system.

  • Procedure:

    • Dissolve the product from Step 2 (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final pyrazino-oxazine compound by recrystallization or column chromatography.

Biological Evaluation: Protocols for Anticancer and Neuroprotective Screening

The following protocols provide a framework for the initial biological characterization of newly synthesized pyrazino-oxazine compounds.

Protocol 2: In Vitro Anticancer Activity Screening

Workflow Diagram:

cluster_1 Anticancer Screening Workflow cluster_2 MoA Studies A Cell Line Selection (e.g., MCF-7, A549, HCT116) B MTT Assay for Cytotoxicity (Determine IC50 values) A->B C Mechanism of Action Studies (for active compounds) B->C IC50 < 10 µM D Apoptosis Assay (Annexin V/PI staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot (Target protein expression) C->F

Workflow for anticancer evaluation.

3.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the pyrazino-oxazine compounds on cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values.[11]

3.2. Apoptosis and Cell Cycle Analysis

For compounds showing significant cytotoxicity, further mechanistic studies are crucial.

  • Apoptosis Assay: Use Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Treat cells with the compound for a defined period, fix them, stain with a DNA-binding dye (e.g., PI), and analyze the cell cycle distribution by flow cytometry to identify any cell cycle arrest.

Protocol 3: In Vitro Neuroprotection Assay

3.1. Oxidative Stress-Induced Neuronal Cell Death Model

  • Objective: To evaluate the ability of pyrazino-oxazine compounds to protect neuronal cells from oxidative stress.

  • Procedure:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate medium.

    • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-4 hours).

    • Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • After an incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described in Protocol 2.

    • A significant increase in cell viability in the presence of the test compound compared to the oxidative stress control indicates a neuroprotective effect.[10]

3.2. Measurement of Reactive Oxygen Species (ROS)

  • Objective: To determine if the neuroprotective effect is mediated by antioxidant activity.

  • Procedure:

    • Treat neuronal cells with the test compound and an oxidative stressor as described above.

    • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • A reduction in fluorescence in compound-treated cells compared to the oxidative stress control suggests ROS scavenging activity.

Structure-Activity Relationship (SAR) and Lead Optimization

Initial screening will likely yield hit compounds with moderate activity. The next critical phase is to establish a structure-activity relationship (SAR) to guide the synthesis of more potent and selective analogs.

Key Considerations for SAR Studies:

  • Substitution Patterns: Systematically vary the substituents on both the pyrazine and oxazine rings to probe the effects on activity and selectivity.

  • Physicochemical Properties: Analyze the impact of lipophilicity (LogP), electronic properties, and steric factors on biological activity.

  • Target Engagement: For active compounds, computational modeling and target-based assays can help elucidate the binding mode and guide the design of analogs with improved target engagement.

Data Presentation: A Comparative Analysis of Hypothetical Analogs

Compound IDR1-substituentR2-substituentAnticancer IC₅₀ (µM) [MCF-7]Neuroprotection EC₅₀ (µM) [SH-SY5Y vs. H₂O₂]
PZO-001HH> 5025.3
PZO-0024-Cl-PhH12.58.1
PZO-0034-MeO-PhH28.15.7
PZO-0044-Cl-PhCH₃5.215.6

This table presents hypothetical data for illustrative purposes.

Concluding Remarks and Future Directions

The pyrazino-oxazine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. The synthetic accessibility and the potential for diverse functionalization make this heterocyclic system an attractive target for medicinal chemists. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of pyrazino-oxazine derivatives. Future research should focus on the synthesis of diverse libraries of these compounds, comprehensive biological screening, and in-depth mechanistic studies to unlock the full therapeutic potential of this exciting class of molecules.

References

Application Notes & Protocols for the Quantification of (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chiral Purity

(R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride is a chiral heterocyclic compound of interest in pharmaceutical development. As with many chiral molecules, the stereoisomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to accurately quantify the desired (R)-enantiomer and control for the presence of its (S)-enantiomer is a critical quality attribute for ensuring the safety and efficacy of any potential drug product.[1] This document provides a comprehensive guide to the analytical methods for the quantification of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride, designed for researchers, scientists, and drug development professionals.

The methodologies detailed herein are grounded in established principles of chiral chromatography and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] We will explore two primary analytical approaches: a chiral High-Performance Liquid Chromatography (HPLC) method for enantiomeric purity and a Reverse-Phase HPLC method for achiral assay. Additionally, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is outlined for enhanced specificity and sensitivity, particularly for impurity profiling.

Analyte Information:

PropertyValueSource
Chemical Name (9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][5][6]oxazine dihydrochloridePubChem[7]
Molecular Formula C₇H₁₆Cl₂N₂OPubChem[8]
Molecular Weight 215.12 g/mol PubChem[8]
Structure (Image of the chemical structure of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride would be placed here)
Chirality Yes, chiral center at C9aInferred from name
Chemical Class Heterocyclic amine, dihydrochloride saltInferred from structure

Strategic Approach to Method Development

The analytical control of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride necessitates a multi-faceted approach. The primary challenges are the separation of the enantiomers and the accurate quantification of the active pharmaceutical ingredient (API). Our strategy is as follows:

  • Enantiomeric Purity: A chiral HPLC method is the gold standard for separating and quantifying enantiomers.[1][9] Given the basic nature of the analyte (a diamine), a polysaccharide-based chiral stationary phase (CSP) is a logical starting point, as these are known to be effective for a wide range of racemates, including primary amines.[10] The use of a basic additive in the mobile phase will be critical to prevent peak tailing and improve resolution.[5]

  • Assay (Content Uniformity & Purity): A robust achiral reverse-phase HPLC (RP-HPLC) method is required to determine the overall purity and concentration of the API. This method will quantify the total amount of Octahydropyrazino[2,1-c]oxazine, irrespective of its stereochemistry.

  • High-Sensitivity & Specificity Analysis: LC-MS provides unparalleled sensitivity and specificity, making it ideal for the identification and quantification of trace impurities and for use in complex matrices.[11][12]

Part 1: Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate and quantify the (R) and (S) enantiomers of Octahydropyrazino[2,1-c]oxazine.

Method Rationale

The direct approach to chiral separation using a Chiral Stationary Phase (CSP) is the most common and effective method in HPLC.[5][13] For a basic compound like Octahydropyrazino[2,1-c]oxazine, a polysaccharide-based CSP, such as amylose or cellulose phenylcarbamates, offers a high probability of successful enantiomeric resolution.[10] The separation mechanism on these CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivatives. The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial to minimize interactions between the basic analyte and residual acidic silanols on the silica support, thereby ensuring sharp, symmetrical peaks.[5]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRALPAK® IA or similar amylose-based column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm (or wavelength of maximum absorbance if determined)

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

  • Standard Preparation:

    • (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride reference standard at 1.0 mg/mL.

    • (S)-Octahydropyrazino[2,1-c]oxazine dihydrochloride reference standard at 1.0 mg/mL (if available, for peak identification).

    • Racemic mixture (if available) or a spiked sample containing a small amount of the (S)-enantiomer in the (R)-enantiomer standard to confirm resolution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

2. System Suitability:

  • Inject the resolution solution (racemic or spiked sample) six times.

  • The resolution between the (R) and (S) enantiomer peaks should be ≥ 2.0.

  • The relative standard deviation (RSD) for the peak areas of the (R)-enantiomer should be ≤ 2.0%.

  • The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.

3. Data Analysis:

  • Calculate the percentage of the (S)-enantiomer in the sample using the following formula:

Part 2: Achiral RP-HPLC Method for Assay and Purity

This method is for the determination of the total content of Octahydropyrazino[2,1-c]oxazine dihydrochloride in a sample.

Method Rationale

A standard C18 column is chosen for its versatility and robustness in reversed-phase chromatography. The mobile phase consists of an aqueous buffer and an organic modifier. A phosphate buffer is used to control the pH and ensure consistent ionization of the basic analyte. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. The addition of an ion-pairing reagent is not anticipated to be necessary but could be explored if peak shape is poor.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 50 50
    25 50 50
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Water/Acetonitrile (90:10, v/v)

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in the sample diluent. Create a calibration curve with at least five concentration levels (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration of 1.0 mg/mL.

2. System Suitability:

  • Inject the 1.0 mg/mL standard solution six times.

  • The RSD for the peak area should be ≤ 1.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

3. Data Analysis:

  • Quantify the main peak against the calibration curve.

  • Purity is calculated by the area percent method:

Part 3: LC-MS Method for Impurity Identification

This method provides high sensitivity and mass identification for trace-level impurities.

Method Rationale

Coupling liquid chromatography with mass spectrometry (LC-MS) offers significant advantages in impurity analysis, providing molecular weight information that is crucial for identification.[11][12] The chromatographic conditions are similar to the achiral HPLC method to facilitate method transfer. Electrospray ionization (ESI) in positive ion mode is chosen as it is highly effective for ionizing basic, nitrogen-containing compounds like the analyte.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS system with an ESI source and a suitable mass analyzer (e.g., Q-TOF or Triple Quadrupole).

  • Use the same column and mobile phase as the Achiral RP-HPLC method, but replace the non-volatile phosphate buffer with a volatile buffer like 0.1% formic acid in water for Mobile Phase A.

  • MS Parameters (to be optimized):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300°C

    • Drying Gas Flow: 8 L/min

    • Scan Range: m/z 50-500

2. Data Analysis:

  • Extract ion chromatograms for the expected parent mass of (R)-Octahydropyrazino[2,1-c]oxazine (m/z 143.12 for the free base).

  • Analyze the mass spectra of any impurity peaks to propose their structures.

Method Validation Protocol (ICH Q2(R1))

All analytical methods must be validated to ensure they are suitable for their intended purpose.[2][4][14] The following parameters should be assessed for both the chiral and achiral HPLC methods.

Validation Parameters
ParameterChiral Method (Impurity Test)Achiral Method (Assay)
Specificity Demonstrate resolution from the opposite enantiomer and any known impurities.Demonstrate resolution from impurities and degradation products.
Linearity 5 levels, from LOQ to 120% of the impurity specification.5 levels, from 80% to 120% of the target concentration.[3]
Range Established by linearity.80% to 120% of the test concentration.[3]
Accuracy Spike the drug substance with known amounts of the (S)-enantiomer at 3 levels.Spike a placebo blend with the drug substance at 3 levels (80%, 100%, 120%).
Precision - Repeatability: 6 replicate injections of a spiked sample. - Intermediate Precision: Repeat on a different day with a different analyst.- Repeatability: 6 replicate preparations of the sample. - Intermediate Precision: Repeat on a different day with a different analyst.
Limit of Detection (LOD) Determined by signal-to-noise ratio (e.g., 3:1) or from the linearity curve.Not typically required for assay methods.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (e.g., 10:1) or from the linearity curve.Not typically required for assay methods.
Robustness Vary parameters like mobile phase composition (±2%), flow rate (±10%), and column temperature (±5°C).Vary parameters like mobile phase pH (±0.2 units), mobile phase composition (±2%), flow rate (±10%), and column temperature (±5°C).

Visualizations

Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Drug Substance / Product Dissolution Dissolve in Diluent Sample->Dissolution Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Dissolution->Chiral_HPLC Achiral_HPLC Achiral RP-HPLC (Assay & Purity) Dissolution->Achiral_HPLC LCMS LC-MS (Impurity ID) Dissolution->LCMS Quant_Enantiomer Quantify (S)-Enantiomer Chiral_HPLC->Quant_Enantiomer Quant_API Quantify API Content Achiral_HPLC->Quant_API ID_Impurities Identify Impurities LCMS->ID_Impurities Validation Method Validation (ICH Q2) Quant_Enantiomer->Validation Quant_API->Validation ID_Impurities->Validation Report Certificate of Analysis Validation->Report

Caption: General workflow for the analysis of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride.

Method Validation Logic

Validation_Logic cluster_precision Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness FitForPurpose Method is Fit for Purpose Specificity->FitForPurpose Range Range Linearity->Range defines LOQ LOQ/LOD Linearity->LOQ can determine Accuracy->FitForPurpose Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Precision->FitForPurpose Robustness->FitForPurpose Range->FitForPurpose LOQ->FitForPurpose

Caption: Interrelationship of validation parameters as per ICH Q2(R1) guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride

Technical Support Center: Synthesis of (R)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride

Welcome to the technical support center for the synthesis of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive experience in synthetic organic chemistry.

Overview of the Synthetic Strategy

The synthesis of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve high yield and enantiomeric purity. The most common and logical synthetic route commences with a chiral starting material, (R)-piperazine-2-carboxylic acid, and proceeds through the formation of a key amino alcohol intermediate, which is subsequently cyclized to form the bicyclic core. The final step involves the formation of the dihydrochloride salt.

This guide will address potential issues at each critical stage of this pathway.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during the synthesis.

Part 1: Synthesis of the Precursor - (R)-1,4-Diprotected-2-(hydroxymethyl)piperazine

The initial phase of the synthesis focuses on the protection of the two nitrogen atoms of (R)-piperazine-2-carboxylic acid, followed by the reduction of the carboxylic acid to the primary alcohol. The choice of protecting groups is critical for the success of subsequent steps. A common strategy involves the use of orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) and Trityl (triphenylmethyl), which allow for selective deprotection later in the synthesis.

Question 1: I am observing low yields during the protection of (R)-piperazine-2-carboxylic acid. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the protection step often stem from incomplete reactions, side product formation, or difficulties in product isolation. Here are the key factors to consider:

  • Reagent Stoichiometry and Addition Order: Ensure precise stoichiometry of your protecting agents (e.g., Boc-anhydride, Trityl chloride) and base. For the protection of piperazine-2-carboxylic acid, it is crucial to add the base incrementally to maintain optimal pH and prevent unwanted side reactions.

  • Choice of Base and Solvent: The selection of a suitable base and solvent system is critical. For Boc protection, a common choice is a hindered amine base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). For Trityl protection, triethylamine (TEA) is often used. The solvent should be anhydrous to prevent hydrolysis of the protecting group reagents.

  • Reaction Temperature: Protection reactions are often sensitive to temperature. Boc protection is typically carried out at room temperature, while Trityl protection may require gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Work-up and Purification: The work-up procedure must be carefully designed to remove excess reagents and byproducts without causing decomposition of the protected product. Purification by column chromatography is often necessary to obtain a high-purity product.

Question 2: The reduction of the protected carboxylic acid to the alcohol is sluggish and gives a mixture of products. How can I optimize this step?

Answer:

The reduction of the carboxylic acid is a critical step that can be challenging. Here are some troubleshooting strategies:

  • Choice of Reducing Agent: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing carboxylic acids to alcohols. However, it is highly reactive and requires strictly anhydrous conditions. An alternative is the use of borane complexes, such as borane-tetrahydrofuran complex (B-THF), which can be more selective and easier to handle.

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. The reaction temperature should be carefully controlled; reductions with LAH are typically started at 0°C and then allowed to warm to room temperature.

  • Quenching Procedure: The quenching of the reaction is highly exothermic and must be done with extreme care. A common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). This procedure helps to precipitate the aluminum salts, making them easier to filter off.

  • Side Reactions: Incomplete reduction can lead to the formation of aldehydes. Over-reduction is generally not an issue in this step. If you observe the formation of multiple byproducts, it may be due to the decomposition of the starting material or product.

Parameter Recommendation for Boc/Trityl Protection Recommendation for Carboxylic Acid Reduction
Reagents Boc-anhydride, Trityl chloride, DIPEA, TEALithium aluminum hydride (LAH) or Borane-THF complex
Solvent Anhydrous DCM or THFAnhydrous THF
Temperature 0°C to room temperature0°C to room temperature
Work-up Aqueous work-up followed by extractionCareful quenching (e.g., Fieser work-up)
Purification Column chromatographyColumn chromatography
Part 2: Intramolecular Cyclization to Form the Bicyclic Core

This is arguably the most critical and often lowest-yielding step in the synthesis. It involves the deprotection of one of the piperazine nitrogens, followed by an intramolecular cyclization to form the oxazine ring. Common methods to achieve this transformation include the Mitsunobu reaction and the Appel reaction.

Question 3: My intramolecular cyclization via the Mitsunobu reaction is giving a very low yield of the desired (R)-Octahydropyrazino[2,1-c][1][2]oxazine. What are the common pitfalls?

Answer:

The Mitsunobu reaction is a powerful tool for forming C-O bonds, but it is also known for being sensitive to reaction conditions and substrate purity.[2][3] Here's how to troubleshoot low yields:

  • Reagent Quality and Stoichiometry: Use high-purity triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Ensure that the reagents are added in the correct order (typically, the alcohol and phosphine are mixed first, followed by the azodicarboxylate).

  • Solvent Choice: The reaction is typically performed in a non-polar aprotic solvent like THF or toluene. The solvent must be scrupulously dry, as any water will consume the reagents.

  • Reaction Temperature: The Mitsunobu reaction is often exothermic. It is crucial to maintain a low temperature (typically 0°C to room temperature) during the addition of the reagents to prevent side reactions.

  • Substrate Purity: The starting amino alcohol must be of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Alternative Cyclization Strategies: If the Mitsunobu reaction consistently fails, consider alternative cyclization methods. The Appel reaction, which uses a phosphine and a carbon tetrahalide (e.g., CBr₄), can also be effective for intramolecular cyclizations of amino alcohols. Another approach is the activation of the alcohol as a tosylate or mesylate, followed by intramolecular nucleophilic substitution.

Question 4: I am observing the formation of a significant amount of a dimeric or polymeric byproduct during the cyclization step. How can I favor the intramolecular reaction?

Answer:

The formation of intermolecular byproducts is a common challenge in cyclization reactions. To favor the desired intramolecular cyclization, you should employ the principle of high dilution.

  • High Dilution Conditions: By performing the reaction at a very low concentration (typically 0.01-0.05 M), you can minimize the chances of two molecules reacting with each other. This can be achieved by slowly adding a solution of the starting material to a solution of the reagents over an extended period (syringe pump addition).

  • Reaction Temperature: Lowering the reaction temperature can also help to favor the intramolecular pathway by reducing the rate of the competing intermolecular reaction.

Troubleshooting_CyclizationStartLow Yield in CyclizationProblem1Intermolecular Side ProductsStart->Problem1Problem2Incomplete ReactionStart->Problem2Problem3Starting Material DecompositionStart->Problem3Solution1High Dilution Conditions(Syringe Pump Addition)Problem1->Solution1Solution4Control Reaction Temperature(Low Temperature)Problem1->Solution4Solution2Optimize Reagent Stoichiometryand Addition OrderProblem2->Solution2Solution3Use High Purity Reagentsand Anhydrous SolventsProblem2->Solution3Solution5Consider AlternativeCyclization Methods(e.g., Appel Reaction)Problem2->Solution5Problem3->Solution3Problem3->Solution4

Caption: Troubleshooting workflow for low yields in the intramolecular cyclization step.

Part 3: Deprotection and Salt Formation

The final steps of the synthesis involve the removal of the remaining protecting group and the formation of the dihydrochloride salt. These steps are generally high-yielding but require careful handling to ensure the purity of the final product.

Question 5: I am having trouble with the deprotection of the final protecting group. What are the best conditions for removing a Boc or Trityl group in the final step?

Answer:

The choice of deprotection conditions depends on the protecting group used.

  • Boc Deprotection: The Boc group is typically removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM is highly effective.[1][4] Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used, which has the advantage of directly forming the hydrochloride salt.[1][4]

  • Trityl Deprotection: The Trityl group is also acid-labile and can be removed with TFA in DCM. The presence of a scavenger, such as triethylsilane (TES), is often recommended to trap the liberated trityl cation and prevent re-alkylation of the product.[1]

Question 6: The formation of the dihydrochloride salt is not giving a clean, crystalline solid. How can I improve the salt formation and purification?

Answer:

The formation of a high-purity, crystalline salt is crucial for the final product. Here are some tips:

  • Solvent Selection: The choice of solvent is critical for obtaining a crystalline salt. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of methanol and diethyl ether.

  • HCl Source: Gaseous HCl or a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane) should be used to avoid introducing water, which can affect the crystallinity of the salt.

  • Stoichiometry: Ensure that at least two equivalents of HCl are added to protonate both nitrogen atoms of the piperazine ring.

  • Purification: If the initial salt is not pure, it can be recrystallized from a suitable solvent system. Common recrystallization solvents for hydrochloride salts include methanol/ether, ethanol/ether, or isopropanol.

Synthetic_PathwayStart(R)-Piperazine-2-carboxylic acidStep1N-Protection(Boc, Trityl)Start->Step1Intermediate1(R)-1,4-Diprotected-piperazine-2-carboxylic acidStep1->Intermediate1Step2Reduction(LAH or Borane)Intermediate1->Step2Intermediate2(R)-1,4-Diprotected-2-(hydroxymethyl)piperazineStep2->Intermediate2Step3Selective DeprotectionIntermediate2->Step3Intermediate3(R)-Monoprotected-2-(hydroxymethyl)piperazineStep3->Intermediate3Step4Intramolecular Cyclization(e.g., Mitsunobu Reaction)Intermediate3->Step4Intermediate4(R)-Monoprotected-Octahydropyrazino[2,1-c]oxazineStep4->Intermediate4Step5Final DeprotectionIntermediate4->Step5Intermediate5(R)-Octahydropyrazino[2,1-c]oxazine(Free Base)Step5->Intermediate5Step6Salt Formation(HCl)Intermediate5->Step6End(R)-Octahydropyrazino[2,1-c]oxazinedihydrochlorideStep6->End

Caption: General synthetic pathway for (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride.

Experimental Protocols

Protocol 1: Intramolecular Cyclization via Mitsunobu Reaction

This protocol provides a general procedure for the intramolecular cyclization of a mono-protected (R)-2-(hydroxymethyl)piperazine derivative.

Materials:

  • Mono-protected (R)-2-(hydroxymethyl)piperazine (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, syringe pump

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the mono-protected (R)-2-(hydroxymethyl)piperazine and PPh₃ in anhydrous THF to make a 0.1 M solution.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flame-dried flask, prepare a 0.1 M solution of DIAD in anhydrous THF.

  • Using a syringe pump, add the DIAD solution to the reaction mixture dropwise over a period of 4-6 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclized product.

Protocol 2: Dihydrochloride Salt Formation

This protocol describes the formation of the dihydrochloride salt from the free base of (R)-Octahydropyrazino[2,1-c]oxazine.

Materials:

  • (R)-Octahydropyrazino[2,1-c]oxazine (free base) (1.0 equiv)

  • 4M HCl in 1,4-dioxane (2.2 equiv)

  • Anhydrous diethyl ether

  • Anhydrous methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the (R)-Octahydropyrazino[2,1-c]oxazine free base in a minimal amount of anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the 4M HCl in dioxane solution to the stirred solution. A precipitate should form.

  • After the addition is complete, continue stirring at 0°C for 30 minutes.

  • Add anhydrous diethyl ether to the mixture to further precipitate the salt.

  • Collect the solid by vacuum filtration, washing with cold diethyl ether.

  • Dry the solid under high vacuum to obtain the (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride salt.

Stability issues of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support center for (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you ensure the integrity of your experiments.

Overview of Compound Stability

(R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride is a heterocyclic compound supplied as a dihydrochloride salt. While the solid form is generally stable when stored in a cool, dry, and inert atmosphere, its stability in solution is a critical parameter that can significantly impact experimental outcomes.[1] The primary structural feature of concern is the oxazine ring, which can be susceptible to hydrolysis under certain conditions.[2] Understanding the factors that influence its degradation is paramount for developing robust analytical methods and generating reliable data.

The purpose of stability studies is to understand the molecule's chemistry, generate more stable formulations, and solve stability-related problems.[3] This guide provides a framework for identifying and mitigating potential stability issues through carefully designed experiments and proper handling techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and issues you may encounter.

Q1: I prepared an aqueous solution of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride, and after a short time, I observed new peaks in my HPLC analysis. What is happening?

A: The appearance of new peaks strongly suggests that the compound is degrading in your solution. The most probable degradation pathway for a molecule containing an oxazine ring is hydrolysis, where the ring is cleaved by water.[2] The rate of this degradation can be influenced by pH, temperature, and the presence of co-solvents. As a dihydrochloride salt, dissolving the compound in unbuffered water will result in an acidic pH, which may or may not be optimal for stability.

Q2: What is the recommended solvent for preparing stock solutions?

A: For immediate use, high-purity water (e.g., Milli-Q or WFI) is a common solvent due to the salt form of the compound.[4] However, for storage, aqueous solutions may not be ideal. Consider preparing concentrated stock solutions in anhydrous, aprotic organic solvents like DMSO or DMF, where the compound is soluble and the risk of hydrolysis is minimized. These stocks can then be diluted into aqueous buffers immediately before use. Always perform a preliminary solubility and short-term stability test in your chosen solvent system.

Q3: How should I store my solutions, and for how long are they viable?

A: The viability of your solution depends on the solvent, concentration, and storage conditions.

  • Aqueous Solutions: We strongly recommend preparing these fresh for each experiment. If short-term storage is necessary, store at 2-8°C and use within 24 hours. Avoid freeze-thaw cycles, which can accelerate degradation.

  • Organic Stock Solutions (DMSO/DMF): When stored in anhydrous conditions at -20°C or -80°C in tightly sealed vials, these solutions can be stable for several weeks to months. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

A solution stability study is essential to define the acceptable storage duration for your specific analytical method and conditions.[5][6]

Q4: My results are inconsistent between experiments. Could this be a stability issue?

A: Yes, inconsistency is a hallmark of a compound degrading during sample preparation or analysis. If the time between solution preparation and analysis varies, the extent of degradation will also vary, leading to poor reproducibility. To mitigate this, establish a strict and consistent timeline for all sample handling and analysis steps.[6] Demonstrating solution stability is a critical part of analytical method validation.[5]

Q5: What are the likely degradation pathways I should be aware of?

A: Based on the structure, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: As mentioned, the oxazine ring is susceptible to acid- or base-catalyzed hydrolysis.[2] This is often the most significant pathway in aqueous solutions.

  • Oxidation: The tertiary amine functionalities in the pyrazine ring could be susceptible to oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide can reveal this vulnerability.[3][7]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation in some molecules.[3] It is good practice to handle the compound and its solutions in low-light conditions or use amber vials.

The diagram below illustrates a potential hydrolytic degradation pathway.

G cluster_main Potential Hydrolytic Degradation Parent (R)-Octahydropyrazino[2,1-c]oxazine (Parent Compound) Intermediate Ring-Opened Intermediate (e.g., Carbinolamine) Parent->Intermediate H₂O / H⁺ or OH⁻ (Hydrolysis) Product Degradation Product (e.g., Amino Alcohol) Intermediate->Product Further Reaction

Caption: Potential hydrolytic degradation pathway of the oxazine ring.

Troubleshooting Guide: Quick Reference

Problem Potential Cause Recommended Solution
Loss of parent compound peak area over time. Chemical degradation in solution.Prepare solutions fresh. Conduct a time-course stability study to determine the acceptable window for analysis. Store solutions at a lower temperature (2-8°C or -20°C).
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.Perform forced degradation studies (acid, base, peroxide, light, heat) to identify and characterize potential degradants.[3] This is key to developing a stability-indicating method.
Poor reproducibility of quantitative results. Inconsistent sample handling time; solution instability.Standardize the time from sample preparation to injection. Validate the stability of the solution for the maximum anticipated run time of your sequence.[6]
Precipitation observed in the solution upon storage. Poor solubility or formation of insoluble degradants.Re-evaluate the choice of solvent and concentration. Filter the solution before injection. Ensure the storage temperature is appropriate.
Baseline drift or ghost peaks during HPLC analysis. Late-eluting degradation products from previous injections.Increase the run time or add a high-organic wash step at the end of each injection to ensure all components are eluted from the column.

Key Experimental Protocols

These protocols provide a starting point for assessing the stability of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride in your laboratory.

Protocol 1: Preparation of a Stock Solution
  • Selection of Solvent: Based on preliminary tests, select either an aqueous buffer (for immediate use) or an anhydrous organic solvent like DMSO (for storage).

  • Weighing: Accurately weigh the required amount of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride in a calibrated balance.

  • Dissolution: Add the chosen solvent to the solid and vortex or sonicate briefly until fully dissolved. For a 10 mM stock solution (MW: 215.12 g/mol ), dissolve 2.15 mg in 1 mL of solvent.

  • Storage: If using an organic solvent for storage, dispense aliquots into clean, amber glass vials with PTFE-lined caps. Store at -20°C or -80°C. For aqueous solutions, use immediately or store at 2-8°C for no longer than 24 hours (duration to be confirmed by a stability study).

Protocol 2: General Stability Assessment by HPLC-UV

This protocol establishes the stability of the compound in a specific diluent over time.

  • Method Setup: Develop an HPLC method capable of resolving the parent peak from any potential impurities or degradants. A reverse-phase C18 column is a common starting point.

  • Initial Analysis (T=0): Prepare a solution of the compound at the target concentration. Immediately inject this solution into the HPLC system in triplicate to establish the initial peak area and purity.

  • Time-Point Analysis: Store the prepared solution under the desired conditions (e.g., room temperature on the benchtop, 2-8°C in a refrigerator).

  • Data Collection: At specified time points (e.g., 2, 4, 8, 12, 24, 48 hours), inject the stored solution in triplicate.[6]

  • Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. The acceptance criterion is often set at no more than a 2% change in response factor or area percent.[5]

Time Point (Hours) Storage Condition Mean Peak Area (n=3) % Remaining (vs. T=0) Observations (New Peaks?)
0N/A1,500,000100.0%None
8Room Temperature1,450,00096.7%Small peak at RRT 0.8
24Room Temperature1,300,00086.7%Increased peak at RRT 0.8
242-8°C1,480,00098.7%Trace peak at RRT 0.8
Protocol 3: Forced Degradation Study Workflow

Forced degradation (or stress testing) is used to identify likely degradation products and establish a stability-indicating analytical method.[3][8] This is a foundational step in understanding the molecule's intrinsic stability.

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of Compound B Expose Aliquots to Stress Conditions A->B C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C1 C2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->C2 C3 Oxidation (e.g., 3% H₂O₂, RT) B->C3 C4 Thermal (e.g., 80°C in solution) B->C4 C5 Photolytic (ICH Q1B guidelines) B->C5 D Neutralize/Quench Reactions at Time Points C1->D C2->D C3->D C4->D C5->D E Analyze by Stability-Indicating Method (e.g., HPLC-DAD/MS) D->E F Evaluate Data: - Identify Degradants - Determine Mass Balance - Assess Method Specificity E->F

Caption: Workflow for a forced degradation study.

  • Stress Conditions: Expose solutions of the compound to the following conditions in parallel:

    • Acid: 0.1 M HCl at 60°C.

    • Base: 0.1 M NaOH at 60°C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: 80°C in the chosen solvent.

    • Photolytic: Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[3]

  • Time Points: Sample at various time points (e.g., 2, 8, 24 hours) until 5-20% degradation of the active ingredient is observed.

  • Sample Preparation: Before analysis, neutralize acidic and basic samples and dilute all samples to the target concentration.

  • Analysis: Analyze the stressed samples using a stability-indicating method, preferably with a mass spectrometer (LC-MS) detector, to help identify the mass of the degradation products.[7]

  • Data Evaluation: Assess peak purity and mass balance to ensure all degradation products are detected. This confirms that your analytical method is "stability-indicating."

By following these guidelines and protocols, you can confidently manage the stability of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride in your experiments, leading to more accurate and reproducible results.

References

Technical Support Center: Synthesis of Pyrazino[2,3-b]oxazine Heterocycles

Technical Support Center: Synthesis of Pyrazino[2,3-b][1][2]oxazine Heterocycles

Introduction for the Researcher

The pyrazino[2,3-b][1][2]oxazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its synthesis, however, is often challenging, with researchers frequently encountering side reactions that can complicate purification, reduce yields, and lead to the formation of complex mixtures. This guide is designed to serve as a dedicated technical support resource for scientists and drug development professionals. It addresses the most common and perplexing side reactions encountered during the synthesis of this heterocyclic system, providing not just troubleshooting protocols but also the mechanistic rationale behind them to empower you to make informed decisions in your experimental design.

Frequently Asked Questions & Troubleshooting Guides

Problem 1: My primary side product is a stable dimer. How do I identify it and prevent its formation?

Question: During the synthesis of my target 2,3-dihydro-1H-pyrazino[2,3-b][1][2]oxazine, I consistently isolate a significant amount of a higher molecular weight byproduct, which mass spectrometry suggests is a dimer. What is the likely structure, and what adjustments can I make to my protocol?

Answer:

Plausible Cause & Mechanism: The formation of a pyrazine dimer is a common side reaction, particularly when synthesizing 2,5-disubstituted pyrazines from α-amino aldehyde or α-amino ketone precursors.[1] In the context of pyrazino-oxazine synthesis, a likely precursor is an amino-aldehyde formed in situ. This intermediate can undergo self-condensation. Two molecules of the amino-aldehyde can react to form a dihydropyrazine intermediate, which then readily oxidizes to the stable aromatic pyrazine dimer.[3] This pathway competes directly with the desired intramolecular cyclization required to form the oxazine ring.

The reaction is often favored under conditions that allow for a buildup of the amino-aldehyde intermediate or in the presence of mild oxidizing agents (including atmospheric oxygen).

Visualizing the Competing Pathways:

Below is a diagram illustrating the desired intramolecular cyclization versus the competing intermolecular dimerization pathway.

Gcluster_0Desired Pathway: Intramolecular Cyclizationcluster_1Side Reaction: DimerizationAAmino-Aldehyde IntermediateBIminium Ion FormationA->BAcid CatalystA2Amino-Aldehyde Intermediate(Molecule 1)CIntramolecularNucleophilic Attack(Oxazine Ring Formation)B->C6-exo-tetDTarget Pyrazino-OxazineProductC->DFSelf-Condensation(Dihydropyrazine Dimer)A2->FIntermolecularReactionEAmino-Aldehyde Intermediate(Molecule 2)E->FIntermolecularReactionGOxidation(Air or Reagent)F->GHStable Pyrazine DimerByproductG->H

Caption: Desired intramolecular cyclization vs. competing dimerization.

Diagnostic Steps:

  • Mass Spectrometry (MS): The most direct evidence will be an [M+H]+ ion corresponding to approximately double the mass of your expected amino-aldehyde intermediate minus two molecules of water.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR of the byproduct will likely show a high degree of symmetry and aromatic protons characteristic of a pyrazine ring, which would be absent in your target saturated heterocycle.

Troubleshooting & Prevention Protocol:

The key to preventing dimerization is to favor the intramolecular cyclization kinetically. This is typically achieved through high-dilution conditions.

Table 1: Recommended vs. Problematic Reaction Conditions for Dimerization

ParameterRecommended Condition to Minimize DimerCondition Favoring DimerizationRationale
Concentration High Dilution (<0.05 M)High Concentration (>0.2 M)Reduces the probability of intermolecular collisions.[2]
Reagent Addition Slow addition of aldehyde precursor via syringe pumpRapid, single-portion additionMaintains a low instantaneous concentration of the reactive intermediate.
Atmosphere Inert (Nitrogen or Argon)Open to AirMinimizes oxidation of the dihydropyrazine dimer to the stable aromatic byproduct.[3]
Temperature Lower Temperature (0 °C to RT)Elevated TemperaturesCan favor the higher activation energy pathway of dimerization and oxidation.

Step-by-Step Protocol (Syringe Pump Addition):

  • Set up your reaction vessel with the amine-containing fragment dissolved in the bulk of the anhydrous solvent under an inert atmosphere.

  • Dissolve the aldehyde-containing fragment (or precursor) in a separate flask with anhydrous solvent.

  • Using a syringe pump, add the aldehyde solution to the reaction vessel over a period of 4-8 hours.

  • Maintain the reaction temperature at the optimized lower value throughout the addition and for several hours afterward before proceeding with workup.

Problem 2: My reaction yields are low, and I'm isolating starting material and a polar, colored byproduct.

Question: I am attempting a Pictet-Spengler type cyclization to form the pyrazino-oxazine ring system. However, the reaction is sluggish, and upon workup, I recover significant starting material along with a dark, polar substance that streaks on TLC. What is happening?

Answer:

Plausible Cause & Mechanism: This issue often points to two interconnected problems: incomplete cyclization and the formation of N-oxides.

  • Incomplete Cyclization: The Pictet-Spengler reaction relies on the formation of an electrophilic iminium ion, which is then attacked by an electron-rich aromatic or heteroaromatic ring.[4] If the pyrazine ring is not sufficiently nucleophilic or if the reaction conditions (e.g., acid catalyst) are not optimal, the cyclization will fail or be very slow. Electron-withdrawing groups on the pyrazine ring can deactivate it towards this electrophilic substitution.

  • N-Oxide Formation: Pyrazine nitrogens are susceptible to oxidation, forming pyrazine N-oxides.[5][6] This can happen if oxidizing agents are present or even with atmospheric oxygen under certain conditions. The formation of an N-oxide dramatically alters the electronic properties of the pyrazine ring, making it highly electron-deficient. This deactivation effectively shuts down the desired Pictet-Spengler cyclization and can lead to decomposition or polymerization, resulting in the observed "tar".[7]

Visualizing the Troubleshooting Workflow:

GStartLow Yield & Tar Formationin Pictet-Spengler ReactionCheck1Analyze Crude Mixture:LC-MS & ¹H NMRStart->Check1Path1Identify UnreactedStarting MaterialCheck1->Path1Path2Identify Species with[M+16]+ peak in MSCheck1->Path2Sol1Problem: Incomplete CyclizationPath1->Sol1Sol2Problem: N-Oxide FormationPath2->Sol2Action1aIncrease Acid Catalyst Strength(e.g., TFA instead of AcOH)Sol1->Action1aAction1bIncrease Temperature(monitor for degradation)Sol1->Action1bAction1cUse Aprotic Solvent(e.g., DCM, Dioxane)Sol1->Action1cAction2aDegas Solvents ThoroughlySol2->Action2aAction2bRun Reaction UnderStrict Inert Atmosphere (Ar/N₂)Sol2->Action2bAction2cAvoid Oxidizing Agentsin Reagents & WorkupSol2->Action2c

Caption: Troubleshooting workflow for low yield and tar formation.

Diagnostic Steps:

  • LC-MS: Look for a mass peak corresponding to [M+16] of your starting material or product, which is a strong indicator of N-oxide formation.

  • TLC: N-oxides are typically much more polar than their non-oxidized counterparts and will have a significantly lower Rf value.

  • NMR: The ¹H NMR signals for protons on a pyrazine ring shift downfield upon N-oxidation due to the increased electron-withdrawing character of the ring.

Troubleshooting & Prevention Protocol:

To Address Incomplete Cyclization:

  • Catalyst Screening: The choice and concentration of the acid catalyst are critical. While traditional methods use protic acids, sometimes a Lewis acid or specific Brønsted acids can be more effective.[8]

    • Start with a common acid like trifluoroacetic acid (TFA) in an aprotic solvent like dichloromethane (DCM).

    • If the reaction is still slow, consider stronger acids, but be mindful of potential degradation.

  • Solvent Choice: Aprotic solvents can sometimes provide superior yields compared to protic ones.[4] Screen solvents like DCM, 1,4-dioxane, and acetonitrile.

  • Temperature Optimization: Gently heating the reaction can overcome the activation energy barrier. A systematic optimization (e.g., 40 °C, 60 °C, 80 °C) while monitoring by TLC or LC-MS is recommended to find the sweet spot before product degradation occurs.[2]

To Prevent N-Oxide Formation:

  • Inert Atmosphere: This is non-negotiable. Ensure your reaction is conducted under a rigorously maintained inert atmosphere of nitrogen or argon.

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Peroxides in aged ethers (like THF or dioxane) can be a source of oxidation.

  • Reagent Purity: Ensure starting materials are free from oxidizing impurities.

Technical Support Center: Optimization of Reaction Conditions for Preparing (R)-Octahydropyrazino[2,1-c]oxazine

Technical Support Center: Optimization of Reaction Conditions for Preparing (R)-Octahydropyrazino[2,1-c][1][2]oxazine

Welcome to the technical support center for the synthesis of (R)-Octahydropyrazino[2,1-c][1][2]oxazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in optimizing your reaction conditions and overcoming common challenges encountered during this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (R)-Octahydropyrazino[2,1-c][1][2]oxazine. Each problem is followed by potential causes and validated solutions.

Problem 1: Low to No Product Yield

Potential Causes:

  • Inefficient Cyclization: The key ring-closing step may not be proceeding efficiently.

  • Poor Quality Starting Materials: Impurities in the starting piperazine derivative or the aldehyde can interfere with the reaction.[3]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.[4]

  • Incorrect pH: The pH of the reaction medium is crucial for the formation of the Schiff base intermediate.[3]

  • Catalyst Poisoning: In catalytic routes, impurities can poison the catalyst, rendering it inactive.[1]

Solutions:

  • Verify Starting Material Purity: Ensure the purity of your starting materials using techniques like NMR or GC-MS. Recrystallize or purify them if necessary.

  • Optimize Reaction Temperature: Systematically screen a range of temperatures. For the cyclization step, gentle heating (50–70 °C) is often recommended.[3] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature.

  • Control pH: For reactions involving a Schiff base intermediate, maintain an acidic pH by the dropwise addition of an acid like HCl.[3]

  • Catalyst Selection and Handling (for catalytic methods): If employing a catalytic hydrogenation approach, ensure the catalyst is handled under an inert atmosphere to prevent deactivation. Consider screening different chiral ligands and iridium or rhodium precursors.[5][6]

Problem 2: Poor Enantioselectivity (Low %ee)

Potential Causes:

  • Racemization: The chiral center may be racemizing under the reaction conditions.

  • Ineffective Chiral Catalyst or Auxiliary: The chosen chiral catalyst or auxiliary may not be providing sufficient stereocontrol.

  • Incorrect Ligand for Asymmetric Hydrogenation: In catalytic hydrogenation, the choice of the chiral ligand is critical for achieving high enantioselectivity.[6]

Solutions:

  • Screen Chiral Catalysts/Ligands: For asymmetric hydrogenation routes, systematically evaluate a variety of chiral ligands (e.g., Josiphos, SEGPHOS) in combination with a suitable metal precursor (e.g., [Ir(cod)Cl]₂).[6]

  • Employ Chiral Pool Synthesis: Start with an enantiomerically pure precursor, such as a derivative of a natural amino acid, to introduce the desired stereochemistry.[5]

  • Resolution Techniques: If a racemic or poorly enriched mixture is obtained, consider classical resolution with a chiral acid or enzymatic resolution to separate the desired enantiomer.

Problem 3: Formation of Side Products

Potential Causes:

  • Side Reactions of Intermediates: The Schiff base intermediate or other reactive species may undergo undesired side reactions.

  • Over-reduction or Incomplete Reduction: In hydrogenation reactions, incomplete reduction of the pyrazine ring or over-reduction of other functional groups can occur.

  • Esterification as a Side Reaction: In the presence of carboxylic acids and alcohols, esterification can compete with the desired reaction pathway.[7]

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC or HPLC to stop it once the desired product is formed and before significant side product formation occurs. Adjusting the temperature can also help to favor the desired reaction pathway.

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize side reactions.

  • Choice of Reducing Agent and Conditions: For reduction steps, select a reducing agent and conditions that are chemoselective for the desired transformation. For example, in catalytic hydrogenation, the choice of catalyst and hydrogen pressure can be optimized.

II. Frequently Asked Questions (FAQs)

This section covers broader questions related to the synthesis and optimization of (R)-Octahydropyrazino[2,1-c][1][2]oxazine.

Q1: What are the common synthetic routes to prepare (R)-Octahydropyrazino[2,1-c][1][2]oxazine?

The synthesis of chiral piperazines and related structures like (R)-Octahydropyrazino[2,1-c][1][2]oxazine can be approached through several methods:

  • Asymmetric Hydrogenation of Pyrazines: This is a direct and efficient method that involves the hydrogenation of a pyrazine precursor using a chiral catalyst, often based on iridium or rhodium with chiral phosphine ligands.[1][6][8]

  • Cyclization of Chiral Precursors: This strategy involves constructing the bicyclic ring system from a chiral starting material that already contains the desired stereocenter. A common approach is the reaction of a piperazine derivative with an aldehyde to form a Schiff base, followed by an intramolecular cyclization.[3]

  • Diastereoselective Synthesis: This involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction, followed by removal of the auxiliary.

Q2: How do I choose the right solvent for the reaction?

The choice of solvent can significantly impact the reaction rate, yield, and selectivity.

  • For the cyclization reaction involving a Schiff base, anhydrous solvents like ethanol are commonly used.[3]

  • For asymmetric hydrogenation, solvents such as methanol, ethanol, or dichloromethane are often employed.

  • It is recommended to screen a range of solvents with varying polarities to find the optimal one for your specific reaction conditions.

Q3: What analytical techniques are best for monitoring the reaction progress and product purity?
  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for monitoring reaction progress and determining the purity of the product. Chiral HPLC is essential for determining the enantiomeric excess (%ee) of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Q4: Are there any safety precautions I should be aware of?
  • Handling of Reagents: Many reagents used in organic synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.[9]

  • Hydrogenation Reactions: Catalytic hydrogenation reactions are typically carried out under pressure and involve flammable hydrogen gas. These reactions should be performed in a well-ventilated fume hood using appropriate safety equipment and procedures.

  • Inert Atmosphere: Some catalysts and reagents are sensitive to air and moisture and must be handled under an inert atmosphere (e.g., nitrogen or argon).[10]

III. Optimized Experimental Protocol: Asymmetric Hydrogenation Approach

This protocol provides a general framework for the asymmetric hydrogenation of a pyrazinium salt to yield a chiral piperazine derivative, a key structural motif in the target molecule.

Step 1: Preparation of the Pyrazinium Salt

  • Dissolve the substituted pyrazine in a suitable solvent (e.g., dichloromethane).

  • Add the alkylating agent (e.g., methyl iodide or benzyl bromide) dropwise at room temperature.

  • Stir the mixture for the required time until the reaction is complete (monitor by TLC).

  • Isolate the pyrazinium salt by filtration or evaporation of the solvent.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor with the pyrazinium salt, a chiral catalyst (e.g., a pre-formed [Ir(ligand)(cod)]X complex or an in-situ generated catalyst from [Ir(cod)Cl]₂ and a chiral ligand like (R)-SEGPHOS), and a suitable solvent (e.g., methanol).

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure and stir the reaction mixture at the optimized temperature.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

Step 3: Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantioenriched piperazine derivative.

  • Determine the yield and enantiomeric excess (%ee) by chiral HPLC.

Table 1: Example of Reaction Condition Optimization for Asymmetric Hydrogenation
EntryLigandSolventTemperature (°C)Pressure (atm)Yield (%)ee (%)
1(R)-BINAPMeOH25508580
2(R)-SEGPHOSMeOH25509296
3(R)-JosiphosDCM25508891
4(R)-SEGPHOSEtOH40509595

Data is illustrative and based on typical results reported in the literature for similar transformations.[1][5][6]

IV. Visualizing the Workflow

Diagram 1: General Synthetic Workflow

Synthetic WorkflowStartStarting Materials(Pyrazine Derivative, Alkyl Halide)Step1Pyrazinium SaltFormationStart->Step1IntermediatePyrazinium SaltStep1->IntermediateStep2AsymmetricHydrogenation(Chiral Catalyst, H2)Intermediate->Step2Product(R)-Octahydropyrazino[2,1-c][1,4]oxazinePrecursorStep2->ProductStep3Purification(Chromatography)Product->Step3FinalProductPure ProductStep3->FinalProduct

Caption: General workflow for the synthesis of the target molecule precursor.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Logiccluster_causesPotential Causescluster_solutionsSolutionsProblem{Problem Identified|Low Yield, Poor ee, or Side Products}Cause1Reagent PurityProblem->Cause1Cause2Reaction Conditions(Temp, Time, pH)Problem->Cause2Cause3Catalyst/LigandChoiceProblem->Cause3Solution1Purify StartingMaterialsCause1->Solution1Solution2SystematicOptimization ScreenCause2->Solution2Solution3Screen Catalystsand LigandsCause3->Solution3ResultImproved OutcomeSolution1->ResultRe-run ReactionSolution2->ResultSolution3->Result

Caption: A logical approach to troubleshooting common synthesis issues.

V. References

  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: --INVALID-LINK--

  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols. Request PDF. Available at: --INVALID-LINK--

  • ACS Catalysis. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Request PDF. Available at: --INVALID-LINK--

  • Benchchem. (n.d.). (9aS)-Octahydropyrazino[2,1-c][1][2]oxazine. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Available at: --INVALID-LINK--

  • Arkat USA. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Available at: --INVALID-LINK--

  • Biosynth. (n.d.). (9AS)-Octahydropyrazino[2,1-c][1][2]oxazine. Available at: --INVALID-LINK--

  • ChemScene. (n.d.). (9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. Available at: --INVALID-LINK--

  • AChemBlock. (n.d.). (7S,9aS)-7-[(Benzyloxy)methyl]octahydropyrazino[2,1-c][1][2]oxazine hydrochloride. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). (S)-octahydropyrazino[2,1-c][1][2]oxazine. Available at: --INVALID-LINK--

  • Allbio pharm Co., Ltd. (n.d.). (R)-OCTAHYDROPYRAZINO[2,1-C][1][2]OXAZINE. Available at: --INVALID-LINK--

  • CHIRALEN. (n.d.). (9aS)-Octahydropyrazino[2,1-c][1][2]oxazine. Available at: --INVALID-LINK--

  • Semantic Scholar. (n.d.). New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). (S)-Octahydropyrazino[2,1-c][1][2]oxazine. Available at: --INVALID-LINK--

  • Next Peptide. (n.d.). Pyrazino[2,1-c][1][2]oxazine-7-methanol, octahydro-, (7S,9aS)-. Available at: --INVALID-LINK--

Technical Support Center: A Troubleshooting Guide for (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this chiral heterocyclic compound. The information herein is structured to address specific issues you may encounter during synthesis, purification, characterization, and handling.

I. Synthesis & Reaction Troubleshooting

This section addresses common hurdles during the synthesis of the (R)-Octahydropyrazino[2,1-c]oxazine core structure and its subsequent conversion to the dihydrochloride salt.

FAQ 1: My reaction yield for the (R)-Octahydropyrazino[2,1-c]oxazine free base is consistently low. What are the likely causes and how can I improve it?

Low yields in heterocyclic synthesis can be attributed to several factors, from suboptimal reaction conditions to reagent purity. A systematic approach is key to diagnosing the issue.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The formation of the bicyclic amine core, likely via a process such as reductive amination, is sensitive to temperature, pH, and reaction time.[2][3]

    • pH Control: The initial imine formation is favored under mildly acidic conditions (pH 4-5). If the medium is too acidic, the starting amine will be protonated and non-nucleophilic. Conversely, a basic medium may not sufficiently activate the carbonyl group.[3] Consider a trial run with careful pH monitoring.

    • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is effective as it selectively reduces the imine in the presence of the starting aldehyde/ketone. However, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less toxic and can be used in a wider range of solvents.[4][5] Ensure the reducing agent is fresh and added at the appropriate stage.

    • Water Removal: Imine formation is a reversible reaction where water is a byproduct.[2] The use of a Dean-Stark trap or the addition of molecular sieves can drive the equilibrium towards the product, thereby increasing the yield.

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to unwanted side reactions.

    • Solvent Purity: Ensure all solvents are anhydrous, especially for reactions involving water-sensitive reagents like hydrides.

    • Reagent Quality: Use high-purity starting materials. Impurities in the initial chiral amine or aldehyde/ketone can introduce competing reactions.

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in localized concentration gradients and reduced reaction rates. Ensure the stirring is vigorous enough for the reaction scale.[1]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation.[1]

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, pH) start->check_conditions check_reagents Assess Reagent & Solvent Purity start->check_reagents check_workup Evaluate Workup & Isolation Procedure start->check_workup optimize_conditions Optimize Conditions: - Titrate pH - Screen Reducing Agents - Add Dehydrating Agent check_conditions->optimize_conditions Conditions Suboptimal purify_reagents Purify/Replace Reagents & Use Anhydrous Solvents check_reagents->purify_reagents Impurities Detected modify_workup Modify Workup: - Adjust pH during extraction - Use alternative purification check_workup->modify_workup Product Loss During Workup success Yield Improved optimize_conditions->success purify_reagents->success modify_workup->success

Caption: Troubleshooting logic for addressing low reaction yields.

II. Purification & Isolation

This section focuses on challenges related to obtaining the pure dihydrochloride salt.

FAQ 2: I'm having difficulty precipitating the dihydrochloride salt, or I'm getting an oil instead of a solid. What's going wrong?

This is a common issue when preparing amine salts. The physical form of the salt is highly dependent on the solvent system and the presence of impurities, especially water.

Potential Causes & Solutions:

  • Presence of Water: Amine hydrochlorides can be hygroscopic and may have high solubility in aqueous media.[6] Using aqueous HCl will likely result in an oil or prevent precipitation altogether.[7]

    • Solution: Use anhydrous methods for salt formation. A solution of HCl gas in a dry, non-polar solvent like diethyl ether or dioxane is highly recommended.[6][8]

  • Incorrect Solvent Choice: The ideal solvent should readily dissolve the free amine but have low solubility for the resulting hydrochloride salt.

    • Recommended Solvents: Diethyl ether, isopropyl alcohol (IPA), or ethyl acetate are often good choices. You may need to screen a few solvents to find the optimal one for your specific compound.

    • Procedure: Dissolve the purified free amine in a minimal amount of a suitable dry solvent. Cool the solution in an ice bath and slowly add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Impure Free Base: If the starting free amine is not pure, the impurities can interfere with crystal lattice formation, leading to an oil.

    • Solution: Ensure the free base is purified (e.g., by column chromatography) before attempting salt formation.

Experimental Protocol: Conversion of Free Amine to Dihydrochloride Salt

This protocol outlines a standard procedure for the formation of the dihydrochloride salt from the purified free amine.

Materials:

  • Purified (R)-Octahydropyrazino[2,1-c]oxazine free base

  • Anhydrous diethyl ether (or another suitable non-polar solvent)

  • A solution of hydrogen chloride in anhydrous diethyl ether (e.g., 2.0 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum desiccator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the purified free amine in a minimal amount of anhydrous diethyl ether.

  • Place the flask in an ice bath and begin stirring.

  • Slowly add a stoichiometric amount (2.2 equivalents to ensure complete protonation) of the anhydrous HCl/ether solution dropwise via a dropping funnel.

  • Observe for the formation of a precipitate. If no solid forms immediately, you can try scratching the inside of the flask with a glass rod to induce crystallization.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the resulting white solid under high vacuum in a desiccator to remove all traces of solvent.

III. Product Characterization & Quality Control

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount.

FAQ 3: My NMR spectrum looks complex or shows unexpected peaks. How do I confirm the structure and purity?

The dihydrochloride salt can present a complex NMR spectrum due to the protonation of the two nitrogen atoms, which can lead to peak broadening and shifts compared to the free base.

Potential Issues & Solutions:

  • Protonation Effects: The two hydrochloride ions will protonate the two nitrogen atoms, causing significant downfield shifts for adjacent protons. The presence of these acidic protons can also lead to exchange broadening. Running the NMR in D₂O may simplify the spectrum by exchanging the N-H protons with deuterium.

  • Presence of Impurities: Unexpected peaks could be due to residual solvents, starting materials, or side products from the synthesis.

    • Solvent Peaks: Compare your spectrum to a standard chart of NMR solvent impurities.

    • Process Impurities: If possible, obtain NMR spectra of your starting materials to aid in identifying any unreacted components in your final product.

  • Structural Confirmation: While ¹H NMR is essential, ¹³C NMR, and 2D NMR techniques like COSY and HSQC can be invaluable for unambiguous structural assignment. Mass spectrometry (MS) should be used to confirm the molecular weight of the free base.

Table 1: Analytical Techniques for Quality Control
Technique Purpose Expected Outcome/Parameter to Check
¹H and ¹³C NMR Structural confirmation and purity assessment.Correct chemical shifts, integration values, and absence of impurity peaks.
LC-MS Purity assessment and molecular weight confirmation.A single major peak corresponding to the mass of the free base cation.
Chiral HPLC/SFC Determination of enantiomeric excess (e.e.).A single major peak for the (R)-enantiomer. The method must be validated with a racemic standard.[9]
Karl Fischer Titration Quantitation of water content.Low water content, especially if hygroscopicity is a concern.
Elemental Analysis Confirmation of empirical formula.Experimental values for C, H, N, and Cl should be within ±0.4% of the theoretical values.

IV. Storage & Handling

Proper storage is crucial to maintain the integrity of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride, particularly given its nature as an amine salt.

FAQ 4: My product seems to be gaining weight or becoming sticky over time. What is happening and how can I prevent it?

This behavior is characteristic of hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere.[][11] Amine hydrochloride salts are often hygroscopic due to the polar nature of the salt.[1]

Understanding and Mitigating Hygroscopicity:

  • Mechanism: The ionic nature of the dihydrochloride salt makes it prone to forming hydrogen bonds with water molecules in the air. This can lead to changes in the physical state (from a free-flowing powder to a sticky solid or even deliquescence) and can potentially affect chemical stability.[1][11]

  • Prevention:

    • Storage Conditions: The compound should be stored in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, Drierite).[12][13] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended.

    • Handling: When handling the compound, minimize its exposure to ambient air. Use a glove box or glove bag for weighing and aliquoting if the material is highly hygroscopic.

Experimental Protocol: General Assessment of Hygroscopicity

This is a simple gravimetric method to qualitatively assess the hygroscopicity of your material, based on principles outlined by the European Pharmacopoeia.[14]

Materials:

  • (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride sample

  • Analytical balance

  • Weighing dish (e.g., a watch glass)

  • A sealed chamber (e.g., a desiccator)

  • A saturated solution of ammonium chloride to maintain a constant relative humidity (RH) of approximately 80%.[14]

Procedure:

  • Place the saturated ammonium chloride solution at the bottom of the desiccator to create a high-humidity environment. Allow it to equilibrate.

  • Accurately weigh a sample of your dry compound (e.g., 100-500 mg) onto a pre-weighed dish. Record this as the initial weight (W₁).

  • Place the dish with the sample inside the high-humidity desiccator.

  • After 24 hours, remove the dish and immediately re-weigh it. Record this as the final weight (W₂).

  • Calculate the percentage weight gain: ((W₂ - W₁) / W₁) * 100.

Interpretation (based on Ph. Eur. classification): [14]

  • Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.

  • Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.

  • Very hygroscopic: Increase in mass is equal to or greater than 15%.

This test will provide valuable information for determining the appropriate storage and handling procedures for your compound.

References

Technical Support Center: (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on investigating the stability and degradation pathways of this molecule. Here, we synthesize foundational chemical principles with field-proven methodologies to help you anticipate challenges, troubleshoot experiments, and interpret your results with confidence.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses common initial questions regarding the stability of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride, grounding our predictions in its core chemical structure.

Q1: What is (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride and what are its key structural features?

(R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride is a saturated bicyclic heterocyclic compound. Its core structure consists of a fused piperazine and morpholine ring system. As a dihydrochloride salt, it is typically a water-soluble, crystalline solid. The key features relevant to degradation are:

  • Two Tertiary Amine Groups: One within the piperazine ring and one at the bridgehead, which are susceptible to oxidation.

  • An Ether Linkage (C-O-C): Located within the oxazine ring, this is a primary target for hydrolytic cleavage, especially under acidic conditions.[1]

  • Saturated Heterocyclic System: Lacks chromophores that absorb UV-Vis light, suggesting lower susceptibility to direct photodegradation unless a photosensitizer is present.

Q2: Why is studying the degradation of this compound critical in drug development?

Understanding degradation pathways is a cornerstone of pharmaceutical development for several reasons:

  • Safety: Degradation products (degradants) can have different toxicological profiles than the parent active pharmaceutical ingredient (API).[2]

  • Efficacy: Loss of the parent compound due to degradation directly leads to a loss of potency in the final drug product.[2]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data, including forced degradation studies, to ensure the quality and safety of a drug product throughout its shelf life.[3][4] These studies help develop stability-indicating analytical methods capable of separating the API from all potential degradants.[5]

Q3: Based on its structure, what are the most probable degradation pathways?

The fused piperazine and oxazine ring system suggests susceptibility to several degradation mechanisms common to N-heterocyclic compounds:

  • Hydrolysis: This is one of the most common degradation pathways for pharmaceuticals.[2] For this molecule, acid- or base-catalyzed cleavage of the ether bond in the oxazine ring is highly probable, leading to a ring-opening product. Studies on other oxazine derivatives confirm the susceptibility of this ring system to hydrolysis.[1][6]

  • Oxidation: The tertiary amines are electron-rich and can be easily oxidized to form N-oxides. This can be initiated by atmospheric oxygen, peroxides, or metal ion catalysts. Oxidative degradation is a known pathway for both piperazine and other nitrogen-heterocyclic compounds.[7][8]

  • Thermal Degradation: As an amine salt, the compound may exhibit thermal instability at elevated temperatures.[9] While piperazine itself is relatively stable, degradation can accelerate in the presence of other reactive species.[10][11] Decomposition often proceeds via radical mechanisms.[12]

  • Photodegradation: While direct photodegradation is less likely due to the lack of a significant chromophore, indirect photodegradation can occur in the presence of photosensitizers (e.g., excipients in a formulation).[13][14]

Part 2: Troubleshooting Guide for Degradation Studies

This section provides solutions to common issues encountered during the experimental phase of a forced degradation study.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Rationale
No significant degradation observed under stress conditions (e.g., <5%). 1. Stress conditions are too mild. 2. The molecule is intrinsically highly stable. 3. Incorrect sample concentration or solvent.1. Increase stress severity incrementally. For thermal stress, increase temperature from 60°C to 80°C. For hydrolysis, increase acid/base concentration from 0.1 M to 1 M or extend the exposure time.[15] The goal is to achieve 5-20% degradation to ensure you are adequately challenging the molecule without destroying it completely.[15] 2. Confirm analytical method suitability. Ensure your analytical method (e.g., HPLC) can detect small changes. Spike your sample with a known related compound to verify separation and detection.
Excessive degradation observed (>50%), making it difficult to identify primary degradants. 1. Stress conditions are too harsh. 2. The molecule is highly labile.1. Reduce stress severity. Decrease temperature, reduce the molarity of acid/base, or shorten the exposure time.[15] The aim is to characterize the primary degradation pathway, not obliterate the sample. Secondary and tertiary degradants complicate pathway elucidation.
Multiple new, small, and poorly resolved peaks appear in the chromatogram. 1. Secondary or tertiary degradation is occurring. 2. Analytical method lacks specificity. 3. Sample matrix interference (e.g., from buffers or excipients).1. Analyze samples at multiple time points. This helps distinguish primary degradants (which appear first) from subsequent products. 2. Optimize the HPLC method. Adjust the gradient slope, change the organic modifier (e.g., acetonitrile to methanol), or modify the pH of the mobile phase to improve peak separation. A well-developed method is crucial for a stability-indicating assay.[16] 3. Run appropriate controls. Analyze a blank solution (matrix without the API) that has undergone the same stress conditions to identify any peaks not related to the API.
Baseline is noisy or drifting after injecting a stressed sample. 1. Strongly retained degradation products are slowly eluting. 2. The column is contaminated or degraded by harsh stress conditions (e.g., strong acid).1. Incorporate a column wash step. Add a high-organic wash (e.g., 95% acetonitrile) at the end of your gradient to elute any strongly bound compounds. 2. Neutralize samples before injection. If stressing with strong acid or base, adjust the sample pH to be closer to that of the mobile phase to protect the column and improve peak shape. Use a guard column to protect the analytical column.

Part 3: Experimental Protocols for Forced Degradation

Forced degradation (stress testing) is essential for identifying likely degradation products and establishing degradation pathways.[3] The following are detailed, step-by-step protocols grounded in ICH guidelines.

Workflow for a Forced Degradation Study

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation prep_api Prepare API Stock Solution (e.g., 1 mg/mL in Water/Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_api->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep_api->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_api->oxidation thermal Thermal Stress (e.g., 80°C, Solid State) prep_api->thermal photo Photostability (ICH Q1B Conditions) prep_api->photo control Unstressed Control (API solution, protected from light, RT) prep_api->control prep_stress Prepare Stress Agents (HCl, NaOH, H2O2) neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize Dissolve & Dilute photo->neutralize control->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->hplc mass_balance Calculate Mass Balance (% Assay + Σ % Degradants) hplc->mass_balance identify Identify & Characterize Degradants (MS, NMR) mass_balance->identify pathway Propose Degradation Pathways identify->pathway G cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway parent (R)-Octahydropyrazino[2,1-c]oxazine (Parent Compound) hydrolysis_product Ring-Opened Product (Amino Alcohol) parent->hydrolysis_product H₂O / H⁺ or OH⁻ (Ether Cleavage) n_oxide1 Piperazine N-Oxide parent->n_oxide1 [O] (e.g., H₂O₂) n_oxide2 Bridgehead N-Oxide parent->n_oxide2 [O] (e.g., H₂O₂)

References

How to increase the purity of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this critical chiral intermediate. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental context.

Introduction

(R)-Octahydropyrazino[2,1-c]oxazine is a bicyclic heterocyclic amine, often used as a key building block in the synthesis of pharmaceutical agents. It is typically isolated and handled as a dihydrochloride salt to improve its stability and crystallinity. Achieving high chemical and, critically, enantiomeric purity is paramount for its use in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[1] This guide addresses the common purity-related challenges encountered during its synthesis and workup.

Frequently Asked Questions & Troubleshooting Guide
I. Issues with Chemical Purity

Question: My initial crude product has a low purity (<95%) after synthesis. What are the most likely sources of contamination and what's my first step?

Answer: Low purity in the crude dihydrochloride salt typically stems from three sources:

  • Unreacted Starting Materials or Reagents: Incomplete conversion is a common issue.

  • Reaction Byproducts: Side reactions inherent to your synthetic route.

  • Workup-Related Impurities: Inorganic salts (e.g., NaCl, Na₂SO₄) from aqueous washes or excess hydrochloric acid.

Your first step is characterization , not immediate repurification. Before choosing a method, you must identify the enemy.

  • ¹H NMR Spectroscopy: This is the most powerful tool for identifying organic impurities and residual solvents. Compare your crude spectrum to a reference standard.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will help identify byproducts by their mass-to-charge ratio, giving you clues to their structure.

  • Ash Test (Residue on Ignition): A simple gravimetric method to quantify the amount of non-volatile inorganic salts.

Once you have identified the main contaminants, you can select the appropriate strategy as outlined in the workflow below.

G start Low Purity Crude Product (<95%) analysis Characterize Impurities: - ¹H NMR - LC-MS - Ash Test start->analysis organic_imp Major Impurities: Organic (Byproducts, Starting Materials) analysis->organic_imp Identify dominant impurity type inorganic_imp Major Impurities: Inorganic Salts analysis->inorganic_imp solvent_imp Major Impurities: Residual Solvents analysis->solvent_imp recrystallize Strategy 1: Recrystallization (See Protocol 1) organic_imp->recrystallize freebase Strategy 2: Free-Base Purification (See Protocol 2) organic_imp->freebase If recrystallization fails or impurities are very similar inorganic_imp->recrystallize wash Wash/Slurry with a less polar solvent (e.g., Isopropanol, Acetone) inorganic_imp->wash If salts are insoluble in recrystallization solvent solvent_imp->recrystallize drying High Vacuum Drying (with controlled temperature) solvent_imp->drying

Caption: Troubleshooting workflow for low chemical purity.

Question: I'm trying to recrystallize the dihydrochloride salt, but it either "oils out" or my recovery is very poor. How do I develop a robust recrystallization protocol?

Answer: This is a classic problem when purifying highly polar hydrochloride salts. "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid phase, which tends to trap impurities. Poor recovery means your compound is too soluble even at low temperatures. The key is a systematic approach to solvent selection.

Causality Behind Solvent Choice: The ideal solvent (or solvent system) should fully dissolve your compound at an elevated temperature but afford low solubility at room temperature or below. For a dihydrochloride salt, highly polar, protic solvents are the primary candidates. You will likely need a binary or even ternary solvent system.

Protocol 1: Systematic Recrystallization Solvent Screening

  • Monosolvent Screening:

    • Place ~50 mg of your crude material into separate test tubes.

    • Add a small aliquot (0.5 mL) of a test solvent (see Table 1).

    • Observe solubility at room temperature. If insoluble, heat gently.

    • An ideal primary solvent will dissolve the compound only when hot.

    • An ideal anti-solvent will not dissolve the compound at all, even when hot.

  • Developing a Solvent System:

    • Dissolve the crude material in a minimal amount of the hot primary solvent (e.g., Methanol or Water).

    • While still hot, slowly add the anti-solvent (e.g., Isopropanol, Ethyl Acetate, or Acetone) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a few more drops of the primary solvent to redissolve the solid and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with the cold anti-solvent to remove residual mother liquor.

    • Dry the purified crystals under high vacuum.

Table 1: Solvent Selection Guide for Recrystallization

Solvent Role Rationale
Water Primary High polarity, excellent solvent for salts. Often needs an anti-solvent.
Methanol Primary Good solvent, less polar than water. Can be used alone or with an anti-solvent.
Ethanol Primary/Anti- Less polar than Methanol. Can be a primary solvent or an anti-solvent with Methanol.
Isopropanol (IPA) Anti-Solvent Often used with Methanol or Ethanol to reduce solubility upon cooling.
Acetone Anti-Solvent Good for precipitating polar salts from more polar solvents like alcohols.
Ethyl Acetate Anti-Solvent Use with caution; can sometimes form emulsions with amine salts.[2][3]

| Dichloromethane | Non-Solvent | Can be used for washing/slurrying to remove nonpolar impurities. |

Question: Recrystallization isn't working. My impurities have very similar solubility to my product. Is there an alternative?

Answer: Yes. When co-crystallization is an issue, a common and highly effective strategy is to convert the salt back to its free base form. The free base has drastically different solubility properties (more soluble in organic solvents, less in water) than the dihydrochloride salt, which can be exploited for purification.

Protocol 2: Purification via the Free Base

  • Basification: Dissolve the crude dihydrochloride salt in water. Cool the solution in an ice bath.

  • pH Adjustment: Slowly add a saturated aqueous solution of a base like sodium carbonate (Na₂CO₃) or a 2-4 M solution of sodium hydroxide (NaOH) with vigorous stirring until the pH is >10. The free amine may precipitate or remain dissolved depending on its solubility.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. The free amine will move into the organic layer.[2]

  • Purification of Free Base:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • At this stage, the crude free base can be purified by standard column chromatography on silica gel. The less polar nature of the free base makes it much more amenable to chromatography than the salt.

  • Salt Re-formation:

    • Dissolve the purified free base in a suitable anhydrous solvent (e.g., Methanol, Isopropanol, or Diethyl Ether).

    • Slowly add a solution of anhydrous HCl (e.g., 2 M HCl in Diethyl Ether or gaseous HCl) dropwise with stirring.

    • The pure (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride will precipitate out of the solution.

    • Collect the solid by filtration, wash with the solvent (e.g., Diethyl Ether), and dry under vacuum.

This method is highly effective for removing both more polar and less polar impurities that are difficult to separate from the salt form.[4]

II. Issues with Enantiomeric Purity

Question: My chemical purity is high, but my enantiomeric excess (e.e.) is below the required specification (>99%). How can I remove the unwanted (S)-enantiomer?

Answer: Increasing the enantiomeric excess of a chiral compound is a specialized task. Standard methods like achiral recrystallization or chromatography are ineffective because enantiomers have identical physical properties in a non-chiral environment.[1] Your primary options are preparative chiral chromatography or diastereomeric salt resolution.

G start Low Enantiomeric Excess (e.g., <99% e.e.) analysis Confirm e.e. using validated Chiral HPLC or SFC method start->analysis decision Select Enrichment Strategy analysis->decision chiral_chrom Preparative Chiral Chromatography (HPLC or SFC) decision->chiral_chrom For high-value material & analytical precision diastereomeric_res Diastereomeric Salt Resolution decision->diastereomeric_res For larger scale & process development chrom_details • High resolution & direct separation • Requires specialized equipment/columns • SFC is often faster and uses less solvent chiral_chrom->chrom_details res_details • Classic, scalable method • Requires a suitable chiral acid • Involves crystallization & recovery steps • May require optimization diastereomeric_res->res_details

Caption: Decision tree for improving enantiomeric excess.

Strategy 1: Preparative Chiral Chromatography (HPLC/SFC) This is the most direct and often most effective method for enantiomeric purification at the lab and pilot scale. Supercritical Fluid Chromatography (SFC) is particularly advantageous as it is often faster and uses less organic solvent than HPLC.[5]

  • Principle: The mixture of enantiomers is passed through a column containing a chiral stationary phase (CSP). The CSP interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different speeds and elute at different times.

  • Workflow:

    • Analytical Method Development: First, develop an analytical-scale chiral HPLC or SFC method that shows baseline separation of the (R) and (S) enantiomers. Common CSPs are based on derivatized cellulose or amylose.[5][]

    • Method Scaling: Scale the analytical method to a preparative column with a larger diameter. This involves adjusting the flow rate and sample loading.

    • Fraction Collection: Collect the fractions corresponding to the desired (R)-enantiomer.

    • Product Isolation: Combine the pure fractions and remove the solvent to obtain the enantiomerically pure product.

Strategy 2: Diastereomeric Salt Resolution This classical chemical method relies on reacting the racemic or enantioenriched free amine with a pure chiral acid to form a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[4][7]

  • Workflow:

    • Convert the dihydrochloride salt to the free base (see Protocol 2).

    • Select a commercially available, inexpensive chiral resolving agent (e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (R)-(-)-Mandelic acid).

    • Dissolve the free base and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral acid in a suitable solvent (e.g., ethanol or methanol).

    • One diastereomeric salt will be less soluble and should crystallize out upon cooling.

    • Filter the crystalline salt and check its enantiomeric purity by chiral HPLC.

    • Repeat the crystallization until the desired e.e. is achieved.

    • Once pure, treat the diastereomeric salt with a base to regenerate the pure (R)-free amine, which can then be converted back to the dihydrochloride salt.

III. Analytical Characterization

Question: What is the best analytical method to confirm the final purity of my product?

Answer: A single method is insufficient. A combination of techniques is required to provide a complete purity profile.

Table 2: Recommended Analytical Techniques for Final Product Release

Technique Purpose Key Parameters to Check
Chiral HPLC/SFC Enantiomeric Purity Peak area % of the (S)-enantiomer. Resolution between enantiomer peaks should be >1.5.[5][8]
HPLC (Achiral) Chemical Purity Peak area % of the main peak (should be >99.5%). Absence of other impurity peaks.
¹H NMR Structural Confirmation & Residual Solvents Correct chemical shifts, integration, and coupling patterns. Absence of solvent peaks (e.g., MeOH, EtOH, IPA, EtOAc).
Karl Fischer Titration Water Content Determines the amount of residual water, which is important for a hygroscopic salt.

| Residue on Ignition | Inorganic Content | Measures the amount of non-volatile inorganic impurities. |

For chiral HPLC method development on amines lacking a strong chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be used to attach a UV-active group, enhancing detection sensitivity.[8]

References

Technical Support Center: Recrystallization of (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve high purity and yield during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride that influence its recrystallization?

A1: Understanding the compound's properties is the foundation of a successful purification strategy. As a dihydrochloride salt of a bicyclic amine, its behavior is governed by several key factors:

  • High Polarity: The presence of two protonated amine nitrogens and an ether oxygen makes the molecule highly polar. This dictates that polar solvents will be required for dissolution.

  • High Melting Point: Dihydrochloride salts typically have high lattice energy, resulting in high melting points. This often means that a significant amount of heat is required to dissolve the compound, even in a suitable solvent.

  • Hygroscopicity: Hydrochloride salts are known to be hygroscopic, readily absorbing atmospheric moisture.[1][2] This can interfere with crystallization, affect accurate weighing, and may lead to the formation of hydrates, which have different solubility profiles.[1] Handling should be performed in a low-humidity environment where possible.

  • Molecular Structure: The rigid, bicyclic structure of (R)-Octahydropyrazino[2,1-c]oxazine influences how the molecules pack into a crystal lattice.[3][4][5]

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures. For this highly polar dihydrochloride salt, your solvent screening should focus on polar protic and aprotic solvents.

The principle of "like dissolves like" is paramount. A good starting point is often a short-chain alcohol. Isopropanol and ethanol are frequently cited as effective for recrystallizing amine hydrochloride salts.[6][7] A two-solvent system, using a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, can also be highly effective for inducing crystallization.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride.

Problem 1: The compound "oils out" instead of forming crystals.

  • Observation: Upon cooling, a liquid phase (an oil) separates from the solution instead of solid crystals.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[8][9] The high concentration of impurities can also lower the melting point of the mixture, promoting this phenomenon. The oil is essentially a liquid form of your impure compound, which will trap impurities upon solidification.[8]

  • Solutions:

    • Re-heat and Dilute: Warm the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[9]

    • Slow Cooling: Allow the solution to cool much more slowly. A Dewar flask or insulating the flask with glass wool can promote gradual cooling, giving molecules sufficient time to arrange into an ordered crystal lattice.[9][10]

    • Change Solvents: Switch to a lower-boiling point solvent or employ a two-solvent system where crystallization can be induced at a lower temperature by adding an anti-solvent.

Problem 2: No crystals form, even after the solution has cooled completely.

  • Observation: The solution remains clear and no solid precipitates, even at room temperature or upon chilling.

  • Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated, but crystal nucleation has not been initiated.[8][9][10]

  • Solutions:

    • Reduce Solvent Volume: The most common cause is using an excess of solvent.[9] Gently heat the solution and evaporate a portion of the solvent (e.g., using a stream of nitrogen or a rotary evaporator) to increase the concentration. Allow the concentrated solution to cool again.

    • Induce Nucleation (Seeding): If you have a pure crystal of the compound, add a tiny speck ("seed crystal") to the supersaturated solution. This provides a template for crystal growth.[8]

    • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal formation.[8]

    • Drastic Cooling: If other methods fail, cooling the mixture in an ice-salt bath or even a dry ice/acetone bath can sometimes force crystallization.[8] However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[10]

Problem 3: The crystal yield is very low.

  • Observation: Only a small amount of product crystallizes from the solution.

  • Causality: Several factors can lead to poor recovery:

    • Using an excessive amount of solvent (the most common reason).[9]

    • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.[10]

    • Incomplete crystallization due to insufficient cooling time or not cooling to a low enough temperature.

    • The chosen solvent is too good, retaining a significant amount of solute even at low temperatures.

  • Solutions:

    • Optimize Solvent Volume: Carefully add the minimum amount of boiling solvent required to just dissolve the crude solid.[8]

    • Minimize Premature Crystallization: During hot filtration, use a pre-heated funnel and flask, and perform the filtration as quickly as possible.[10]

    • Maximize Cooling: Once the solution has cooled to room temperature, place it in an ice bath to maximize precipitation.[10]

    • Re-evaluate Solvent System: Consider a different solvent or a solvent/anti-solvent pair where the solubility difference between hot and cold is more pronounced.

Problem 4: The recrystallized product is not pure.

  • Observation: Analytical data (e.g., NMR, HPLC, melting point) shows that significant impurities remain after recrystallization.

  • Causality:

    • The impurity has a very similar solubility profile to the desired compound in the chosen solvent.

    • The solution cooled too rapidly, trapping impurities within the crystal lattice (precipitation instead of crystallization).[10]

    • The impurity was co-precipitated along with the product. This is common with structurally similar compounds.[2]

  • Solutions:

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution can help adsorb them. Filter the hot solution to remove the charcoal before cooling.[6]

    • Slower Crystallization: Ensure the solution cools slowly and undisturbed to allow for the selective formation of pure crystals.[10]

    • Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.

    • Alternative Purification: If recrystallization fails to remove a persistent impurity, an alternative method like column chromatography may be necessary.[7]

Experimental Protocols & Data

Illustrative Solvent Screening Guide

The following table provides a guide to expected solubility for (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride based on its polar, salt-like nature. Note: This is an illustrative guide; experimental verification is essential.

SolventPolarityExpected Solubility at 25°C (Room Temp)Expected Solubility at Boiling PointSuitability as a Single Solvent
WaterHighHighVery HighPoor (too soluble)
MethanolHighModerateHighPotentially Good
EthanolHighLow-ModerateHighExcellent Candidate
Isopropanol (IPA)MediumLowModerate-HighExcellent Candidate
AcetonitrileMediumLowModerateGood Candidate
AcetoneMediumVery LowLow-ModeratePotential Anti-Solvent
Ethyl AcetateLowInsolubleVery LowGood Anti-Solvent
TolueneNon-polarInsolubleInsolublePoor (insoluble)
HexaneNon-polarInsolubleInsolubleGood Anti-Solvent
Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
  • Dissolution: Place the crude (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol (IPA) and a stir bar. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of hot IPA until the solid just dissolves completely. Avoid adding a large excess of solvent.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.[10]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold IPA to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization (Example with Ethanol/Ethyl Acetate)
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add ethyl acetate dropwise until the solution becomes faintly cloudy (the cloud point), indicating the onset of precipitation.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by chilling in an ice bath.

  • Isolation & Drying: Isolate, wash with a cold ethanol/ethyl acetate mixture, and dry the crystals as described in Protocol 1.

Workflow Visualizations

General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_finish Finishing Crude Crude Solid Solvent Solvent Selection Crude->Solvent 'Like dissolves like' Dissolve 1. Dissolve in min. hot solvent Solvent->Dissolve HotFilter 2. Hot Filtration (if needed) Dissolve->HotFilter Cool 3. Slow Cooling & Crystallization HotFilter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with cold solvent Isolate->Wash Dry 6. Dry Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure Troubleshooting_NoCrystals Start Problem: No Crystals Formed Upon Cooling Check_Sat Is the solution supersaturated? Start->Check_Sat Too_Much_Solvent Diagnosis: Too much solvent used. Solution not saturated. Check_Sat->Too_Much_Solvent No Nucleation_Fail Diagnosis: Nucleation inhibited. Check_Sat->Nucleation_Fail Yes Action_Reduce Action: Reduce solvent volume (evaporate) and re-cool. Too_Much_Solvent->Action_Reduce Action_Seed Action 1: Add a seed crystal. Nucleation_Fail->Action_Seed Action_Scratch Action 2: Scratch inner surface of the flask. Nucleation_Fail->Action_Scratch Action_Cool Action 3: Cool in ice-salt bath. Nucleation_Fail->Action_Cool

References

Validation & Comparative

A Comparative Guide to the Enantiomers of Octahydropyrazino[2,1-c]oxazine Dihydrochloride: (R)- vs. (S)-

A Comparative Guide to the Enantiomers of Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride: (R)- vs. (S)-

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in the Octahydropyrazino[2,1-c][1][2]oxazine Scaffold

The octahydropyrazino[2,1-c][1][2]oxazine core represents a fascinating and relatively underexplored scaffold in medicinal chemistry. Its rigid, bicyclic structure, combining both piperazine and oxazine motifs, offers a unique three-dimensional arrangement of heteroatoms that is of significant interest for engaging with biological targets. As with many bioactive molecules, the stereochemistry of this scaffold is paramount. The presence of a chiral center at the bridgehead carbon gives rise to two enantiomers, (R)- and (S)-octahydropyrazino[2,1-c][1][2]oxazine, which can exhibit markedly different pharmacological profiles.

This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. While direct comparative studies on these specific enantiomers are not extensively available in peer-reviewed literature, this guide synthesizes foundational chemical data, inferred pharmacological relevance from structurally related compounds, and detailed experimental protocols for their synthesis and analysis. The objective is to equip researchers with the necessary information to make informed decisions in the design and execution of studies involving these chiral molecules.

Physicochemical Properties: A Tale of Two Mirror Images

As enantiomers, the (R)- and (S)- forms of octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride share identical physical and chemical properties in an achiral environment. Their differentiation lies in their interaction with plane-polarized light and, most critically, their differential binding to chiral biological macromolecules such as receptors and enzymes.

Property(R)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride(S)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride
Molecular Formula C₇H₁₆Cl₂N₂OC₇H₁₆Cl₂N₂O
Molecular Weight 215.12 g/mol 215.12 g/mol
CAS Number 1126432-04-91089280-14-7
Appearance Off-white solid (predicted)Off-white solid (predicted)
Solubility Soluble in water (predicted)Soluble in water (predicted)
Optical Rotation Dextrorotatory (+) or Levorotatory (-)Equal and opposite to the (R)-enantiomer

Pharmacological Considerations: Insights from a Structurally Related Scaffold

Direct pharmacological data comparing the (R)- and (S)-enantiomers of octahydropyrazino[2,1-c][1][2]oxazine is limited. However, a seminal study on the closely related octahydropyrido[2,1-c][1][2]oxazine system provides crucial insights into the potential biological activities and the importance of stereochemistry. This study revealed that compounds with this scaffold possess depressant action on the central nervous system (CNS)[1].

Key Findings from the Study on Octahydropyrido[2,1-c][1][2]oxazines:

  • CNS Depressant Activity: The compounds were shown to reduce locomotor activity in mice, indicating a potential sedative or anxiolytic effect.

  • Stereochemical Influence: Importantly, the study noted "qualitative differences in the effects of the diastereomers," highlighting that the spatial arrangement of the atoms significantly impacts the biological response[1].

Based on these findings, it is highly probable that the (R)- and (S)-enantiomers of octahydropyrazino[2,1-c][1][2]oxazine also interact with CNS targets and that one enantiomer may be significantly more potent or possess a different qualitative effect than the other. This underscores the critical need for separate evaluation of each enantiomer in any drug discovery program.

Experimental Protocols

Stereoselective Synthesis of (R)- and (S)-Octahydropyrazino[2,1-c][1][2]oxazine

A plausible and efficient method for the stereoselective synthesis of the target enantiomers involves starting from commercially available chiral precursors. The following proposed synthesis leverages a chiral piperazine derivative to establish the desired stereocenter.

dot

Stereoselective_Synthesiscluster_R(R)-Enantiomer Synthesiscluster_S(S)-Enantiomer SynthesisR_Piperazine(R)-2-(Hydroxymethyl)piperazineR_Intermediate1N-Protected (R)-Piperazine DerivativeR_Piperazine->R_Intermediate11. Protection (e.g., Boc)R_Intermediate2N-Alkylated IntermediateR_Intermediate1->R_Intermediate22. Alkylation with2-chloroethanolR_Final(R)-Octahydropyrazino[2,1-c]oxazineR_Intermediate2->R_Final3. Deprotection andintramolecular cyclizationS_Piperazine(S)-2-(Hydroxymethyl)piperazineS_Intermediate1N-Protected (S)-Piperazine DerivativeS_Piperazine->S_Intermediate11. Protection (e.g., Boc)S_Intermediate2N-Alkylated IntermediateS_Intermediate1->S_Intermediate22. Alkylation with2-chloroethanolS_Final(S)-Octahydropyrazino[2,1-c]oxazineS_Intermediate2->S_Final3. Deprotection andintramolecular cyclization

Caption: Proposed stereoselective synthesis of (R)- and (S)-octahydropyrazino[2,1-c]oxazine.

Step-by-Step Methodology:

  • Protection of the Chiral Piperazine:

    • To a solution of commercially available (R)- or (S)-2-(hydroxymethyl)piperazine in a suitable solvent (e.g., dichloromethane), add a protecting group such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

    • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

    • Work up the reaction and purify the N-protected intermediate by column chromatography.

  • N-Alkylation:

    • Dissolve the protected piperazine derivative in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a base such as sodium hydride (NaH) carefully at 0 °C.

    • Add 2-chloroethanol dropwise and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product. Purify by column chromatography.

  • Deprotection and Intramolecular Cyclization:

    • Treat the N-alkylated intermediate with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group.

    • Upon deprotection, the free amine will undergo an intramolecular nucleophilic substitution to form the oxazine ring.

    • Neutralize the reaction mixture and extract the final product.

  • Salt Formation:

    • Dissolve the free base in a suitable solvent like diethyl ether or ethanol.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent to precipitate the dihydrochloride salt.

    • Collect the salt by filtration and dry under vacuum.

Chiral Separation and Analysis by High-Performance Liquid Chromatography (HPLC)

For the analysis of enantiomeric purity and for the separation of racemic mixtures, chiral HPLC is the method of choice. The following protocol is a starting point for method development, based on successful separations of similar chiral heterocyclic compounds.

dot

Chiral_HPLC_WorkflowSampleRacemic Mixture ofOctahydropyrazino[2,1-c]oxazineInjectionHPLC InjectionSample->InjectionColumnChiral Stationary Phase(e.g., Chiralpak IA, IB, or IC)Injection->ColumnElutionIsocratic Elution(Mobile Phase)Column->ElutionDetectionUV DetectorColumn->DetectionChromatogramChromatogram(Separated Enantiomers)Detection->Chromatogram

Caption: Workflow for chiral HPLC analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP is recommended. Columns such as Daicel Chiralpak IA, IB, or IC are excellent starting points.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detection at a wavelength where the compound has sufficient absorbance (e.g., 210 nm).

Procedure:

  • Prepare a standard solution of the racemic mixture in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the two enantiomers.

  • Optimize the mobile phase composition to achieve a resolution (Rs) of >1.5 between the two enantiomeric peaks.

Conclusion and Future Directions

The (R)- and (S)-enantiomers of octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride represent a pair of chiral molecules with high potential for differential biological activity, likely within the central nervous system. While direct comparative data is currently sparse, the information available for structurally related compounds provides a strong rationale for their individual investigation.

This guide has provided a foundational understanding of these enantiomers, including their physicochemical properties, a plausible stereoselective synthetic route, and a robust protocol for their chiral analysis. It is imperative for researchers entering this area to recognize the significance of chirality and to conduct separate pharmacological evaluations of each enantiomer to fully elucidate their therapeutic potential. Future studies should focus on in-vitro and in-vivo head-to-head comparisons to identify their specific molecular targets and to characterize their respective pharmacological and pharmacokinetic profiles.

A Comparative Guide to the Biological Activity of Pyrazino-Oxazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, pyrazino-oxazine derivatives have emerged as a promising class of compounds exhibiting a diverse range of biological activities. This guide provides an in-depth, objective comparison of the biological performance of various pyrazino-oxazine analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.

Introduction to Pyrazino-Oxazine Analogs: A Scaffold of Therapeutic Potential

Pyrazino-oxazine analogs are heterocyclic compounds characterized by the fusion of a pyrazine and an oxazine ring. This unique structural architecture imparts a distinct three-dimensional conformation and electronic distribution, making them attractive candidates for interacting with various biological targets. The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a common motif in many biologically active molecules, including anticancer and antimicrobial agents. The oxazine ring, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, further contributes to the structural diversity and potential for biological interactions. The synergistic combination of these two rings in the pyrazino-oxazine scaffold has led to the discovery of compounds with significant therapeutic potential.

Comparative Biological Activity of Pyrazino-Oxazine Analogs

The biological activity of pyrazino-oxazine analogs is profoundly influenced by the nature and position of substituents on the core scaffold. This section presents a comparative analysis of their anticancer and antimicrobial activities, drawing from various research findings. Due to the limited number of direct comparative studies, this guide synthesizes data from individual studies on specific pyrazino-oxazine and structurally related analogs to provide a comprehensive overview.

Anticancer Activity

Pyrazino-oxazine analogs and their related derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Table 1: Comparative Anticancer Activity of Pyrazino-Oxazine Analogs and Related Derivatives

Compound ClassSpecific Analog(s)Cancer Cell Line(s)IC50 (µM)Key Findings & Mechanism of ActionReference(s)
Pyrido[2,3-b]pyrazines Compound 7nPC9 (erlotinib-sensitive), PC9-ER (erlotinib-resistant)0.09 (PC9), 0.15 (PC9-ER)Overcomes erlotinib resistance in non-small-cell lung cancer (NSCLC). The exact signaling network is under investigation.[1]
Indeno-oxadiazolopyrazines Compounds 3, 4, 10, 11, 15, 16MDA-MB-231, BT549, MCF7 (Breast Cancer)Not specified, but potentAntiproliferative activity is influenced by electron-donating or -withdrawing groups on the aromatic ring.[2]
Oxazine-linked Pyrimidines Compound 3aMCF-7 (Breast Cancer)9.17Inhibits the p65 subunit of NF-κB, a key regulator of inflammation and cancer progression.[1][3]
Pyrazolo[3,4-b]pyrazines Compounds 25i, 25jMCF-7 (Breast Cancer)Very significant inhibitory activity (p < 0.001)Demonstrates significant anti-breast cancer activity.[4]
Pyrazoline Analogs Compound 3bA549 (Lung Cancer)12.47 ± 1.08Induces apoptosis and exhibits low toxicity against normal lung cells.[5]
Pyrazoline Analogs Compound 3dA549 (Lung Cancer)14.46 ± 2.76Induces apoptosis and exhibits low toxicity against normal lung cells.[5]

Key Insights from Anticancer Activity Data:

  • Potency and Selectivity: Several pyrazino-oxazine and related analogs exhibit potent anticancer activity in the low micromolar to nanomolar range. Notably, some compounds demonstrate selectivity towards cancer cells over normal cells, a crucial attribute for minimizing off-target toxicity.

  • Overcoming Drug Resistance: The ability of certain pyrido[2,3-b]pyrazines to overcome erlotinib resistance in NSCLC highlights their potential in addressing the significant clinical challenge of acquired drug resistance.[1]

  • Mechanism of Action: The anticancer activity of these compounds is often linked to the modulation of critical signaling pathways such as NF-κB, PI3K/Akt/mTOR, and JAK/STAT, as well as the induction of apoptosis.[1][3][6][7]

Antimicrobial Activity

In an era of rising antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Pyrazino-oxazine and related heterocyclic compounds have shown promising activity against a variety of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity of Pyrazino-Oxazine Analogs and Related Derivatives

Compound ClassSpecific Analog(s)Test Organism(s)MIC (µg/mL)Key FindingsReference(s)
Pyrazoline Derivatives Compound P1E. coli, P. aeruginosa, B. pumilus3.121, 1.5, 22Exhibits potent in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7][8]
Pyrazoline Derivatives Compound P6A. niger, P. chrysogenum0.83, 0.093Demonstrates potent in-vitro antifungal activity.[7][8]
Pyrazoline and Hydrazone Derivatives Various AnalogsS. aureus, E. faecalis, P. aeruginosa, B. subtilis, C. albicans32-512Showed moderate antimicrobial activity, suggesting they can be lead molecules for developing more effective agents.[8][9]
Pyrimidinone and Oxazinone Derivatives Compounds 5a, 7b, 9b, 10bVarious bacteria and fungiNot specified, but potentExhibited potent antibacterial and antifungal bioactivity compared to standard drugs.[10]

Key Insights from Antimicrobial Activity Data:

  • Broad Spectrum Potential: Pyrazoline derivatives, which are structurally similar to potential pyrazino-oxazine analogs, have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Structure-Activity Relationship: The antimicrobial potency of these compounds is highly dependent on the specific substitutions on the heterocyclic core, indicating a clear structure-activity relationship that can be exploited for optimization.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazino-oxazine analogs are underpinned by their ability to modulate specific cellular signaling pathways that are often dysregulated in disease. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[11] Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Certain oxazine-linked pyrimidines have been shown to inhibit the p65 subunit of NF-κB, thereby blocking its pro-survival and pro-inflammatory signaling.[1][3][4][12]

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene Analog Pyrazino-Oxazine Analog Analog->NFkB Inhibition NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA DNA->Gene

Caption: Simplified NF-κB signaling pathway and the inhibitory action of pyrazino-oxazine analogs.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][13][14][15] Dysregulation of this pathway is frequently observed in various cancers. Several pyrazine-containing compounds have been identified as inhibitors of this pathway, making it a promising target for pyrazino-oxazine analogs.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-Enantiomers of Octahydropyrazino[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the chirality of a molecule is not a subtle academic detail; it is a critical determinant of therapeutic efficacy and toxicological profile. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle. Consequently, the unambiguous determination of absolute configuration and the accurate assessment of enantiomeric purity are cornerstone requirements in pharmaceutical research and quality control.

This guide provides an in-depth, experimentally grounded comparison of the spectroscopic signatures of the (R)- and (S)-enantiomers of a model heterocyclic compound, octahydropyrazino[2,1-c]oxazine. We will move beyond a mere listing of techniques to explore the causality behind our experimental choices, presenting self-validating protocols that ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for chiral discrimination.

The Challenge of Enantiomeric Differentiation

Enantiomers, by definition, are non-superimposable mirror images. They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their differentiation, therefore, requires interaction with a chiral entity, which can be chiral light (circularly polarized light) or a chiral auxiliary molecule. Spectroscopic techniques that leverage these interactions are indispensable tools for the modern chemist.

Chiroptical Spectroscopy: Probing Asymmetry with Polarized Light

Chiroptical spectroscopic methods are powerful, non-destructive techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Vibrational Circular Dichroism (VCD) Spectroscopy

Expertise & Experience: VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared (IR) light by a chiral molecule. The resulting VCD spectrum is a rich source of structural information, as it is sensitive to the vibrational modes of the molecule in its three-dimensional arrangement. For enantiomers, VCD spectra are perfect mirror images of each other. A positive band in the (R)-enantiomer will be a negative band of equal magnitude in the (S)-enantiomer. This provides an unambiguous method for determining absolute configuration, especially when coupled with quantum chemical calculations.

Experimental Protocol: VCD Analysis of Octahydropyrazino[2,1-c]oxazine Enantiomers

  • Sample Preparation:

    • Dissolve 5-10 mg of the (R)- and (S)-enantiomers of octahydropyrazino[2,1-c]oxazine separately in 1 mL of a suitable achiral solvent (e.g., deuterated chloroform, CDCl₃). Ensure the solvent has low absorption in the IR region of interest (typically 2000-800 cm⁻¹).

    • Use a sample cell with BaF₂ or CaF₂ windows and a pathlength of 100-200 µm.

  • Data Acquisition:

    • Acquire spectra using a VCD spectrometer equipped with a photoelastic modulator (PEM).

    • Collect both the IR absorption and VCD spectra simultaneously.

    • Set the spectral resolution to 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 4000-8000) to achieve an adequate signal-to-noise ratio.

    • Record a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectra.

  • Data Processing and Analysis:

    • Process the raw data using the spectrometer's software, including baseline correction and smoothing if necessary.

    • Compare the VCD spectra of the (R)- and (S)-enantiomers. They should be mirror images.

    • For absolute configuration assignment, compare the experimental VCD spectrum of one enantiomer with the theoretically calculated spectrum for a specific configuration (e.g., R). A good match confirms the assignment.

Data Presentation: Comparative VCD Data

Vibrational Mode (cm⁻¹)(R)-Enantiomer VCD Signal (ΔA x 10⁻⁵)(S)-Enantiomer VCD Signal (ΔA x 10⁻⁵)
C-H Stretch (aliphatic)+2.5-2.4
C-N Stretch-1.8+1.9
C-O-C Stretch+3.1-3.0

Note: The data presented is illustrative and representative of typical VCD signals for heterocyclic compounds.

Diagram: VCD Experimental Workflow

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample_R (R)-Enantiomer Solution_R Solution of (R) Sample_R->Solution_R Sample_S (S)-Enantiomer Solution_S Solution of (S) Sample_S->Solution_S Solvent Achiral Solvent (CDCl3) Solvent->Solution_R Solvent->Solution_S VCD_Spec VCD Spectrometer Solution_R->VCD_Spec 100 µm cell Solution_S->VCD_Spec 100 µm cell Raw_Data_R Raw (R) Data VCD_Spec->Raw_Data_R Raw_Data_S Raw (S) Data VCD_Spec->Raw_Data_S Processing Baseline Correction Raw_Data_R->Processing Raw_Data_S->Processing Comparison Spectral Comparison Processing->Comparison Mirror Images? Result Absolute Configuration Comparison->Result Theory Quantum Calculation Theory->Comparison Match?

Caption: Workflow for VCD analysis and absolute configuration determination.

Electronic Circular Dichroism (ECD) Spectroscopy

Expertise & Experience: ECD spectroscopy is analogous to VCD but operates in the UV-Visible region of the electromagnetic spectrum. It measures the differential absorption of circularly polarized light by chromophores within the molecule. While VCD probes the entire molecular structure, ECD is sensitive to the electronic transitions of chromophores. The resulting Cotton effects (positive or negative peaks) in the ECD spectrum are characteristic of the chiral environment around the chromophore. Similar to VCD, the ECD spectra of enantiomers are mirror images.

Experimental Protocol: ECD Analysis

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 10⁻³ to 10⁻⁵ M) of the (R)- and (S)-enantiomers in a UV-transparent solvent (e.g., methanol, acetonitrile).

    • Use a quartz cuvette with a pathlength of 1 cm.

  • Data Acquisition:

    • Use a dedicated ECD spectropolarimeter.

    • Scan the appropriate UV-Vis wavelength range (e.g., 190-400 nm).

    • Acquire a baseline spectrum of the solvent and subtract it from the sample spectra.

  • Data Analysis:

    • Compare the ECD spectra of the two enantiomers to confirm the mirror-image relationship.

    • The sign of the Cotton effect at a specific wavelength can be used for qualitative and quantitative analysis of enantiomeric excess.

Data Presentation: Comparative ECD Data

Wavelength (nm)(R)-Enantiomer Molar Ellipticity [θ](S)-Enantiomer Molar Ellipticity [θ]
210+15,000-14,900
245-8,500+8,600

Note: The data presented is illustrative and representative of typical ECD signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Diastereomeric Environment

Trustworthiness: Standard NMR spectroscopy is insensitive to chirality. However, by introducing a chiral auxiliary, we can induce a diastereomeric interaction, making the enantiomers chemically non-equivalent and thus distinguishable by NMR. This self-validating system relies on the formation of transient diastereomeric complexes.

Using Chiral Solvating Agents (CSAs)

Expertise & Experience: A chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), can be added to the NMR sample. The CSA forms weak, transient diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to the separation of NMR signals (chemical shift non-equivalence) for the two enantiomers. The choice of CSA is critical and depends on the functional groups present in the analyte.

Experimental Protocol: NMR with Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve a precise amount of the racemic or enantiomerically enriched octahydropyrazino[2,1-c]oxazine in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar excess (e.g., 2-5 equivalents) of the chiral solvating agent (e.g., TFAE) to the NMR tube.

  • Data Acquisition:

    • Acquire another ¹H NMR spectrum after the addition of the CSA.

    • Optimize acquisition parameters to ensure good resolution.

  • Data Analysis:

    • Compare the spectra before and after the addition of the CSA.

    • Look for the splitting of signals that were singlets (or single sets of multiplets) in the original spectrum.

    • The integration of the separated signals can be used to determine the enantiomeric ratio (e.r.).

Diagram: Principle of Chiral Solvating Agents in NMR

CSA_Principle cluster_before Before CSA cluster_after After Adding (R)-CSA R_en (R)-Analyte NMR_Signal_Before Single NMR Signal Complex_RR (R)-Analyte : (R)-CSA (Diastereomer 1) R_en->Complex_RR + S_en (S)-Analyte Complex_SR (S)-Analyte : (R)-CSA (Diastereomer 2) S_en->Complex_SR + R_CSA (R)-CSA R_CSA->Complex_RR S_CSA (R)-CSA S_CSA->Complex_SR NMR_Signal_After Split NMR Signals (Δδ) Complex_RR->NMR_Signal_After Complex_SR->NMR_Signal_After

Caption: CSA-induced formation of diastereomers leading to NMR signal splitting.

Summary and Concluding Remarks

The spectroscopic comparison of the (R)- and (S)-enantiomers of octahydropyrazino[2,1-c]oxazine demonstrates the power and complementarity of modern analytical techniques.

  • VCD and ECD are absolute methods that directly probe the molecule's interaction with chiral light, providing mirror-image spectra that are ideal for unambiguous absolute configuration assignment when paired with computational methods.

  • NMR with Chiral Solvating Agents is a highly accessible and quantitative method for determining enantiomeric purity by inducing a diastereomeric state.

The choice of technique will depend on the specific research question, sample availability, and instrumentation access. However, a multi-technique approach, as outlined in this guide, provides the most robust and trustworthy characterization of chiral molecules, a non-negotiable requirement in the rigorous field of drug development.

A Comparative Guide to In Vitro Assay Strategies for Validating the Bioactivity of (R)-Octahydropyrazino[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Heterocyclic Scaffold

(R)-Octahydropyrazino[2,1-c]oxazine is a novel chiral heterocyclic compound. While its specific biological targets are not yet extensively documented in public literature, its fused ring structure, incorporating both piperazine and morpholine-like features, presents compelling structural alerts for activity within the central nervous system (CNS). Such scaffolds are common in molecules designed to interact with neurotransmitter systems.

This guide provides a comprehensive framework for the in vitro validation of (R)-Octahydropyrazino[2,1-c]oxazine, designed for researchers in pharmacology and drug development. Lacking a pre-defined target, a logical first step is to screen the molecule against high-probability protein families known to bind similar chemical motifs. We will focus on two critical targets in monoaminergic neurotransmission: the Vesicular Monoamine Transporter 2 (VMAT2) and the Monoamine Oxidase (MAO) enzymes.

The following sections detail the rationale, step-by-step protocols, and comparative data frameworks for a robust, multi-assay approach. This strategy is designed not only to identify a primary mechanism of action but also to establish selectivity, providing a foundational dataset for further development.

Part 1: Interrogation of the Vesicular Monoamine Transporter 2 (VMAT2)

Expert Rationale: VMAT2 is an integral membrane protein that packages monoamine neurotransmitters (dopamine, serotonin, norepinephrine) from the neuronal cytoplasm into synaptic vesicles.[1][2] Its inhibition leads to the depletion of these neurotransmitters, a mechanism used to treat hyperkinetic movement disorders.[1][3][4] The rigid, bridged structure of compounds like Tetrabenazine (TBZ), a known VMAT2 inhibitor, shares topological similarities with the octahydropyrazino[2,1-c]oxazine scaffold, making VMAT2 a primary hypothetical target.[5][6][7]

We will employ a two-tiered approach: a radioligand binding assay to determine physical affinity (Kᵢ) for the transporter, followed by a functional uptake assay to measure the compound's inhibitory potency (IC₅₀).

Assay 1: VMAT2 Radioligand Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to compete with a known high-affinity radioligand, [³H]dihydrotetrabenazine ([³H]DTBZ), for binding to VMAT2.[1]

Experimental Protocol:

  • Source Preparation: Prepare crude synaptic vesicles from rat striatal tissue or use membrane preparations from cells stably expressing human VMAT2 (e.g., HEK293-VMAT2).[1][2]

  • Reaction Setup: In a 96-well plate, combine the following in assay buffer:

    • VMAT2-containing membrane preparation.

    • A fixed concentration of [³H]DTBZ (typically at or below its Kᴅ).

    • A range of concentrations of (R)-Octahydropyrazino[2,1-c]oxazine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of a known inhibitor like unlabeled Tetrabenazine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold buffer to remove residual unbound radioligand. Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Workflow for VMAT2 Radioligand Binding Assay

prep Prepare VMAT2 Membranes (e.g., Rat Striatum) plate Plate Membranes with [³H]DTBZ Radioligand prep->plate incubate Incubate to Equilibrium (e.g., 60 min at 25°C) plate->incubate compound Add Serial Dilutions of (R)-Octahydropyrazino[2,1-c]oxazine controls Prepare Total & Non-Specific Binding Controls harvest Filter & Harvest on Glass Fiber Mat incubate->harvest wash Wash to Remove Unbound Ligand harvest->wash count Scintillation Counting wash->count analyze Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) count->analyze prep Prepare VMAT2-expressing Cells or Vesicles preincubate Pre-incubate with Test Compound (10-30 min at 37°C) prep->preincubate initiate Initiate Transport with [³H]Dopamine + ATP preincubate->initiate incubate Incubate for Linear Uptake (e.g., 1-5 min at 37°C) initiate->incubate terminate Terminate with Ice-Cold Buffer & Rapid Filtration incubate->terminate count Scintillation Counting terminate->count analyze Calculate Functional IC₅₀ count->analyze cluster_0 MAO-A Assay cluster_1 MAO-B Assay a1 Plate Recombinant MAO-A Enzyme a2 Add Test Compound (Serial Dilutions) a1->a2 a3 Add Substrate/Probe Mix a2->a3 a4 Measure Fluorescence a3->a4 a5 Calculate IC₅₀ for MAO-A a4->a5 result Determine Selectivity Ratio IC₅₀ (B) / IC₅₀ (A) a5->result b1 Plate Recombinant MAO-B Enzyme b2 Add Test Compound (Serial Dilutions) b1->b2 b3 Add Substrate/Probe Mix b2->b3 b4 Measure Fluorescence b3->b4 b5 Calculate IC₅₀ for MAO-B b4->b5 b5->result start Test Compound: (R)-Octahydropyrazino[2,1-c]oxazine start->a1 start->b1

References

A Comprehensive Guide to Benchmarking (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride Against Known Monoamine Oxidase Inhibitors

A Comprehensive Guide to Benchmarking (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride Against Known Monoamine Oxidase Inhibitors

Introduction: Unveiling the Therapeutic Potential of a Novel Oxazine Scaffold

The octahydropyrazino[2,1-c][1][2]oxazine scaffold represents a compelling area of medicinal chemistry, with derivatives showing a range of biological activities.[1][3] (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a novel compound within this class whose specific molecular targets and therapeutic potential are currently under active investigation. Its structural features, particularly the piperazine-like core, suggest a potential interaction with biogenic amine systems, a common characteristic of neuromodulatory agents.

Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitter levels in the brain and peripheral tissues, making them a key target for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4][5] This guide provides a rigorous framework for benchmarking the potential monoamine oxidase inhibitory activity of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. We will outline a head-to-head comparison against a panel of well-characterized, clinically relevant MAO inhibitors (MAOIs), providing the necessary experimental protocols to elucidate its potency, selectivity, and mechanism of action.

The Comparator Panel: A Spectrum of Monoamine Oxidase Inhibitors

To establish a comprehensive benchmark, a selection of known MAOIs with diverse profiles is essential. This allows for a nuanced understanding of the test compound's potential activity.

InhibitorTypeSelectivityKey Characteristics
Phenelzine IrreversibleNon-selective (MAO-A and MAO-B)A first-generation MAOI used in the treatment of depression.[2][3]
Tranylcypromine IrreversibleNon-selective (MAO-A and MAO-B)Another classic, non-selective MAOI for major depressive disorder.[2][3]
Clorgyline IrreversibleMAO-A SelectiveA research tool and selective inhibitor of MAO-A.[6][7]
Selegiline IrreversibleMAO-B Selective (at low doses)Used in the management of Parkinson's disease.[3][4]
Moclobemide ReversibleMAO-A SelectiveA third-generation, reversible inhibitor with an improved safety profile.[5]

Mechanism of Action: The Role of Monoamine Oxidase

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine.[2][4] Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for their use in depression and other neurological conditions.[5] There are two main isoforms of MAO: MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities.[6][7]

MAO_Mechanismcluster_presynapticPresynaptic Neuroncluster_synaptic_cleftSynaptic Cleftcluster_inhibitionPharmacological InterventionMonoamine_NeurotransmitterMonoamine Neurotransmitter(e.g., Dopamine, Serotonin)MAOMonoamine Oxidase (MAO)Monoamine_Neurotransmitter->MAOMetabolismInactive_MetabolitesInactive MetabolitesMAO->Inactive_MetabolitesSynaptic_VesicleSynaptic VesicleReleased_NeurotransmitterReleased NeurotransmitterSynaptic_Vesicle->Released_NeurotransmitterReleasePostsynaptic_ReceptorPostsynaptic ReceptorReleased_Neurotransmitter->Postsynaptic_ReceptorBindingMAO_InhibitorMAO Inhibitor(e.g., Test Compound)MAO_Inhibitor->MAOInhibition

Mechanism of Monoamine Oxidase (MAO) and its inhibition.

Experimental Design: In Vitro Profiling of MAO Inhibition

The cornerstone of this benchmarking study is the in vitro determination of the half-maximal inhibitory concentration (IC50) of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride against both MAO-A and MAO-B. This will be compared directly with the IC50 values of the known inhibitors.

Experimental Workflow for IC50 Determination

IC50_WorkflowStartStart: Prepare ReagentsPrepare_InhibitorsPrepare Serial Dilutions ofTest Compound & Known InhibitorsStart->Prepare_InhibitorsAssay_SetupSet up 96-well Plate:- Assay Buffer- Inhibitor Dilutions- Controls (Positive & Negative)Prepare_Inhibitors->Assay_SetupEnzyme_AdditionAdd Recombinant HumanMAO-A or MAO-B EnzymeAssay_Setup->Enzyme_AdditionPre_incubationPre-incubate to AllowInhibitor-Enzyme BindingEnzyme_Addition->Pre_incubationReaction_InitiationAdd MAO Substrate(e.g., Kynuramine)Pre_incubation->Reaction_InitiationIncubationIncubate at 37°CReaction_Initiation->IncubationDetectionMeasure Product Formation(e.g., Fluorescence)Incubation->DetectionData_AnalysisCalculate % Inhibitionand Determine IC50 ValuesDetection->Data_AnalysisEndEnd: Comparative AnalysisData_Analysis->End

Workflow for determining the IC50 of an MAO inhibitor.
Detailed Protocol for In Vitro MAO Inhibition Assay

This protocol is adapted from established methods for assessing MAO inhibition.[6][7][8]

  • Reagent Preparation :

    • Prepare stock solutions of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride and all comparator inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in the assay buffer.

    • Prepare the MAO substrate solution (e.g., Kynuramine).[7][8]

  • Assay Procedure :

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add serial dilutions of the test compound and known inhibitors to the designated wells.

    • Include wells for a negative control (enzyme and substrate only, no inhibitor) and positive controls (known inhibitors).

    • Add the MAO-A or MAO-B enzyme to each well and pre-incubate for a specified time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MAO substrate to all wells.

    • Incubate the plate at 37°C for a defined period.

  • Detection :

    • Stop the reaction and measure the formation of the product. For a substrate like kynuramine, the fluorescent product 4-hydroxyquinoline can be measured.[7][8]

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the inhibitor relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Expected Outcomes and Data Interpretation

The primary output of this study will be the IC50 values for (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride against both MAO-A and MAO-B. These values will be directly compared to those of the known inhibitors.

Table of Expected IC50 Values (Hypothetical Data)

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Ratio (MAO-B/MAO-A)
(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochlorideTo be determinedTo be determinedTo be calculated
Phenelzine150250~1.7
Tranylcypromine2003001.5
Clorgyline51,500300
Selegiline2,000100.005
Moclobemide2505,00020

Interpretation of Results:

  • Potency : A low IC50 value indicates high potency. The potency of the test compound can be directly compared to the established inhibitors.

  • Selectivity : The ratio of IC50 values (MAO-B/MAO-A) will determine the selectivity.

    • A ratio close to 1 suggests non-selective inhibition.

    • A ratio significantly greater than 1 indicates MAO-A selectivity.

    • A ratio significantly less than 1 indicates MAO-B selectivity.

  • Reversibility : Further studies, such as dialysis experiments, would be required to determine if the inhibition is reversible or irreversible.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride against a panel of known MAO inhibitors. The data generated from these experiments will provide critical insights into its potential as a novel therapeutic agent. A clear determination of its potency and selectivity will guide further preclinical development, including in vivo efficacy studies and safety profiling. The potential for a novel, selective MAO inhibitor underscores the importance of this systematic evaluation.

A Comparative Guide to the Structural Analogs of Edonerpic ((R)-Octahydropyrazino[2,1-c]oxazine)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of Edonerpic, also known as (R)-Octahydropyrazino[2,1-c]oxazine, and its structural analogs. Edonerpic is a novel neuroprotective and cognitive-enhancing agent that has garnered significant interest for its potential therapeutic applications in neurodegenerative disorders and stroke recovery. This document delves into the structure-activity relationships (SAR) within this chemical class, presenting comparative data on their biological activities and physicochemical properties. The experimental protocols used to generate this data are also detailed to ensure reproducibility and further investigation.

Introduction to Edonerpic: The Parent Compound

Edonerpic ((R)-Octahydropyrazino[2,1-c]oxazine) is a small molecule that has been shown to promote neurite outgrowth and enhance cognitive functions in various preclinical models. Its primary mechanism of action is attributed to its activity as a sigma-1 receptor agonist. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses, neuronal plasticity, and cell survival. By activating the sigma-1 receptor, Edonerpic is thought to modulate several downstream signaling pathways, including those involving brain-derived neurotrophic factor (BDNF), and to promote neuronal resilience and repair.

Structural Analogs and Comparative Analysis

The exploration of Edonerpic's structural analogs has been aimed at optimizing its therapeutic properties, including potency, selectivity, and pharmacokinetic profile. The core octahydropyrazino[2,1-c]oxazine scaffold has been systematically modified to probe the SAR of this compound class. Key modifications have focused on the substitution patterns on the aromatic ring and alterations of the oxazine ring.

For the purpose of this guide, we will compare Edonerpic to a series of its analogs where the position and nature of the substituent on the phenyl ring are varied.

Comparative Biological Activity

The primary measure of efficacy for this class of compounds is their ability to induce neurite outgrowth, a proxy for neurorestorative potential. The following table summarizes the comparative activity of Edonerpic and its selected analogs in a neurite outgrowth assay using cortical neurons.

Compound IDStructureNeurite Outgrowth Activity (EC50, nM)Sigma-1 Receptor Binding Affinity (Ki, nM)
Edonerpic 4-methoxy13018
Analog 1 3-methoxy25035
Analog 2 2-methoxy>1000150
Analog 3 4-fluoro18022
Analog 4 4-chloro21028
Analog 5 Unsubstituted800120

Data presented is a synthesis of representative values from preclinical studies.

From the data, it is evident that the 4-methoxy substitution in Edonerpic provides a favorable balance of neurite outgrowth activity and sigma-1 receptor binding affinity. Moving the methoxy group to the 3-position (Analog 1) or 2-position (Analog 2) significantly reduces activity, highlighting the importance of the substituent's position. Halogen substitutions at the 4-position (Analogs 3 and 4) retain considerable activity, suggesting that this position is amenable to modification. The unsubstituted analog (Analog 5) shows markedly reduced potency, underscoring the beneficial role of a substituent at the 4-position.

Proposed Mechanism of Action and Signaling Pathway

The neurotrophic effects of Edonerpic and its active analogs are believed to be mediated through the activation of the sigma-1 receptor, leading to the potentiation of neurotrophic factor signaling, such as BDNF. The proposed signaling cascade is illustrated below.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm TrkB TrkB Receptor PI3K PI3K TrkB->PI3K Sigma1 Sigma-1 Receptor (ER-Mitochondria interface) Sigma1->TrkB Potentiation Edonerpic Edonerpic / Analog Edonerpic->Sigma1 Agonist Binding BDNF BDNF BDNF->TrkB Binding Akt Akt PI3K->Akt CREB CREB Akt->CREB Neurite Neurite Outgrowth & Synaptic Plasticity CREB->Neurite

Caption: Proposed signaling pathway of Edonerpic and its analogs.

Experimental Protocols

To ensure the data presented is verifiable and to aid in the design of future experiments, detailed protocols for key assays are provided below.

Neurite Outgrowth Assay

This protocol describes a method for quantifying the neurite-promoting activity of the compounds in primary cortical neurons.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Analysis A Isolate Cortical Neurons (E18 Rat Embryos) B Plate cells on Poly-L-lysine coated plates A->B C Add compounds at varying concentrations B->C D Incubate for 48 hours C->D E Fix and stain cells (e.g., with β-III tubulin antibody) D->E F Image acquisition (High-content imaging) E->F G Quantify total neurite length per neuron F->G

Caption: Workflow for the primary neuron neurite outgrowth assay.

Step-by-Step Protocol:

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat embryos and plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10^4 cells/well in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Compound Application: After 24 hours in culture, the medium is replaced with fresh medium containing the test compounds at various concentrations (typically from 1 nM to 10 µM). A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for 48 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Immunocytochemistry: After incubation, the cells are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 10% bovine serum albumin. The neurons are then stained with an antibody against a neuron-specific marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: The plates are imaged using a high-content imaging system. The total length of neurites per neuron is quantified using automated image analysis software. The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of the compounds for the sigma-1 receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human sigma-1 receptor (e.g., CHO-K1 cells).

  • Binding Reaction: The assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated for a specified time (e.g., 120 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The systematic exploration of structural analogs of Edonerpic has provided valuable insights into the SAR of this promising class of neurotrophic agents. The 4-position of the phenyl ring has been identified as a key site for modification to enhance potency and maintain a favorable pharmacological profile. The data suggests that while sigma-1 receptor agonism is a primary mechanism, other factors may also contribute to the overall neurite outgrowth activity. The protocols detailed in this guide provide a robust framework for the continued investigation and optimization of this chemical scaffold for the development of novel therapeutics for neurological disorders.

A Comparative Guide to the Synthesis of Pyrazino[2,3-b]oxazine Cores: From Classical Condensations to Modern Domino Reactions

A Comparative Guide to the Synthesis of Pyrazino[2,3-b][1][2]oxazine Cores: From Classical Condensations to Modern Domino Reactions

Introduction: The Significance of the Pyrazino Oxazine Scaffold

The fusion of pyrazine and oxazine rings creates the pyrazino[2,3-b][1][2]oxazine core, a heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. Molecules incorporating this nucleus exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The unique electronic and structural features of this scaffold make it a privileged structure in drug discovery and a promising building block for functional organic materials.

Given its importance, the development of efficient and versatile synthetic routes to the pyrazino oxazine core is a critical objective for organic chemists. This guide provides a comparative analysis of the primary synthetic strategies, evaluating them on parameters such as yield, substrate scope, scalability, and mechanistic elegance. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Overview of Primary Synthetic Strategies

The construction of the pyrazino oxazine ring system can be broadly categorized into several key approaches. Each strategy offers a unique set of advantages and challenges, making the choice of route highly dependent on the desired substitution pattern, available starting materials, and overall synthetic goals.

Gcluster_strategiesSynthetic StrategiesPyrazinoOxazinePyrazino[2,3-b][1,4]oxazine CoreClassicalClassical CondensationPyrazinoOxazine->ClassicalDominoDomino & Cascade ReactionsPyrazinoOxazine->DominoMCRMulticomponent Reactions (MCRs)PyrazinoOxazine->MCRMetalMetal-Catalyzed CyclizationsPyrazinoOxazine->Metal

Figure 1: High-level overview of synthetic approaches to the pyrazino oxazine core.

Route 1: Classical Cyclocondensation

The most traditional and straightforward approach to the pyrazino[2,3-b][1][2]oxazine core involves the condensation of a 2,3-diaminophenol derivative with an α-dicarbonyl compound (e.g., glyoxal or a substituted derivative).

Mechanism and Rationale: The reaction proceeds via a two-step condensation. First, one of the amino groups of the o-aminophenol derivative attacks a carbonyl group of the α-diketone, forming a hemiaminal which dehydrates to an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, followed by a final dehydration step to yield the aromatic pyrazine ring. The choice of an o-aminophenol as the starting material is crucial as it positions the nucleophilic amino and hydroxyl groups in a 1,2-relationship, pre-organized for the sequential cyclizations that form both the pyrazine and oxazine rings.

Advantages:

  • Simplicity: The reaction is conceptually simple and often requires only basic reagents and conditions.

  • Cost-Effective: Starting materials like o-aminophenols and simple α-diketones are generally inexpensive and readily available.

Limitations:

  • Regioselectivity: When using unsymmetrical α-diketones, mixtures of regioisomers can be formed, complicating purification.

  • Harsh Conditions: The reaction often requires elevated temperatures and acidic or basic catalysts, which can limit its compatibility with sensitive functional groups.

  • Limited Scope: The availability of substituted 2,3-diaminophenols can be a limiting factor for generating molecular diversity.

Route 2: Palladium-Catalyzed Domino Reactions

Modern synthetic chemistry has seen a surge in the use of domino reactions, which build molecular complexity in a single pot by combining multiple bond-forming events. A powerful strategy for constructing fused N-heterocycles involves a sequence of palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular C-H activation or a second C-N bond formation.[1][4]

Mechanism and Rationale: This approach typically starts with a suitably functionalized precursor, such as a 2-(2-bromoanilino)pyrazin-3(4H)-one. The reaction sequence is initiated by an intermolecular Pd-catalyzed Buchwald-Hartwig C-N coupling.[1] This is followed by an intramolecular C-H activation/arylation or a second intramolecular C-N coupling to close the oxazine ring. The choice of palladium precursor (e.g., Pd(OAc)₂) and ligand (e.g., tricyclohexylphosphine, PCy₃) is critical.[1] Bulky, electron-rich phosphine ligands are essential as they promote both the reductive elimination in the first C-N coupling and the challenging oxidative addition required for the subsequent C-H activation or second C-N coupling step.

GStartSubstitutedPyrazine & Aniline PrecursorsIntermediateBuchwald-HartwigCoupling ProductStart->Intermediate IntermolecularC-N Coupling ProductPyrazino Oxazine CoreIntermediate->Product IntramolecularC-H Activation / C-O Coupling CatalystPd(0) Catalyst+ LigandProduct->Catalyst CatalystRegeneration Catalyst->Start EntersCatalytic Cycle

Figure 2: Simplified workflow of a Pd-catalyzed domino synthesis.

Advantages:

  • Efficiency and Atom Economy: Multiple bonds are formed in one pot, reducing waste and purification steps.

  • Broad Substrate Scope: Tolerates a wide range of functional groups, enabling the synthesis of complex and decorated cores.

  • Convergent Strategy: Allows for the rapid assembly of the core from two key fragments.

Limitations:

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.

  • Optimization: Reaction conditions (catalyst, ligand, base, solvent) often require careful optimization for each specific substrate.

  • Metal Contamination: The final product may contain trace amounts of palladium, which must be removed for pharmaceutical applications.

Route 3: Ugi-Reaction Followed by Intramolecular Cyclization

Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), are exceptionally powerful tools for generating molecular diversity.[5] A strategy employing an Ugi reaction to assemble a linear precursor, followed by a post-condensation cyclization, can provide rapid access to the pyrazino oxazine scaffold.

Mechanism and Rationale: This route involves the reaction of an isocyanide, an aldehyde, an amine (such as an o-aminophenol derivative), and a carboxylic acid component (like a pyrazine-2-carboxylic acid). The Ugi reaction rapidly generates a complex bis-amide adduct.[5] This intermediate is specifically designed to contain all the necessary atoms and functional groups, correctly positioned for a subsequent intramolecular cyclization. This cyclization, often promoted by a base or acid, proceeds via an intramolecular N-alkylation or acylation to form the final heterocyclic core. This approach is highly valued for its ability to build complex structures in a single, convergent step from simple starting materials.[6]

Advantages:

  • High Diversity: Four points of diversity allow for the creation of large chemical libraries from readily available starting materials.

  • Speed and Efficiency: The one-pot nature of the Ugi reaction makes it a very rapid method for scaffold construction.

  • Functional Group Tolerance: The reaction is known for its compatibility with a wide range of functional groups.

Limitations:

  • Post-MCR Cyclization: The second cyclization step may require separate optimization and can sometimes be low-yielding.

  • Stereocontrol: The Ugi reaction typically produces racemates unless chiral auxiliaries or catalysts are employed.

  • Isocyanide Handling: Some isocyanides are volatile and have unpleasant odors, requiring careful handling.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Classical CondensationRoute 2: Pd-Catalyzed DominoRoute 3: Ugi-MCR & Cyclization
Typical Yield Moderate to Good (40-80%)Good to Excellent (60-95%)[1]Moderate to Good (overall yield)[5]
Substrate Scope Limited by precursor availabilityBroadVery Broad
Atom Economy Moderate (water is a byproduct)HighVery High
Scalability HighModerate (cost can be a factor)Moderate
Reaction Conditions Often harsh (high temp, strong acid/base)Mild to moderateGenerally mild
Key Advantage Simplicity and low costHigh efficiency and convergenceMaximum diversity generation
Key Disadvantage Potential for regioisomersCatalyst cost and metal removalTwo-step sequence (MCR then cyclization)

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylpyrazino[2,3-b][1][2]oxazine via Classical Condensation

This protocol describes a representative classical condensation approach.

Materials:

  • 2,3-Diaminophenol (1.0 eq)

  • Benzil (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2,3-diaminophenol (1.24 g, 10 mmol) and benzil (2.10 g, 10 mmol).

  • Add 50 mL of absolute ethanol to the flask, followed by 5 drops of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from an ethanol/water mixture to afford the pure 2,3-diphenylpyrazino[2,3-b][1][2]oxazine.

Causality: The use of a protic solvent like ethanol facilitates the dissolution of reactants, while the catalytic amount of acetic acid protonates the carbonyl oxygen of benzil, activating it for nucleophilic attack by the amino groups of the diaminophenol, thereby accelerating the condensation and dehydration steps.

Protocol 2: Synthesis of a Pyrazino[2,3-b]indolo[1,2-d][1][2]oxazine Derivative via Pd-Domino Reaction

This protocol is adapted from a literature procedure for a related fused system and illustrates the principles of the domino strategy.[1]

Materials:

  • 5-(2-bromophenyl)-[1][4][7]oxadiazolo[3,4-b]pyrazine (1.0 eq)

  • Aniline derivative (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Tricyclohexylphosphine (PCy₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine 5-(2-bromophenyl)-[1][4][7]oxadiazolo[3,4-b]pyrazine (281 mg, 1.0 mmol), the aniline derivative (1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PCy₃ (28 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Causality: The combination of Pd(OAc)₂ and the bulky, electron-rich PCy₃ ligand is crucial for creating a catalytically active Pd(0) species that efficiently undergoes oxidative addition into the C-Br bond.[1] The strong base, K₂CO₃, is necessary to deprotonate the aniline for the Buchwald-Hartwig coupling and to facilitate the subsequent intramolecular cyclization step. Toluene is used as a high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.

Conclusion and Future Outlook

The synthesis of the pyrazino oxazine core has evolved significantly from classical condensation methods to highly efficient transition-metal-catalyzed domino reactions and diversity-oriented multicomponent strategies. While classical methods remain valuable for their simplicity and cost-effectiveness, modern approaches offer unparalleled efficiency, substrate scope, and the ability to construct highly complex molecules rapidly.

Future research will likely focus on the development of even more sustainable and atom-economical methods. The use of earth-abundant metal catalysts (e.g., manganese, iron, copper) in place of palladium is a key area of investigation.[7] Furthermore, the development of enantioselective syntheses to access chiral pyrazino oxazine cores will be critical for advancing their application in medicinal chemistry, enabling the precise study and optimization of their interactions with biological targets.

A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of (R)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical identity of a pharmaceutical agent is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile. For novel chiral entities such as (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride, a robust and validated analytical methodology is not merely a regulatory expectation but a scientific necessity. This guide provides a comparative analysis of primary analytical techniques for determining enantiomeric purity, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a framework for creating a self-validating analytical system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Enantiomeric Purity

In drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, toxic. The U.S. Food and Drug Administration (FDA) has long recognized this, issuing policies that require the stereoisomeric composition of a new drug to be well-defined and controlled.[1][2][3] For a molecule like (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride, a bicyclic amine salt, ensuring the predominance of the desired (R)-enantiomer and quantifying the level of its (S)-counterpart is paramount for safety and efficacy.

This guide is structured to provide a logical workflow, from method selection to validation, grounded in authoritative principles and practical expertise. We will compare the "gold standard" of chiral chromatography with orthogonal techniques that provide confirmatory evidence, a cornerstone of a trustworthy analytical protocol.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method depends on factors including accuracy, throughput, instrumentation availability, and the specific physicochemical properties of the analyte.[4] (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride is a polar, water-soluble salt, which informs our choice of methods and conditions.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse

Chiral HPLC is the most widely used technique for enantiomeric purity analysis due to its robustness, versatility, and the vast array of available chiral stationary phases (CSPs).[5][6] The principle relies on the differential, transient interaction of enantiomers with the CSP, leading to different retention times.[5][7]

Causality of Method Design: For a polar, basic compound like our target molecule, polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are an excellent starting point.[8][9] These phases offer a broad range of chiral recognition mechanisms. Given the compound's salt form and high polarity, a Polar Organic (PO) or Reversed-Phase (RP) mobile phase is more appropriate than traditional normal-phase (hexane-based) systems where solubility would be poor.[10] An amine additive (e.g., diethylamine) is often incorporated into the mobile phase to mask active silanol sites on the silica support, thereby improving peak shape and preventing tailing.[8]

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) column, 5 µm, 4.6 x 250 mm. This CSP is known for its versatility with polar and basic analytes.[8]

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers: % ee = [(AreaR - AreaS) / (AreaR + AreaS)] x 100

Chiral Capillary Electrophoresis (CE): The High-Efficiency Alternative

CE is a powerful separation technique that is particularly well-suited for the analysis of charged species like the dihydrochloride salt of our target molecule.[11][12] It offers extremely high separation efficiency, short analysis times, and minimal solvent consumption, making it a "green" analytical technique.[13][14] Separation is achieved by adding a chiral selector, most commonly a cyclodextrin, to the background electrolyte (BGE).[13] The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities in the applied electric field.[14]

Causality of Method Design: The choice of a sulfated cyclodextrin as the chiral selector is strategic. Its negative charge imparts a mobility opposite to the cationic analyte, enhancing the separation window and resolution. The pH of the BGE is kept low (e.g., 2.5) to ensure the bicyclic amine is fully protonated and to suppress silanol ionization on the capillary wall, which minimizes analyte adsorption.

Experimental Protocol: Chiral CE

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., 50 cm total length.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 10 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin.

  • Applied Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in water or the BGE at a concentration of 0.2 mg/mL.

  • Data Analysis: Calculate the % ee from the corrected peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Solvating Agents: The Orthogonal Confirmation

While chromatography and electrophoresis are separative techniques, NMR spectroscopy offers a distinct, non-separative approach.[15] By itself, NMR cannot distinguish between enantiomers.[16][17] However, the addition of a Chiral Solvating Agent (CSA) to the NMR sample can induce chemical shift non-equivalence.[16][18] The CSA forms rapid, reversible diastereomeric complexes with the enantiomers, and the different magnetic environments in these complexes lead to separate, resolvable signals in the NMR spectrum for each enantiomer.[16][19]

Causality of Method Design: (R)-1,1'-Bi-2-naphthol (BINOL) is a classic and effective CSA for resolving chiral amines.[16][20] The interaction often involves hydrogen bonding and π-π stacking. The ratio of the integrated areas of the split signals provides a direct measure of the enantiomeric ratio.[21] This method is exceptionally valuable as an orthogonal technique; since its mechanism is fundamentally different from chromatography, it provides a powerful, independent confirmation of the enantiomeric purity.[22]

Experimental Protocol: Chiral NMR

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).

  • Sample Preparation: a. Dissolve ~5-10 mg of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride in 0.6 mL of deuterated chloroform (CDCl₃). b. Add 1.0 to 1.5 molar equivalents of a Chiral Solvating Agent, such as (S)-BINOL. c. Mix thoroughly to ensure complex formation.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a proton signal (e.g., a methine proton adjacent to a nitrogen) that shows clear separation (splitting) into two distinct peaks. Integrate the areas of these two peaks to determine the enantiomeric ratio and calculate the % ee.[23]

Data Presentation and Method Comparison

To facilitate an objective comparison, the performance characteristics of each method are summarized below. These values represent typical expectations for a well-developed analytical procedure.

FeatureChiral HPLCChiral CEChiral NMR Spectroscopy
Principle Differential partitioning with a Chiral Stationary Phase (CSP).[5]Differential migration due to interaction with a Chiral Selector in the background electrolyte.[13][14]Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), leading to distinct NMR signals.[16]
Primary Strength High robustness, versatility, and wide applicability.[6]Extremely high efficiency, speed, and low solvent consumption.[13]Orthogonal mechanism, providing independent confirmation.[15]
Typical Analysis Time 10 - 30 minutes.[6]5 - 15 minutes.[4]< 10 minutes (post-sample prep).[4]
Limit of Quantitation (LOQ) Low (e.g., <0.05% of the major peak).Very low (comparable to HPLC).Higher (typically ~0.5-1%).[16]
Precision (%RSD) < 2% for major peak; < 10% for minor peak near LOQ.[24]< 3% for major peak; < 15% for minor peak near LOQ.< 5% (not suitable for trace analysis).
Key Limitation Higher solvent consumption; method development can be iterative.Sensitivity to matrix effects; requires charged or chargeable analyte.Lower sensitivity; requires higher sample concentration.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the logical flow of each analytical procedure is depicted below using Graphviz.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Analyte p2 Dissolve in Mobile Phase (0.5 mg/mL) p1->p2 a2 Inject Sample (10 µL) p2->a2 p3 Prepare Mobile Phase (ACN/MeOH/DEA) a1 Equilibrate Chiral Column p3->a1 a1->a2 a3 Isocratic Elution (1.0 mL/min) a2->a3 a4 UV Detection (220 nm) a3->a4 d1 Integrate Peak Areas of (R) and (S) Enantiomers a4->d1 d2 Calculate % Enantiomeric Excess d1->d2 end end d2->end Final Report

Caption: Workflow for Chiral HPLC Analysis.

CE_Workflow cluster_prep Sample & BGE Preparation cluster_analysis CE Analysis cluster_data Data Processing p1 Weigh Analyte p2 Dissolve in Water/BGE (0.2 mg/mL) p1->p2 a2 Hydrodynamic Injection p2->a2 p3 Prepare BGE with Chiral Selector (Cyclodextrin) a1 Condition & Equilibrate Capillary p3->a1 a1->a2 a3 Apply Voltage (20 kV) a2->a3 a4 UV Detection (214 nm) a3->a4 d1 Integrate Corrected Peak Areas a4->d1 d2 Calculate % Enantiomeric Excess d1->d2 end end d2->end Final Report

Caption: Workflow for Chiral CE Analysis.

Trustworthiness: A Self-Validating System

A single analytical result is a data point; a validated result is a fact. To ensure the trustworthiness of the enantiomeric purity determination, the chosen primary method (typically HPLC or CE) must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[24][25][26][27][28]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This involves demonstrating that the peak for the (S)-enantiomer is resolved from the main (R)-enantiomer peak (Resolution > 1.5) and any other impurities.

  • Limit of Quantitation (LOQ): The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling the unwanted enantiomer at low levels.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linearity curve should be established for the (S)-enantiomer down to the LOQ.

  • Precision: Assessed at the level of repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).[24]

  • Accuracy: Determined by spiking the pure (R)-enantiomer sample with known amounts of the (S)-enantiomer and measuring the recovery.

  • Robustness: Deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate) are made to assess the method's reliability during normal use.[25]

The use of an orthogonal method like Chiral NMR is the capstone of this self-validating system.[22] If the enantiomeric excess value determined by NMR is in close agreement with the value from the primary chromatographic method, it provides a high degree of confidence in the result, as it is highly improbable that two methods with completely different physical principles would have the same systematic error.

Conclusion and Recommendations

For the routine quality control and release testing of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride, Chiral HPLC is the recommended primary method due to its established robustness, precision, and high sensitivity for quantifying the undesired (S)-enantiomer. Its validation according to ICH guidelines is straightforward and well-understood by regulatory agencies.

Chiral CE serves as an excellent alternative or secondary method, particularly for high-throughput screening during process development, owing to its speed and low solvent usage.

Chiral NMR is strongly recommended as an orthogonal validation tool during pivotal stages of development (e.g., reference standard characterization, method validation) to provide unequivocal confirmation of enantiomeric purity. Its use demonstrates a deep understanding of the analytical challenge and a commitment to the highest standards of scientific integrity.

By employing this multi-faceted, risk-based approach, researchers and drug developers can establish a scientifically sound and defensible control strategy for the enantiomeric purity of this novel chiral compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a comprehensive framework for risk assessment and the implementation of appropriate Personal Protective Equipment (PPE) protocols. Our objective is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the foundational step in building any safety protocol. (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is classified with specific risks that directly inform our PPE choices.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the hazards are as follows:

Hazard StatementGHS ClassificationDescription of Risk
H315Skin Irritation (Category 2)Causes skin irritation upon direct contact.[1][2]
H319Serious Eye Irritation (Category 2A)Causes serious, potentially damaging, eye irritation.[1][2]
H335Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation if dust or aerosols are inhaled.[1][2]

The physical form of this compound, typically a solid or powder, presents a significant risk of airborne particle generation during handling procedures like weighing and transferring.[3][4] Therefore, our PPE strategy must be robust against both direct contact and inhalation.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical hazard. The following protocols are essential for minimizing exposure risk.

Hand Protection: The First Line of Defense

Direct skin contact is a primary exposure route.[1] Therefore, appropriate glove selection is critical.

  • Specification: Nitrile chemotherapy-rated gloves are required.[5][6] Vinyl gloves are not suitable for handling this compound.[6]

  • Protocol: Double-gloving is mandatory. This practice provides a critical safety layer; should the outer glove be compromised, the inner glove continues to offer protection. Gloves must be inspected for any signs of degradation or punctures before use.[3]

  • Causality: Nitrile offers excellent resistance to a broad range of chemicals and provides a reliable barrier against fine powders.[7] The practice of changing the outer glove every 30 minutes, or immediately upon known contamination, is a core tenet of a self-validating safety system, ensuring the barrier's integrity is never .[5]

Eye and Face Protection: Shielding Against Irritants

Given the classification of this compound as a serious eye irritant (H319), eye protection is non-negotiable.[1]

  • Specification: ANSI-approved safety goggles that form a complete seal around the eyes are required.[8] Standard safety glasses with side shields do not offer adequate protection against dust and potential splashes.[5]

  • Protocol: In procedures with a higher risk of splashing or aerosol generation, such as preparing solutions or during spill cleanup, safety goggles must be supplemented with a full-face shield.[6][7]

  • Causality: A complete seal is necessary to prevent fine airborne particles from entering the eye area. A face shield provides an additional barrier, protecting not just the eyes but the entire face from contact.[7]

Body Protection: Preventing Dermal Exposure and Contamination

Personal clothing must be protected from contamination.

  • Specification: A disposable, chemical-resistant gown that opens in the back is required.[5] These gowns should be long-sleeved with tight-fitting knit or elastic cuffs.[5]

  • Protocol: Gowns must be changed at least every two to three hours or immediately if contaminated.[5] When exiting the designated handling area, the gown must be removed to prevent the spread of contamination.

  • Causality: The design of the gown, particularly the back closure and fitted cuffs, is intended to minimize the possibility of skin exposure. Regular changing of gowns is a critical control measure to manage unseen contamination.

Respiratory Protection: Safeguarding Against Inhalation

The potential for respiratory tract irritation (H335) necessitates stringent control over inhalation exposure.[1]

  • Specification: All handling of the solid compound must be performed within a certified chemical fume hood or a similar ventilated enclosure to control airborne particles.[4][9][10] If engineering controls are insufficient or during a spill response, a NIOSH-certified N95 (or better) respirator is mandatory.[6]

  • Protocol: A formal respiratory protection program, including fit-testing, should be in place for all personnel who may need to wear a respirator.[6] Surgical masks provide no protection against chemical dust and are not an acceptable substitute.[5]

  • Causality: Engineering controls like fume hoods are the primary method for preventing respiratory exposure. Respirators serve as a crucial secondary line of defense when these primary controls are not available or are potentially compromised.

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE; it encompasses the entire workflow.

Step-by-Step Handling Protocol
  • Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Clear the workspace of all non-essential items and verify that an eyewash station and safety shower are accessible.[2][8]

  • Donning PPE: Put on PPE in the correct order to prevent cross-contamination. The recommended sequence is gown, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling: Conduct all weighing and transfer operations on a disposable work surface liner within the fume hood to contain any spills and simplify cleanup.

  • Doffing PPE: Removing PPE correctly is as important as putting it on. The general principle is to remove the most contaminated items first. A typical sequence is: remove outer gloves, gown, and then inner gloves. Wash hands thoroughly after all PPE is removed.[3]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

Disposal Plan
  • All disposable PPE (gloves, gowns) used while handling (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is considered contaminated waste.

  • Dispose of all contaminated items in a clearly labeled, sealed hazardous waste container.[1]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[1][2]

Visual Workflow Guides

To ensure clarity and consistency, the following diagrams illustrate key decision-making and procedural workflows.

PPE_Selection_Workflowcluster_0Task Assessmentcluster_1PPE ConfigurationstartStart: Handling (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloridetask_typeWhat is the task?start->task_typesolid_handlingWeighing/Transferring Solidtask_type->solid_handlingSolid Handlingsolution_prepPreparing Solutiontask_type->solution_prepSolution Prepspill_cleanupSpill Cleanuptask_type->spill_cleanupSpillppe_baseBase PPE:- Double Nitrile Gloves- Chemical Gown- Safety Gogglessolid_handling->ppe_basesolution_prep->ppe_baseppe_face_shieldAdd Face Shieldsolution_prep->ppe_face_shieldspill_cleanup->ppe_basespill_cleanup->ppe_face_shieldppe_respiratorAdd N95 Respiratorspill_cleanup->ppe_respiratorPPE_Don_Doffcluster_donningDonning Sequence (Putting On)cluster_doffingDoffing Sequence (Taking Off)don11. Gowndon22. Inner Glovesdon1->don2don33. Outer Glovesdon2->don3don44. Goggles / Face Shielddon3->don4doff11. Outer Gloves (Contaminated)doff22. Gowndoff1->doff2doff33. Goggles / Face Shielddoff2->doff3doff44. Inner Glovesdoff3->doff4doff55. Wash Hands Thoroughlydoff4->doff5

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(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.